3-Cyano-2-fluorobenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-cyano-2-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNO2/c9-7-5(4-10)2-1-3-6(7)8(11)12/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYFJFMXUMMQDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)O)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70634275 | |
| Record name | 3-Cyano-2-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70634275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219519-77-4 | |
| Record name | 3-Cyano-2-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70634275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Cyano-2-fluorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 3-Cyano-2-fluorobenzoic Acid: Synthesis, Characterization, and Applications
Introduction
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the strategic use of fluorinated building blocks is a cornerstone of innovation. The incorporation of fluorine can dramatically alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] 3-Cyano-2-fluorobenzoic acid, identified by its CAS number 219519-77-4 , is a prime example of such a versatile intermediate.[3][4] Its unique trifunctional architecture—comprising a carboxylic acid, a nitrile (cyano group), and a fluorine atom on a benzene ring—provides a powerful platform for constructing complex molecular frameworks.[5][6]
This guide offers an in-depth technical overview of this compound for researchers, chemists, and drug development professionals. We will delve into its core chemical properties, provide expert insights into its spectroscopic characterization, outline a representative synthetic pathway, explore its diverse applications, and detail critical safety and handling protocols.
Core Chemical Identity and Physicochemical Properties
The identity and purity of a chemical reagent are paramount for reproducible and reliable experimental outcomes. This compound is a white crystalline powder, and its fundamental properties are summarized below.[5]
| Property | Value | Source(s) |
| CAS Number | 219519-77-4 | [3][4] |
| Molecular Formula | C₈H₄FNO₂ | [3][7] |
| Molecular Weight | 165.12 g/mol | [3] |
| IUPAC Name | This compound | [7] |
| Canonical SMILES | C1=CC(=C(C(=C1)C(=O)O)F)C#N | [7] |
| Appearance | White to off-white powder/crystals | [5] |
| Storage Temperature | Store in a cool, dry, well-ventilated area | [4][8] |
Spectroscopic Characterization: An Expert's Perspective
Confirming the structure and purity of this compound is a critical step before its use in synthesis. The following section explains the expected features in key analytical spectra, providing a self-validating system for material verification.
| Technique | Expected Features and Rationale |
| ¹H NMR | The proton NMR spectrum will be complex due to fluorine-proton coupling. Expect three distinct aromatic signals, likely appearing as multiplets between 7.0 and 8.5 ppm. The carboxylic acid proton will present as a broad singlet at a significantly downfield shift (>10 ppm), which is exchangeable with D₂O. |
| ¹³C NMR | The carbon spectrum will show eight distinct signals. The carboxylic carbon will be in the 165-170 ppm range. The cyano carbon will appear around 115-120 ppm. The aromatic carbons will be visible between 110-140 ppm, with the carbon directly bonded to fluorine showing a large one-bond coupling constant (¹JC-F) of approximately 240-260 Hz, a definitive indicator of the C-F bond. |
| ¹⁹F NMR | This is a crucial technique for fluorinated compounds. A single resonance is expected, with its chemical shift providing information about the electronic environment. The signal will be split by adjacent protons (³JF-H), appearing as a multiplet. |
| IR Spectroscopy | The infrared spectrum provides functional group confirmation. Key absorbances to look for include: a very broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), a sharp C≡N stretch from the cyano group (~2230 cm⁻¹), and a C-F stretch (~1200-1300 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak [M]⁺ should be observed at m/z 165. The high-resolution mass should correspond to the exact mass of C₈H₄FNO₂ (165.0226). Common fragmentation patterns would involve the loss of -OH (m/z 148) and -COOH (m/z 120). |
Synthesis Pathway: A Representative Protocol
While multiple synthetic routes exist for cyanobenzoic acid derivatives, a common and logical approach involves the Sandmeyer reaction starting from an appropriate aminobenzoic acid precursor. This method is reliable for introducing the cyano group onto an aromatic ring.
Hypothetical Synthesis Workflow
The diagram below illustrates a plausible multi-step synthesis of this compound from a commercially available starting material, 3-Amino-2-fluorobenzoic acid.
Caption: A representative synthetic workflow for this compound.
Detailed Experimental Protocol (Illustrative)
Disclaimer: This protocol is illustrative and should be adapted and optimized based on laboratory safety standards and preliminary experiments.
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer and thermometer, suspend 3-Amino-2-fluorobenzoic acid (1.0 eq) in a mixture of water and concentrated hydrochloric acid (3.0 eq).
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.1 eq) dropwise, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is indicated by a clear solution.
-
Causality: The cold temperature is critical to prevent the unstable diazonium salt from decomposing prematurely. HCl protonates the amino group and is the acid source for forming nitrous acid in situ.
-
-
Cyanation (Sandmeyer Reaction):
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) (1.3 eq) and potassium cyanide (KCN) (1.3 eq) in water. Cool this solution to 0-5 °C.
-
Safety Note: Cyanide salts are extremely toxic. Handle with extreme caution in a well-ventilated fume hood.
-
Slowly add the cold diazonium salt solution from Step 1 to the cyanide solution. Vigorous nitrogen gas evolution will be observed.
-
Causality: CuCN acts as a catalyst to facilitate the displacement of the diazonium group (-N₂) by a cyanide group (-CN).
-
-
Work-up and Purification:
-
After the addition is complete, allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1 hour to ensure the reaction goes to completion.
-
Cool the mixture and acidify with HCl to a pH of ~1-2 to precipitate the crude product.
-
Filter the solid, wash with cold water, and dry under a vacuum.
-
The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product.
-
Validation: Confirm the identity and purity of the final product using the spectroscopic methods outlined in Section 2.
-
Applications in Research and Drug Development
The true value of this compound lies in its utility as a versatile building block.[5][9] The three distinct functional groups offer orthogonal reactivity, allowing chemists to perform sequential modifications with high selectivity.
-
Carboxylic Acid: This group is readily converted into esters, amides, or acid chlorides. It is frequently used in peptide coupling reactions to link the molecule to other fragments in the synthesis of Active Pharmaceutical Ingredients (APIs).[2][10]
-
Cyano Group: The nitrile can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used to construct heterocyclic rings (e.g., tetrazoles), which are common bioisosteres in medicinal chemistry.
-
Fluoro Group: The fluorine atom enhances metabolic stability and modulates the acidity (pKa) of the carboxylic acid.[1] Its electron-withdrawing nature also influences the reactivity of the aromatic ring, making it a key component in developing drugs and advanced agrochemicals.[5][6]
The diagram below visualizes the role of this compound as a central scaffold for generating diverse chemical entities.
Caption: Application pathways stemming from the core functional groups.
Safety, Handling, and Storage
Adherence to strict safety protocols is non-negotiable when handling any chemical intermediate. The information below is summarized from available Safety Data Sheets (SDS).[11][12]
GHS Hazard Information
| Hazard Class | Statement |
| Acute Toxicity, Oral | Harmful if swallowed.[12][13] |
| Skin Corrosion/Irritation | Causes skin irritation.[12][13] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[12][13] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[12][13] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[11]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield (Standard EN166 or equivalent).[11]
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Avoid prolonged or repeated contact.[11][13]
-
Respiratory Protection: If dust is generated, use a NIOSH/MSHA-approved respirator.
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[8][11]
First-Aid Measures
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if you feel unwell.[11]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[11][12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11][12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention if you feel unwell.[11][12]
Storage
Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[11]
Conclusion
This compound is more than a simple chemical; it is an enabling tool for innovation in the molecular sciences. Its well-defined structure, characterized by three distinct and synthetically valuable functional groups, provides chemists with a reliable and versatile platform for the synthesis of novel pharmaceuticals, agrochemicals, and fine chemicals. Understanding its properties, synthesis, and safe handling procedures is essential for leveraging its full potential to drive scientific discovery and develop next-generation products.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 219519-77-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. This compound | 219519-77-4 [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. PubChemLite - this compound (C8H4FNO2) [pubchemlite.lcsb.uni.lu]
- 8. synquestlabs.com [synquestlabs.com]
- 9. nbinno.com [nbinno.com]
- 10. ossila.com [ossila.com]
- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
The Synthesis of 3-Cyano-2-fluorobenzoic Acid: An In-depth Technical Guide for Chemical Researchers
Abstract
3-Cyano-2-fluorobenzoic acid is a pivotal building block in the synthesis of a multitude of pharmaceutical agents and advanced materials.[1] Its unique trifunctional substitution pattern, comprising a carboxylic acid, a nitrile, and a fluorine atom on an aromatic ring, offers versatile handles for molecular elaboration. This technical guide provides a comprehensive overview of the primary synthetic strategies for obtaining this compound, with a focus on the underlying chemical principles, practical experimental considerations, and the rationale behind precursor selection. The methodologies detailed herein are designed to equip researchers, scientists, and professionals in drug development with the knowledge to confidently and efficiently synthesize this key intermediate.
Introduction: Strategic Importance of this compound
The strategic placement of the cyano, fluoro, and carboxylic acid moieties on the benzene ring makes this compound a highly sought-after intermediate in medicinal chemistry and materials science. The electron-withdrawing nature of the cyano and fluoro groups significantly influences the reactivity of the aromatic ring and the acidity of the carboxylic acid. This unique electronic profile is often exploited to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide will explore the most prevalent and effective synthetic routes, empowering chemists to select the optimal pathway based on available starting materials, scalability, and desired purity profile.
Key Synthetic Pathways
Two principal retrosynthetic disconnections guide the synthesis of this compound:
-
Route A: Cyanation of a Halogenated Precursor: This approach involves the introduction of the cyano group onto a pre-functionalized 2-fluorobenzoic acid scaffold bearing a suitable leaving group, typically a halide, at the 3-position.
-
Route B: Diazotization and Cyanation of an Amino Precursor: This classical yet robust method utilizes the Sandmeyer reaction, converting an amino group at the 3-position of 2-fluorobenzoic acid into the desired nitrile.
The following sections will delve into the mechanistic details and practical execution of these synthetic strategies.
Route A: Cyanation of 3-Halo-2-fluorobenzoic Acid Derivatives
This pathway is predicated on the substitution of a halogen (typically bromine or chlorine) at the C3 position of the 2-fluorobenzoic acid ring with a cyanide nucleophile. The choice of cyanation method is critical and is often influenced by factors such as substrate reactivity, functional group tolerance, and safety considerations associated with cyanide reagents.
Palladium-Catalyzed Cyanation
Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the formation of carbon-carbon and carbon-heteroatom bonds.[2] The cyanation of aryl halides is a prime example of this technology's utility, offering mild reaction conditions and broad functional group compatibility.[3][4]
Mechanism: The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a cyanide source (often from a zinc or copper cyanide species), and finally, reductive elimination to afford the aryl nitrile and regenerate the Pd(0) catalyst.
Precursor: 3-Bromo-2-fluorobenzoic acid is a common and commercially available starting material for this route.
dot
Caption: Palladium-catalyzed cyanation workflow.
Experimental Protocol: Palladium-Catalyzed Cyanation of 3-Bromo-2-fluorobenzoic Acid
-
Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add 3-bromo-2-fluorobenzoic acid (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Solvent Addition: Add a suitable degassed polar aprotic solvent, such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc), to the flask.
-
Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C. The progress of the reaction should be monitored by an appropriate analytical technique, such as TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with an aqueous solution of a chelating agent (e.g., EDTA) to remove metal residues, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield this compound.
| Parameter | Typical Value | Reference |
| Catalyst Loading | 1-5 mol% | [3] |
| Cyanide Source | Zn(CN)₂, K₄[Fe(CN)₆] | [4] |
| Solvent | DMF, DMAc, NMP | |
| Temperature | 80-140 °C | |
| Typical Yield | 70-95% | [3] |
Rosenmund-von Braun Reaction
The Rosenmund-von Braun reaction is a classical method for the synthesis of aryl nitriles from aryl halides using copper(I) cyanide.[5][6] While it often requires higher temperatures than palladium-catalyzed methods, it remains a cost-effective and viable option, particularly for large-scale synthesis.[7][8]
Mechanism: The reaction is believed to proceed through an oxidative addition of the aryl halide to Cu(I)CN, forming a Cu(III) intermediate, which then undergoes reductive elimination to furnish the aryl nitrile.[8]
dot
Caption: Rosenmund-von Braun reaction workflow.
Experimental Protocol: Rosenmund-von Braun Cyanation
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-bromo-2-fluorobenzoic acid (1.0 eq) and copper(I) cyanide (CuCN, 1.2-2.0 eq).
-
Solvent Addition: Add a high-boiling polar solvent such as DMF or pyridine.
-
Reaction Conditions: Heat the mixture to reflux (typically 150-200 °C) for several hours.[9] Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, the reaction mixture is typically poured into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes. The product is then extracted with an organic solvent.
-
Purification: The organic extracts are combined, washed, dried, and concentrated. The crude product is purified by recrystallization or chromatography.
| Parameter | Typical Value | Reference |
| Cyanide Source | CuCN | [5][6] |
| Solvent | DMF, Pyridine, Nitrobenzene | [8] |
| Temperature | 150-250 °C | [7][9] |
| Typical Yield | 60-85% | [9] |
Route B: Sandmeyer Reaction of 3-Amino-2-fluorobenzoic Acid
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an amino group into a wide range of functionalities, including nitriles.[10][11] This transformation proceeds via an aryl diazonium salt intermediate.[12][13]
Mechanism: The synthesis begins with the diazotization of the aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[13] This salt is then treated with a copper(I) cyanide solution, which facilitates a radical-nucleophilic aromatic substitution, releasing nitrogen gas and forming the desired aryl nitrile.[10]
Precursor: 3-Amino-2-fluorobenzoic acid is the key starting material for this route.
dot
Caption: Two-step Sandmeyer reaction workflow.
Experimental Protocol: Sandmeyer Cyanation of 3-Amino-2-fluorobenzoic Acid
-
Diazotization:
-
Dissolve 3-amino-2-fluorobenzoic acid (1.0 eq) in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂, 1.0-1.1 eq) in water, maintaining the temperature below 5 °C. Stir for 30-60 minutes to ensure complete formation of the diazonium salt.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.3 eq) in water. Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the cyanide solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure complete reaction.
-
-
Work-up and Purification:
-
Cool the reaction mixture and acidify with concentrated HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
| Parameter | Typical Value | Reference |
| Diazotization Reagents | NaNO₂, HCl/H₂SO₄ | [14][15] |
| Diazotization Temp. | 0-5 °C | [15] |
| Cyanation Reagents | CuCN, KCN/NaCN | [10][12] |
| Typical Yield | 65-80% | [16] |
Conclusion and Future Perspectives
The synthesis of this compound can be reliably achieved through several well-established synthetic routes. The choice between a palladium-catalyzed cyanation, a Rosenmund-von Braun reaction, or a Sandmeyer reaction will depend on factors such as precursor availability, cost, scale, and the specific requirements of the research project. Modern palladium-catalyzed methods often offer milder conditions and higher yields, while the Sandmeyer reaction provides a robust and classical alternative. As catalysis and synthetic methodologies continue to advance, the development of even more efficient, sustainable, and safer protocols for the synthesis of this important building block can be anticipated.
References
- 1. nbinno.com [nbinno.com]
- 2. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 4. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 8. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 11. Sandmeyer Reaction | OpenOChem Learn [learn.openochem.org]
- 12. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. scirp.org [scirp.org]
An In-depth Technical Guide to 3-Cyano-2-fluorobenzoic Acid: Synthesis, Applications, and Significance
Introduction: A Versatile Building Block in Modern Chemistry
3-Cyano-2-fluorobenzoic acid (CAS No: 261763-52-4) is a highly functionalized aromatic carboxylic acid that has emerged as a critical intermediate in various fields of chemical synthesis, most notably in the pharmaceutical and agrochemical industries.[1][2] Its molecular structure, featuring a carboxylic acid, a nitrile (cyano), and a fluorine atom on a benzene ring, provides a unique combination of reactivity and physicochemical properties.[2][3]
The strategic placement of these functional groups makes it an invaluable precursor for constructing complex molecular architectures.[2][4] The electron-withdrawing nature of the cyano group and the fluorine atom significantly influences the molecule's reactivity, enabling chemists to perform targeted modifications.[2] Specifically, the presence of fluorine is a key feature in medicinal chemistry, as its incorporation into drug candidates can enhance metabolic stability, improve bioavailability by increasing membrane permeability, and modulate the binding affinity to biological targets.[5][6] This guide provides an in-depth overview of the synthesis, key applications, and the pivotal role of this compound in contemporary research and development.
Physicochemical Properties
A summary of the key properties of this compound is presented below.
| Property | Value |
| CAS Number | 261763-52-4 |
| Molecular Formula | C₈H₄FNO₂ |
| Molecular Weight | 165.12 g/mol |
| Appearance | White to off-white powder |
| Purity | Typically ≥99.0% |
Data sourced from various chemical suppliers and databases.
Historical Context and Synthesis
While a singular "discovery" event for an intermediate like this compound is uncommon, its history is intrinsically linked to the evolution of synthetic methodologies for producing complex, halogenated aromatic compounds. Its emergence in the scientific literature coincides with the growing demand for sophisticated building blocks in drug discovery programs, particularly for targeted therapies.
The synthesis of cyanobenzoic acid derivatives can be challenging, as oxidation procedures to convert a methyl group to a carboxylic acid can have low yields when a nitrile group is also present on the ring.[7] Various methods have been developed to produce related structures, often involving multi-step processes that start from substituted toluenes or anilines.[7]
Common Synthetic Pathway
One of the prevalent methods for synthesizing fluorinated and cyanated benzoic acids involves the hydrolytic cleavage of precursor amides or the carbonation of Grignard reagents. While specific, publicly detailed, step-by-step protocols for this compound are proprietary to manufacturers, a generalizable workflow can be illustrated based on common organic chemistry principles for analogous compounds. A plausible route starts from a substituted benzonitrile, which is then converted to the target benzoic acid.
The diagram below illustrates a conceptual workflow for the synthesis of a functionalized benzoic acid, a common strategy in fine chemical manufacturing.
Caption: Conceptual workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical Example)
The following protocol is a representative example based on established methods for similar transformations and should be adapted and optimized under controlled laboratory conditions.
Objective: To synthesize this compound from 2-fluoro-3-methylbenzonitrile.
Materials:
-
2-fluoro-3-methylbenzonitrile
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Sodium bisulfite
-
Deionized water
-
Toluene
Procedure:
-
Oxidation:
-
To a solution of 2-fluoro-3-methylbenzonitrile in water, slowly add potassium permanganate (KMnO₄) portion-wise.
-
Heat the mixture to reflux (approx. 80-100°C) and maintain for several hours until the purple color of the permanganate has disappeared. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Causality: KMnO₄ is a strong oxidizing agent that converts the methyl group (-CH₃) into a carboxylate group (-COO⁻). The reaction is performed under basic or neutral conditions to facilitate this transformation.
-
-
Work-up and Filtration:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the manganese dioxide (MnO₂) byproduct that forms during the reaction. Wash the filter cake with a small amount of hot water.
-
Causality: The insoluble MnO₂ must be removed to isolate the soluble potassium salt of the product.
-
-
Acidification and Precipitation:
-
Combine the filtrate and the washings. If the solution is still colored, add a small amount of sodium bisulfite to quench any remaining KMnO₄.
-
Cool the solution in an ice bath and slowly acidify with concentrated hydrochloric acid (HCl) until the pH is approximately 1-2.
-
A white precipitate of this compound should form.
-
Causality: Acidification protonates the carboxylate salt, rendering the carboxylic acid insoluble in the aqueous solution, which causes it to precipitate out.
-
-
Purification:
-
Collect the solid product by vacuum filtration and wash with cold deionized water.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture) to achieve high purity.
-
Dry the final product under vacuum.
-
Causality: Recrystallization is a purification technique that removes impurities by leveraging differences in solubility between the product and contaminants at different temperatures.
-
Key Applications in Drug Discovery and Development
This compound is a cornerstone intermediate for the synthesis of Active Pharmaceutical Ingredients (APIs), particularly in the field of oncology.[2] Its structure is frequently incorporated into small molecule inhibitors that target key enzymes in cell signaling and DNA repair pathways.
Role in PARP Inhibitors
A prominent application of this molecule is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors.[8][9] PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for treating cancers with deficiencies in other repair pathways, such as those with BRCA1/2 mutations.[9][10]
The carboxamide group, often formed from the benzoic acid moiety, is a key pharmacophore that mimics the nicotinamide portion of the NAD+ substrate, enabling the inhibitor to bind to the active site of the PARP enzyme.[9][10] Several PARP inhibitors, both approved and in clinical development, utilize scaffolds derived from functionalized benzoic acids.[10][11][12]
The diagram below shows the logical relationship of how this compound serves as a starting point for a key fragment in a PARP inhibitor.
Caption: Role of this compound in PARP inhibitor synthesis.
Other Therapeutic Areas
Beyond PARP inhibitors, this versatile building block is utilized in the development of:
-
Antibacterial Agents: It is a precursor for certain new fluoroquinolone antibiotics.[13]
-
Cardiovascular Drugs: The compound serves as an intermediate in the synthesis of cardiovascular medications.[13]
-
Agrochemicals: Derivatives are used to create advanced and effective crop protection agents.[2][4]
-
Dyestuffs: The chemical structure can be modified to produce specialized dyes.[2]
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is an enabling tool for innovation in science and medicine. Its unique trifunctional structure provides a robust platform for the synthesis of complex, high-value molecules. As drug discovery moves towards more targeted and potent therapies, the demand for precisely engineered building blocks like this one will continue to grow. Advances in synthetic methodology may lead to even more efficient and sustainable manufacturing processes, further solidifying the importance of this compound in the development of next-generation pharmaceuticals and advanced materials.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. PubChemLite - this compound (C8H4FNO2) [pubchemlite.lcsb.uni.lu]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. innospk.com [innospk.com]
- 7. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]
- 8. Solid phase radiosynthesis of an olaparib derivative using 4-[18F]fluorobenzoic acid and in vivo evaluation in breast and prostate cancer xenograft models for PARP-1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of novel dual target inhibitors of PARP and EGFR and their antitumor activities in triple negative breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Page loading... [wap.guidechem.com]
A Technical Guide to the Solubility of 3-Cyano-2-fluorobenzoic Acid in Organic Solvents
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Solubility is a critical physicochemical parameter that profoundly influences the viability of a compound in drug discovery and development, impacting everything from synthetic workup to bioavailability. This technical guide provides an in-depth exploration of the solubility characteristics of 3-cyano-2-fluorobenzoic acid, a versatile building block in medicinal chemistry.[1][2] While specific quantitative solubility data for this compound is not extensively available in public literature, this guide offers a predictive framework based on its structural attributes and the known behavior of analogous compounds. Furthermore, it provides detailed, field-proven experimental protocols to enable researchers to determine precise solubility data. This document is designed to empower scientists with the foundational knowledge and practical methodologies required to effectively utilize this compound in their research endeavors.
Introduction: The Critical Role of Solubility in Pharmaceutical Research
The journey of a drug candidate from a laboratory curiosity to a clinical reality is paved with numerous challenges, with solubility being a primary hurdle. Poor solubility can lead to difficulties in purification, formulation, and can severely limit a drug's absorption and bioavailability.[3] this compound, with its unique constellation of functional groups—a carboxylic acid, a cyano group, and a fluorine atom—presents a distinct solubility profile that warrants careful consideration.[1][2] The incorporation of fluorine, a common strategy in medicinal chemistry, can modulate a molecule's lipophilicity, metabolic stability, and binding affinity.[4] Understanding and quantifying the solubility of this important intermediate is therefore paramount for its successful application in the synthesis of novel therapeutic agents.
Predicted Physicochemical and Solubility Profile of this compound
In the absence of extensive empirical data, a predictive analysis of the physicochemical properties of this compound can provide valuable guidance for solvent selection. This profile is derived from the known properties of benzoic acid and similarly substituted analogues.
Predicted Physicochemical Properties
A molecule's solubility is intrinsically linked to its structural and electronic properties. The interplay of the functional groups in this compound will dictate its interactions with various solvents.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₈H₄FNO₂ | - |
| Molecular Weight | 165.12 g/mol | [5] |
| Polarity | Polar | The presence of the carboxylic acid, cyano, and fluorine groups imparts significant polarity. |
| pKa | ~2.5 - 3.5 | The electron-withdrawing effects of the fluorine and cyano groups will increase the acidity of the carboxylic acid compared to benzoic acid (pKa ~4.2). |
| Hydrogen Bonding | Hydrogen bond donor and acceptor | The carboxylic acid group can both donate and accept hydrogen bonds. The nitrogen of the cyano group and the fluorine atom can act as weak hydrogen bond acceptors. |
| Melting Point | High | Aromatic carboxylic acids with polar substituents tend to have higher melting points due to strong intermolecular interactions in the crystal lattice. For comparison, the melting point of the isomeric 4-cyano-2-fluorobenzoic acid is 215-219 °C.[6] |
Predicted Solubility Profile
Based on the principle of "like dissolves like," we can predict the solubility of this compound in a range of common organic solvents.[7]
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Protic Polar | Methanol, Ethanol | High | These solvents can engage in hydrogen bonding with the carboxylic acid group, facilitating dissolution. The solubility of benzoic acid is high in these solvents.[8][9] |
| Aprotic Polar | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High to Moderate | These solvents are polar and can accept hydrogen bonds, leading to favorable interactions. Cayman Chemical reports the solubility of the related 2-amino-5-fluorobenzoic acid to be approximately 20 mg/mL in ethanol and 30 mg/mL in DMSO and DMF.[10] |
| Non-polar | Hexane, Toluene | Low | The significant polarity of this compound will result in poor solvation by non-polar solvents. Benzoic acid exhibits low solubility in toluene.[8][9] |
| Chlorinated | Dichloromethane, Chloroform | Low to Moderate | These solvents have intermediate polarity and may offer some solubility, but are unlikely to be as effective as polar protic or aprotic solvents. |
Experimental Determination of Solubility
To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The following protocols describe the gravimetric and titrimetric methods, both of which are robust and widely used in the pharmaceutical industry.
Gravimetric Method
This method relies on the direct measurement of the mass of the solute that dissolves in a known mass or volume of solvent to form a saturated solution.
Experimental Workflow:
Caption: Gravimetric method for solubility determination.
Step-by-Step Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume (e.g., 5 mL) of the selected organic solvent in a sealed vial.
-
Place the vial in a shaker bath set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Separation:
-
After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.
-
Carefully filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove all undissolved particles. Alternatively, centrifuge the sample and collect the clear supernatant.
-
-
Solvent Evaporation and Measurement:
-
Accurately transfer a known volume (e.g., 1 mL) of the clear, saturated solution to a pre-weighed vial.
-
Evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.
-
Once the solvent is completely removed and a constant weight is achieved, re-weigh the vial containing the dried solute.
-
-
Calculation:
-
The solubility is calculated by subtracting the initial weight of the vial from the final weight and dividing by the volume of the solution taken for evaporation.
-
Acid-Base Titration Method
This method is particularly suitable for acidic compounds like this compound and leverages a simple acid-base reaction to determine the concentration of the dissolved solute.
Experimental Workflow:
Caption: Titrimetric method for solubility determination.
Step-by-Step Protocol:
-
Preparation of Saturated Solution:
-
Prepare a saturated solution of this compound in the desired organic solvent as described in the gravimetric method.
-
-
Sampling and Dilution:
-
Withdraw a precise volume of the clear, saturated solution.
-
If the organic solvent is not miscible with water, it may be necessary to first evaporate the solvent and redissolve the residue in a suitable solvent for titration (e.g., ethanol). If the solvent is water-miscible, the sample can often be directly diluted.
-
-
Titration:
-
Add a few drops of a suitable indicator, such as phenolphthalein, to the sample solution.
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) until the endpoint is reached, indicated by a persistent color change.
-
-
Calculation:
-
Use the volume of the titrant and its concentration to calculate the moles of this compound in the sample, and from this, determine its solubility in the original solvent.
-
Discussion: Structure-Solubility Relationship
The solubility of this compound is a direct consequence of its molecular architecture.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. PubChemLite - this compound (C8H4FNO2) [pubchemlite.lcsb.uni.lu]
- 6. 4-氰基-2-氟苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Page loading... [guidechem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Spectroscopic Characterization of 3-Cyano-2-fluorobenzoic Acid: A Technical Guide
This technical guide provides an in-depth analysis of the expected spectroscopic data for 3-Cyano-2-fluorobenzoic acid, a molecule of interest in medicinal chemistry and materials science. As experimental spectra for this specific compound are not widely available in public databases, this document will leverage established spectroscopic principles and data from structurally related compounds to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of this and similar small molecules.
Introduction to this compound
This compound is a substituted aromatic carboxylic acid. Its structure, featuring a carboxylic acid, a cyano group, and a fluorine atom on the benzene ring, suggests a range of potential applications, including as a building block in the synthesis of pharmaceuticals and other functional materials. The precise arrangement of these functional groups dictates the molecule's chemical reactivity, physical properties, and biological activity. Accurate structural elucidation through spectroscopic methods is therefore a critical first step in any research and development endeavor involving this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will show signals corresponding to the three aromatic protons and the carboxylic acid proton. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the cyano (-CN), fluoro (-F), and carboxylic acid (-COOH) groups.
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected at a downfield chemical shift, typically in the range of δ 12.0-13.0 ppm. Its broadness is due to hydrogen bonding and chemical exchange.
-
Aromatic Protons (Ar-H): The three aromatic protons will appear as a complex multiplet system due to spin-spin coupling with each other and with the neighboring fluorine atom. Based on the substitution pattern, we can predict the approximate chemical shifts and coupling patterns. The proton ortho to the fluorine will experience a significant through-space coupling.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
-
Carboxylic Carbon (-COOH): The carbonyl carbon of the carboxylic acid is expected to appear at a downfield chemical shift, around δ 165-170 ppm.
-
Cyano Carbon (-CN): The carbon of the cyano group will likely resonate in the range of δ 115-120 ppm.
-
Aromatic Carbons (Ar-C): The six aromatic carbons will show distinct signals. The carbon directly attached to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). Other aromatic carbons will show smaller two-bond (²JCF) and three-bond (³JCF) couplings.
| Carbon Position | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling |
| C=O | 165-170 | - |
| C-F | 160-165 | ¹JCF ≈ 250 Hz |
| C-CN | 100-105 | ²JCF ≈ 15-20 Hz |
| C-COOH | 120-125 | ²JCF ≈ 20-25 Hz |
| C-H | 125-140 | ³JCF or ⁴JCF ≈ 3-10 Hz |
| C≡N | 115-120 | ³JCF ≈ 3-5 Hz |
Predicted ¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum is a simple yet powerful tool for fluorinated compounds. For this compound, a single signal is expected. The chemical shift will be influenced by the electronic environment created by the adjacent cyano and carboxylic acid groups. The signal will likely appear as a multiplet due to coupling with the nearby aromatic protons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid O-H | Stretching | 3300-2500 | Broad, Strong |
| Aromatic C-H | Stretching | 3100-3000 | Medium |
| Cyano C≡N | Stretching | 2230-2210 | Medium to Strong |
| Carboxylic Acid C=O | Stretching | 1710-1680 | Strong |
| Aromatic C=C | Stretching | 1600-1450 | Medium |
| C-F | Stretching | 1250-1000 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₈H₄FNO₂), the expected monoisotopic mass is approximately 165.02 Da[1].
Predicted Mass Spectrum
-
Molecular Ion Peak ([M]⁺ or [M-H]⁻): In a high-resolution mass spectrum (HRMS), the molecular ion peak will be observed at m/z corresponding to the exact mass of the molecule. In negative ion mode ESI-MS, the deprotonated molecule [M-H]⁻ at m/z 164.01533 is predicted to be a prominent ion[1].
-
Fragmentation Pattern: The molecule is expected to fragment in a predictable manner. Common fragmentation pathways for benzoic acids include the loss of H₂O, CO, and CO₂. The presence of the cyano and fluoro substituents will also influence the fragmentation.
| Adduct/Fragment | Predicted m/z |
| [M+H]⁺ | 166.02989 |
| [M+Na]⁺ | 188.01183 |
| [M-H]⁻ | 164.01533 |
Experimental Protocols
To obtain the spectroscopic data for this compound, the following experimental procedures are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Use a standard pulse program with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
-
¹⁹F NMR Acquisition: Acquire the spectrum using a dedicated fluorine probe or a broadband probe tuned to the fluorine frequency.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard.
IR Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and speed. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction and display the spectrum in terms of transmittance or absorbance.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary.
-
Data Acquisition: Introduce the sample into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Acquire the spectrum in both positive and negative ion modes. For fragmentation analysis, perform MS/MS experiments.
-
Data Analysis: Determine the m/z of the molecular ion and major fragment ions. Compare the observed isotopic pattern with the theoretical pattern for the proposed molecular formula.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.
References
A Technical Guide to the Thermal Stability and Decomposition of 3-Cyano-2-fluorobenzoic Acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of 3-Cyano-2-fluorobenzoic acid. In the absence of direct, publicly available experimental data for this specific molecule, this document establishes a predictive assessment based on the known thermal properties of its constituent functional groups—a carboxylic acid, a cyano group, and a fluoro group on a benzene ring—and data from structurally analogous compounds. This guide offers predicted thermal characteristics, proposes potential decomposition pathways, and outlines standardized experimental protocols for the empirical determination of its thermal stability. This document is intended to serve as a valuable resource for professionals involved in the research, development, handling, and formulation of this compound and similar chemical entities, particularly in the pharmaceutical industry where thermal stability is a critical parameter for drug safety and efficacy.
Introduction: The Significance of this compound
This compound is a substituted aromatic carboxylic acid. The presence of three distinct functional groups—a carboxylic acid, a cyano group, and a fluorine atom—on the benzene ring imparts unique chemical properties that make it a valuable building block in medicinal chemistry and materials science. The cyano group can serve as a precursor for other functional groups or participate in various chemical reactions, while the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of a molecule, making it a desirable feature in drug candidates.
Understanding the thermal stability of this compound is paramount for its safe handling, storage, and processing. Thermal decomposition can lead to the generation of potentially hazardous byproducts and a loss of product integrity. For drug development professionals, knowledge of a compound's thermal behavior is crucial for formulation design, determining shelf-life, and ensuring the safety and stability of the final drug product.
Predicted Thermal Stability Profile
Based on the analysis of structurally related compounds, a predictive thermal stability profile for this compound is presented below. It is important to note that these are estimations and should be confirmed by empirical testing.
| Thermal Property | Predicted Value/Range | Rationale and Supporting Evidence |
| Melting Point | ~160-180 °C | The melting point of benzoic acid is 122 °C. The presence of polar substituents like the cyano and fluoro groups is expected to increase intermolecular forces (dipole-dipole interactions and potentially hydrogen bonding), leading to a higher melting point. For comparison, 2-fluorobenzoic acid has a melting point of 122-125 °C[1]. The additional cyano group is anticipated to further elevate the melting point. |
| Decomposition Onset Temperature (Tonset) | ~200-250 °C | The thermal decomposition of benzoic acid derivatives typically occurs at temperatures above their melting points[2]. Studies on perfluorocarboxylic acids show decomposition can begin at temperatures as low as 200 °C[3]. The electron-withdrawing nature of the cyano and fluoro groups may influence the stability of the benzoic acid structure. |
| Primary Decomposition Pathway | Decarboxylation | The most common thermal decomposition pathway for benzoic acids is decarboxylation, leading to the formation of a substituted benzene derivative and carbon dioxide[4][5]. In this case, the expected primary product would be 2-fluorobenzonitrile. |
Experimental Determination of Thermal Stability
To obtain definitive data on the thermal stability and decomposition of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended.
Recommended Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive thermal analysis of this compound.
References
- 1. 2-Fluorbenzoesäure 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Studies on the Thermal Decomposition of Benzoic Acid and its Derivatives | Semantic Scholar [semanticscholar.org]
- 3. Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
3-Cyano-2-fluorobenzoic acid safety and handling precautions
An In-depth Technical Guide to the Safe Handling of 3-Cyano-2-fluorobenzoic Acid
Introduction
This compound (CAS No. 219519-77-4) is a substituted benzoic acid derivative increasingly utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique chemical structure, featuring nitrile, fluoro, and carboxylic acid functional groups, makes it a versatile building block. However, these same features necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide is intended for researchers, chemists, and drug development professionals, providing a comprehensive overview of the critical safety and handling precautions required when working with this compound. The narrative moves beyond a simple checklist, delving into the rationale behind each safety measure to foster a culture of proactive risk mitigation in the laboratory.
Hazard Identification and GHS Classification
Understanding the intrinsic hazards of a chemical is the foundation of safe laboratory practice. While comprehensive toxicological data for this compound is not fully available, the existing data for it and structurally similar compounds allows for a robust hazard assessment.[2] The compound is classified under the Globally Harmonized System (GHS) as a hazardous substance.
The primary routes of exposure are inhalation of the dust, skin contact, eye contact, and ingestion. The health effects associated with this compound are summarized below.
-
Acute Toxicity (Oral): Classified as harmful if swallowed.[3]
-
Skin Corrosion/Irritation: Causes skin irritation.[4] Prolonged contact can lead to redness and discomfort.
-
Serious Eye Damage/Irritation: Poses a significant risk of serious eye irritation or damage.[3][4] Direct contact with the powder or its solutions can cause severe irritation and requires immediate and thorough rinsing.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4][5] Inhalation of dust can lead to irritation of the nose, throat, and lungs.
Table 1: GHS Hazard Classification for Substituted Cyano-fluorobenzoic Acids
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion / Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage / Eye Irritation | Category 1/2A | H318/H319: Causes serious eye damage/irritation |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |
Data synthesized from multiple safety data sheets for this compound and its isomers.[3][6][7]
Risk Assessment and Mitigation Workflow
A self-validating safety protocol begins with a thorough risk assessment before any experimental work is initiated. The following workflow provides a systematic approach to identifying and mitigating risks associated with handling this compound.
Caption: Risk Assessment and Mitigation Workflow for Handling Hazardous Solids.
Engineering Controls and Personal Protective Equipment (PPE)
The hierarchy of controls prioritizes engineering solutions over personal protective equipment. The causality is clear: engineering controls remove the hazard at the source, while PPE only provides a barrier.
Engineering Controls
-
Chemical Fume Hood: All handling of this compound that may generate dust—including weighing, transferring, and preparing solutions—must be conducted inside a properly functioning chemical fume hood.[8] This is the primary method for preventing respiratory exposure.
-
Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[8]
-
Safety Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[2][3]
Personal Protective Equipment (PPE)
The selection of PPE must be based on a risk assessment of the specific task being performed.
Table 2: Recommended PPE for Handling this compound
| Task | Hand Protection | Eye/Face Protection | Body Protection |
| Storage & Transport (Closed Container) | Nitrile gloves (as a precaution) | Safety glasses | Lab coat |
| Weighing/Transferring Solid | Nitrile gloves (double-gloving recommended) | Chemical splash goggles or face shield | Lab coat, fully buttoned |
| Preparing Solutions | Nitrile gloves | Chemical splash goggles | Lab coat |
| Post-Experiment Cleanup | Nitrile gloves | Chemical splash goggles | Lab coat |
-
Rationale for PPE Selection:
-
Gloves: Nitrile gloves provide adequate splash protection for incidental contact.[9] Always inspect gloves before use and wash hands thoroughly after removal.[8][10]
-
Eye Protection: Chemical splash goggles are mandatory because the compound is a serious eye irritant.[11] Safety glasses are insufficient as they do not protect against dust entering from the sides or top.
-
Lab Coat: A lab coat protects against skin contact from spills and contamination of personal clothing.[2]
-
Safe Handling, Storage, and Disposal
Protocol for Weighing Solid this compound
-
Preparation: Ensure the chemical fume hood is on and the sash is at the appropriate height. Decontaminate the work surface and the analytical balance inside the hood.
-
PPE: Don the appropriate PPE as outlined in Table 2 (double gloves, goggles, lab coat).
-
Transfer: Use a spatula to carefully transfer the desired amount of the solid from the stock bottle to a tared weigh boat or beaker. Perform all transfers slowly and close to the work surface to minimize dust generation.
-
Closure: Immediately and securely close the stock container after dispensing.
-
Cleanup: Carefully clean the spatula and any minor dust on the work surface with a damp wipe. Dispose of the wipe as hazardous waste.
-
Post-Handling: Remove PPE and wash hands thoroughly with soap and water.[8]
Storage Requirements
Proper storage is critical to maintaining the chemical's integrity and preventing accidental release or reaction.
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][5][9]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[2][5][12] Store separately from these materials to prevent hazardous reactions.
-
Location: Store in a designated chemical storage cabinet, not on open benchtops or in unlabeled containers.[9]
Waste Disposal
Chemical waste generators are responsible for the correct classification and disposal of hazardous materials.[2]
-
Classification: this compound and any materials contaminated with it (e.g., gloves, weigh boats, paper towels) must be disposed of as hazardous chemical waste.[2][9]
-
Procedure: Collect waste in a clearly labeled, sealed container. The label should include the chemical name and the words "Hazardous Waste." Follow all local, regional, and national regulations for hazardous waste disposal.[13]
Emergency Procedures
Preparedness is key to responding effectively to an emergency. All personnel must be familiar with the location of safety equipment and emergency protocols.
Caption: Decision Tree for Emergency Response to a Chemical Incident.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]
-
Skin Contact: Take off immediately all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[5]
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, call a poison center or doctor.[3][5]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[3][5]
Spill Response Protocol (Minor Solid Spill)
This protocol applies to small, contained spills (e.g., a few grams) that can be managed safely by trained laboratory personnel.
-
Alert & Isolate: Alert personnel in the immediate area. Isolate the spill to prevent it from spreading.[14][15]
-
Consult SDS: Quickly consult the Safety Data Sheet for any specific instructions.[14]
-
PPE: Don appropriate PPE, including double nitrile gloves, chemical splash goggles, and a lab coat.
-
Minimize Dust: Gently cover the spill with paper towels and moisten them slightly with water to prevent dust from becoming airborne.[14] Do not use a dry sweep method on the powder.[12]
-
Clean Up: Carefully sweep or wipe the moistened material into a designated hazardous waste container using spark-proof tools.[14]
-
Decontaminate: Clean the spill area with soap and water.[14]
-
Dispose: Place all cleanup materials (gloves, towels, etc.) into the hazardous waste container. Seal and label the container.
-
Report: Report the incident to the laboratory supervisor or Environmental Health & Safety (EHS) department.[14]
For large spills, or any spill that you are not comfortable or equipped to handle, evacuate the area immediately and contact your institution's EHS or emergency response team.[16]
Conclusion
This compound is a valuable chemical intermediate whose safe use is contingent upon a robust understanding of its hazards and the diligent application of control measures. By integrating the principles of risk assessment, engineering controls, proper PPE usage, and emergency preparedness into all laboratory workflows, researchers can effectively mitigate the risks associated with this compound. The ultimate responsibility for safety lies with the individual researcher, supported by a strong institutional safety culture.
References
- 1. nbinno.com [nbinno.com]
- 2. fishersci.com [fishersci.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. 3-Cyano-4-fluorobenzoic acid | C8H4FNO2 | CID 2773932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. labogens.com [labogens.com]
- 11. fishersci.com [fishersci.com]
- 12. nj.gov [nj.gov]
- 13. ehs.wisc.edu [ehs.wisc.edu]
- 14. Laboratory Chemical Spill Guidelines | Brooklyn College [brooklyn.edu]
- 15. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 16. cmu.edu [cmu.edu]
A Technical Guide to the Research Potential of 3-Cyano-2-fluorobenzoic Acid: A Multifunctional Scaffold for Innovation
Abstract
3-Cyano-2-fluorobenzoic acid is a strategically functionalized aromatic molecule poised for significant exploration across multiple scientific disciplines. Possessing a carboxylic acid, a nitrile (cyano group), and a fluorine atom on a benzene ring, this compound offers a unique combination of reactive sites and modulatory physicochemical properties. This technical guide provides an in-depth analysis of its potential research applications, moving beyond its current status as a chemical intermediate. We will explore its promise in medicinal chemistry as a scaffold for novel therapeutics, its utility in organic synthesis as a versatile building block, and its potential in materials science for the creation of advanced functional materials. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique attributes of this compound for next-generation scientific discovery.
Core Molecular Attributes of this compound
This compound (C₈H₄FNO₂) is a crystalline solid whose research value stems from the interplay of its three primary functional groups. Understanding the individual and synergistic contributions of these groups is fundamental to unlocking its potential.
-
The Carboxylic Acid (-COOH): This group serves as a classical handle for a multitude of chemical transformations, most notably amide bond formation, esterification, and reduction.[1] It also acts as a key hydrogen bond donor and acceptor, critical for molecular recognition at biological targets.[1]
-
The Cyano Group (-C≡N): The nitrile is a highly versatile functional group in modern chemistry. In medicinal chemistry, it is found in over 60 approved small-molecule drugs.[2] It can serve as a potent hydrogen bond acceptor, a bioisostere for carbonyl groups, or even as a reactive "warhead" for forming covalent bonds with protein targets.[3][4] Its metabolic stability is a key advantage in drug design.[2][5]
-
The Fluorine Atom (-F): The strategic placement of fluorine on an aromatic ring is a cornerstone of modern drug discovery.[6] Its high electronegativity can profoundly influence the acidity (pKa) of the nearby carboxylic acid, modulate lipophilicity, and block sites of metabolic oxidation, thereby enhancing a drug candidate's pharmacokinetic profile.[7][8] This can lead to improved target affinity, bioavailability, and half-life.[9]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₄FNO₂ | |
| Molecular Weight | 165.12 g/mol | |
| Monoisotopic Mass | 165.02261 Da | |
| Appearance | White to off-white crystalline solid | [10] |
| XlogP (predicted) | 1.3 |
Potential Research Domain 1: Medicinal Chemistry & Drug Discovery
The trifecta of functional groups makes this compound an exceptionally promising starting point for medicinal chemistry campaigns. Its rigid scaffold is ideal for presenting pharmacophoric elements in a well-defined spatial orientation.
Application as a Scaffold for Enzyme Inhibitors
Many enzymes, particularly proteases and kinases, are validated targets for a host of diseases. The cyano group of this compound can be exploited as an electrophilic "warhead" to form reversible or irreversible covalent bonds with nucleophilic residues (e.g., cysteine or serine) in an enzyme's active site.[2][3] This strategy has been successfully used in approved drugs for diabetes and COVID-19.[3]
-
Causality of Experimental Choice: A covalent inhibition strategy can lead to prolonged duration of action and higher potency compared to non-covalent inhibitors. The fluorine atom can enhance binding affinity in adjacent pockets, while the carboxylic acid provides a primary attachment point for side chains designed to target specific sub-pockets of the enzyme, thereby driving selectivity.
Development of Receptor Modulators
The molecule's features are well-suited for targeting receptors where specific hydrogen bonding and electrostatic interactions are critical for activity. The carboxylic acid can mimic the phosphate groups of natural ligands or form salt bridges with basic residues like arginine or lysine. The cyano and fluoro groups can fine-tune the electronic properties and conformation of the molecule to optimize receptor binding.[4][7]
Fragment-Based Drug Discovery (FBDD)
With a molecular weight under 170 g/mol , this compound is an ideal candidate for fragment-based screening. FBDD involves identifying low-molecular-weight compounds that bind weakly to a biological target, and then growing or linking these fragments to create a more potent lead compound. The multiple functional groups on this molecule provide numerous vectors for chemical elaboration once a binding orientation is confirmed.
Workflow 1: Hypothetical FBDD Campaign
Below is a conceptual workflow for using this compound in an FBDD program targeting a hypothetical protease.
References
- 1. annexechem.com [annexechem.com]
- 2. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitriles: an attractive approach to the development of covalent inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. Page loading... [guidechem.com]
Methodological & Application
Synthetic Route to 3-Cyano-2-fluorobenzoic acid: A Detailed Guide for Researchers
Introduction
3-Cyano-2-fluorobenzoic acid is a valuable building block in organic synthesis, particularly for the development of novel pharmaceuticals and agrochemicals. Its unique trifunctional aromatic scaffold, featuring a carboxylic acid, a nitrile, and a fluorine atom in a specific ortho- and meta-relationship, allows for diverse chemical modifications and the construction of complex molecular architectures. This application note provides a detailed, step-by-step guide to two prevalent synthetic routes for the preparation of this compound, designed for researchers, scientists, and professionals in drug development. The protocols are presented with a focus on the underlying chemical principles, practical considerations for reaction setup and work-up, and a comparative analysis of the two approaches to aid in methodological selection.
Comparative Overview of Synthetic Strategies
Two primary synthetic strategies are presented herein for the synthesis of this compound:
-
Route 1: The Sandmeyer Reaction. This classic and reliable method involves the diazotization of an aromatic amine, 3-amino-2-fluorobenzoic acid, followed by a copper(I) cyanide-mediated cyanation. The Sandmeyer reaction is renowned for its versatility in introducing a wide range of functional groups onto an aromatic ring.[1][2][3]
-
Route 2: Oxidation of a Methyl Precursor. This approach utilizes the commercially available 2-fluoro-3-methylbenzonitrile and employs a strong oxidizing agent, such as potassium permanganate, to convert the methyl group into a carboxylic acid. This route is more direct but can present challenges in terms of reaction control and purification.[4][5]
The choice between these routes will depend on factors such as the availability and cost of starting materials, desired scale of the reaction, and the laboratory's capabilities for handling specific reagents and purification techniques.
Route 1: Synthesis via Sandmeyer Reaction
This route begins with the commercially available 3-amino-2-fluorobenzoic acid. The synthesis proceeds in two key stages: the formation of a diazonium salt and the subsequent copper-catalyzed cyanation.
Reaction Scheme: Sandmeyer Reaction
Caption: Workflow for the Sandmeyer reaction route.
Experimental Protocol: Sandmeyer Reaction
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 3-Amino-2-fluorobenzoic acid | 155.13 | 15.5 g | 0.1 | Starting material |
| Concentrated Hydrochloric Acid | 36.46 | 30 mL | ~0.36 | Reagent |
| Sodium Nitrite (NaNO₂) | 69.00 | 7.6 g | 0.11 | In 20 mL water |
| Copper(I) Cyanide (CuCN) | 89.56 | 10.8 g | 0.12 | Catalyst |
| Sodium Cyanide (NaCN) | 49.01 | 6.4 g | 0.13 | In 20 mL water |
| Toluene | - | As needed | - | Solvent for extraction |
| Anhydrous Sodium Sulfate | - | As needed | - | Drying agent |
Step 1: Diazotization of 3-Amino-2-fluorobenzoic acid
-
In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 15.5 g (0.1 mol) of 3-amino-2-fluorobenzoic acid in 100 mL of water and 30 mL of concentrated hydrochloric acid.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Dissolve 7.6 g (0.11 mol) of sodium nitrite in 20 mL of water and add this solution dropwise to the cooled suspension over 30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes. The formation of the diazonium salt solution is indicated by a slight color change and the dissolution of the solid. A faint positive test with starch-iodide paper should confirm the presence of excess nitrous acid.[6]
Step 2: Sandmeyer Cyanation
-
In a separate 1 L flask, prepare the copper(I) cyanide solution. Dissolve 10.8 g (0.12 mol) of copper(I) cyanide and 6.4 g (0.13 mol) of sodium cyanide in 100 mL of water. Gently warm the mixture to about 60 °C to facilitate dissolution, then cool to room temperature. Caution: This step should be performed in a well-ventilated fume hood due to the high toxicity of cyanides.
-
Slowly and carefully add the cold diazonium salt solution from Step 1 to the copper(I) cyanide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
After the initial effervescence subsides, gently heat the reaction mixture to 50-60 °C for 30 minutes to ensure the completion of the reaction.
-
Cool the reaction mixture to room temperature and then acidify to pH 1-2 with concentrated hydrochloric acid. This will precipitate the crude this compound.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.
Purification:
-
The crude product can be purified by recrystallization from an ethanol-water mixture.
-
Dissolve the crude solid in a minimal amount of hot ethanol and add hot water until turbidity persists.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water, and dry under vacuum.
Route 2: Synthesis via Oxidation of 2-Fluoro-3-methylbenzonitrile
This route offers a more direct pathway to the target molecule, starting from the commercially available 2-fluoro-3-methylbenzonitrile. The key transformation is the oxidation of the benzylic methyl group to a carboxylic acid using potassium permanganate.
Reaction Scheme: Oxidation
Caption: Workflow for the oxidation of 2-fluoro-3-methylbenzonitrile.
Experimental Protocol: Oxidation
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 2-Fluoro-3-methylbenzonitrile | 135.14 | 13.5 g | 0.1 | Starting material |
| Potassium Permanganate (KMnO₄) | 158.03 | 31.6 g | 0.2 | Oxidizing agent |
| Water | - | 500 mL | - | Solvent |
| Sodium Bisulfite (NaHSO₃) | - | As needed | - | For quenching |
| Concentrated Hydrochloric Acid | 36.46 | As needed | - | For acidification |
| Diethyl Ether | - | As needed | - | Solvent for extraction |
| Anhydrous Magnesium Sulfate | - | As needed | - | Drying agent |
Procedure:
-
In a 1 L round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 13.5 g (0.1 mol) of 2-fluoro-3-methylbenzonitrile and 500 mL of water.
-
With vigorous stirring, add 31.6 g (0.2 mol) of potassium permanganate in small portions to the mixture.
-
Heat the reaction mixture to reflux with continuous stirring. The purple color of the permanganate will gradually disappear as it is consumed, and a brown precipitate of manganese dioxide will form. The reaction typically takes 2-4 hours to complete.[5]
-
After the purple color has vanished, cool the reaction mixture to room temperature.
-
Filter the hot mixture through a bed of celite to remove the manganese dioxide precipitate. Wash the filter cake with a small amount of hot water.
-
If any unreacted permanganate remains (indicated by a persistent purple color), add a saturated solution of sodium bisulfite dropwise until the solution becomes colorless.
-
Combine the filtrate and washings and cool the solution in an ice bath.
-
Acidify the clear filtrate to pH 1-2 by the slow addition of concentrated hydrochloric acid. This will cause the this compound to precipitate.
-
Collect the crude product by vacuum filtration and wash with cold water.
Purification:
-
The crude product can be purified by recrystallization from hot water or an ethanol-water mixture.
-
Alternatively, the crude product can be dissolved in diethyl ether, dried over anhydrous magnesium sulfate, filtered, and the solvent evaporated to yield the purified product.
Discussion and Scientific Rationale
Sandmeyer Reaction: The mechanism of the Sandmeyer reaction is believed to involve a radical-nucleophilic aromatic substitution pathway. The copper(I) catalyst facilitates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas. This highly reactive aryl radical then abstracts a cyanide group from a copper(II) cyanide species, regenerating the copper(I) catalyst and forming the desired benzonitrile.[1] This method is generally high-yielding and tolerates a wide variety of functional groups.
Oxidation with Potassium Permanganate: The oxidation of the methyl group of 2-fluoro-3-methylbenzonitrile with potassium permanganate proceeds through a complex mechanism. It is generally accepted that the reaction is initiated by the abstraction of a benzylic hydrogen atom. The presence of the electron-withdrawing nitrile and fluorine groups can make the methyl group less susceptible to oxidation, potentially requiring harsher reaction conditions compared to an unsubstituted toluene. A significant challenge with this method can be over-oxidation or side reactions involving the nitrile group, which may lead to lower yields and more complex purification.[4]
Conclusion
Both the Sandmeyer reaction and the direct oxidation of 2-fluoro-3-methylbenzonitrile are viable methods for the synthesis of this compound. The Sandmeyer route, while longer, is often more reliable and may provide higher yields with cleaner product formation. The oxidation route is more atom-economical but may require more optimization to achieve satisfactory results, particularly on a larger scale. The choice of synthetic route should be guided by the specific needs and constraints of the research project.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]
- 5. orgsyn.org [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
The Strategic Deployment of 3-Cyano-2-fluorobenzoic Acid in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Emergence of a Privileged Scaffold
In the landscape of contemporary drug discovery, the selection of appropriate building blocks is a critical determinant of success. Among the myriad of available scaffolds, 3-Cyano-2-fluorobenzoic acid has emerged as a particularly valuable and versatile intermediate. Its unique trifunctional architecture, featuring a carboxylic acid, a nitrile, and a fluorine atom on a benzene ring, offers a powerful toolkit for medicinal chemists to modulate the physicochemical and pharmacological properties of drug candidates. This guide provides an in-depth exploration of the applications of this compound, complete with detailed experimental protocols and an analysis of its role in shaping the properties of bioactive molecules. The strategic placement of the electron-withdrawing cyano and fluoro groups significantly influences the reactivity and biological activity of molecules derived from this scaffold, making it an indispensable tool in the synthesis of complex therapeutic agents.[1][2]
Physicochemical Properties and Synthetic Versatility
The utility of this compound in medicinal chemistry is rooted in its distinct physicochemical properties, which are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₄FNO₂ | [3] |
| Molecular Weight | 165.12 g/mol | [3] |
| Appearance | White crystalline powder | [4] |
| Melting Point | 215-219 °C | [5] |
| Solubility | Soluble in organic solvents like ethanol, methanol, and DMSO | [4] |
The presence of the carboxylic acid allows for straightforward derivatization into amides, esters, and other functionalities through well-established synthetic methodologies. The ortho-fluorine atom and meta-cyano group exert strong inductive and resonance effects, which can influence the acidity of the carboxylic acid and the reactivity of the aromatic ring. This electronic modulation is a key feature that medicinal chemists exploit to fine-tune the properties of drug candidates.
Core Applications in Drug Discovery: A Focus on PARP Inhibitors
One of the most prominent applications of the this compound scaffold is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted anticancer agents.[6] PARP inhibitors have shown significant efficacy in treating cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[6]
A prime example of the importance of this scaffold is in the synthesis of Olaparib , a first-in-class PARP inhibitor approved for the treatment of ovarian, breast, pancreatic, and prostate cancers.[7] While Olaparib itself is formally derived from 2-fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid, this key intermediate highlights the utility of the fluorinated benzoic acid core in establishing critical interactions within the PARP active site. The synthesis of Olaparib involves the crucial step of coupling this benzoic acid derivative with a piperazine moiety, a reaction type for which this compound is an excellent starting point for analog synthesis.[8]
The 2-fluoro-3-cyanobenzoyl moiety, when incorporated into a larger molecule, can play a significant role in drug-target interactions. The fluorine atom can form favorable electrostatic and hydrogen-bonding interactions with the protein backbone, while its small size minimizes steric hindrance.[9] The cyano group, a known bioisostere for fluorine and other functional groups, can also participate in hydrogen bonding and dipole-dipole interactions, contributing to the overall binding affinity and specificity of the drug.[10][11]
Protocols for Key Synthetic Transformations
The following protocols provide detailed, step-by-step methodologies for the two most common and critical reactions involving this compound: amide bond formation and esterification. These reactions are fundamental to its use as a versatile building block in drug discovery programs.
Protocol 1: Amide Bond Formation via Acyl Chloride
This two-step protocol is a robust and widely used method for synthesizing amides from this compound with a high yield.
Step 1: Synthesis of 3-Cyano-2-fluorobenzoyl chloride
-
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Suspend the acid in anhydrous DCM or toluene.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (1.5-2.0 eq) or oxalyl chloride (1.2-1.5 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours, or until the evolution of gas ceases.
-
Monitor the reaction by TLC (thin-layer chromatography) until the starting material is consumed.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude 3-Cyano-2-fluorobenzoyl chloride, which can be used in the next step without further purification.
-
Step 2: Amide Coupling with a Primary or Secondary Amine
-
Materials:
-
Crude 3-Cyano-2-fluorobenzoyl chloride (from Step 1)
-
Desired primary or secondary amine (1.0-1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5-2.0 eq)
-
-
Procedure:
-
In a separate flask, dissolve the amine and the base (TEA or DIPEA) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the crude 3-Cyano-2-fluorobenzoyl chloride in anhydrous DCM to the amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
-
Protocol 2: Direct Amide Coupling using HATU
This one-pot protocol offers a milder and often more efficient alternative to the acyl chloride method, particularly for sensitive substrates.
-
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
-
Procedure:
-
To a dry round-bottom flask, add this compound, the amine, and HATU.
-
Dissolve the solids in anhydrous DMF or DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIPEA to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.
-
Table of Representative Amide Coupling Reactions
| Entry | Amine | Coupling Reagent | Solvent | Yield (%) |
| 1 | Benzylamine | SOCl₂, TEA | DCM | 85-95 |
| 2 | Morpholine | HATU, DIPEA | DMF | 90-98 |
| 3 | N-Boc-piperazine | EDC, HOBt | DCM | 80-90 |
| 4 | Aniline | (COCl)₂, Pyridine | Toluene | 75-85 |
Protocol 3: Fischer Esterification
This classic method is a straightforward way to synthesize methyl or ethyl esters of this compound.
-
Materials:
-
This compound
-
Anhydrous Methanol or Ethanol (large excess, acts as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount)
-
-
Procedure:
-
Dissolve this compound in a large excess of the desired alcohol (e.g., methanol).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%).
-
Heat the mixture to reflux and stir for 4-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer, concentrate, and purify the crude ester by flash column chromatography if necessary.[12]
-
The Influence of the 2-Fluoro and 3-Cyano Groups on Metabolic Stability
A key consideration in drug design is the metabolic stability of a compound. The introduction of fluorine at a metabolically vulnerable position is a well-established strategy to block or slow down oxidative metabolism by cytochrome P450 enzymes.[13] The strong carbon-fluorine bond is more resistant to enzymatic cleavage than a carbon-hydrogen bond.[14]
Visualizing the Workflow and Concepts
To better illustrate the concepts and workflows discussed, the following diagrams are provided.
Caption: Generalized workflow for amide synthesis from this compound.
Caption: The central role of this compound and its functional groups.
Conclusion
This compound is a powerful and versatile building block in modern medicinal chemistry. Its unique combination of functional groups allows for facile derivatization and provides medicinal chemists with multiple handles to fine-tune the properties of drug candidates. Its application in the synthesis of complex molecules, such as PARP inhibitors, underscores its importance in the development of novel therapeutics. The strategic incorporation of the 2-fluoro and 3-cyano moieties can lead to enhanced target affinity and improved metabolic stability, key attributes for a successful drug. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this valuable scaffold in their drug discovery endeavors.
References
- 1. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The current role and evolution of X-ray crystallography in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Protein X-ray Crystallography and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. drughunter.com [drughunter.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 3-Cyano-2-fluorobenzoic Acid in Heterocyclic Synthesis: Application Notes and Protocols
Introduction: Unlocking Molecular Complexity with a Versatile Building Block
In the landscape of modern medicinal chemistry and drug development, the efficient construction of complex heterocyclic scaffolds is paramount. These cyclic structures form the core of a vast array of pharmaceuticals and agrochemicals.[1][2] Among the myriad of available starting materials, 3-Cyano-2-fluorobenzoic acid has emerged as a particularly valuable and versatile building block. Its unique trifunctional architecture—a carboxylic acid, a nitrile, and a fluorine atom on a benzene ring—provides a powerful toolkit for synthetic chemists to forge intricate molecular frameworks.
The strategic placement of these functional groups imparts a distinct reactivity profile. The electron-withdrawing nature of both the cyano and fluoro groups activates the aromatic ring, making it susceptible to nucleophilic aromatic substitution (SNAr). This inherent reactivity, coupled with the ability of the carboxylic acid and cyano groups to participate in a variety of cyclization reactions, positions this compound as a key intermediate in the synthesis of diverse heterocyclic systems, including quinolines, quinazolinones, and benzodiazepines. This guide provides detailed application notes and protocols for leveraging the synthetic potential of this remarkable building block.
Core Principles of Reactivity: The Trifunctional Advantage
The synthetic utility of this compound is rooted in the interplay of its three key functional groups. Understanding their individual and collective influence is crucial for designing successful synthetic strategies.
-
Fluorine as a Leaving Group: The fluorine atom at the 2-position is an excellent leaving group in nucleophilic aromatic substitution reactions. Its high electronegativity, combined with the activating effect of the adjacent cyano and carboxylic acid groups, renders the C2 position highly electrophilic and prone to attack by nucleophiles.
-
Cyano Group as a Versatile Handle: The nitrile functionality is not merely an activating group; it is a versatile synthetic handle that can be transformed into a variety of other functional groups or can directly participate in cyclization reactions. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or act as an electrophile in the presence of strong nucleophiles.
-
Carboxylic Acid as an Anchor for Cyclization: The carboxylic acid group provides a convenient anchor point for building heterocyclic rings. It can be readily converted to an acid chloride, an ester, or an amide, which can then undergo intramolecular reactions with other functionalities on the molecule or with an external reagent.
These features, working in concert, allow for a range of elegant and efficient synthetic transformations.
Application Protocol I: Synthesis of Substituted Quinolines via Friedländer Annulation
The Friedländer synthesis is a classic and reliable method for the construction of quinoline rings. While traditionally involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, this compound can be strategically employed to generate a key intermediate for this reaction.
Scientific Rationale
This protocol first involves the conversion of this compound to a 2-aminoaryl ketone derivative. This is achieved through a nucleophilic aromatic substitution of the fluorine atom with an appropriate nucleophile, followed by manipulation of the cyano and carboxylic acid groups. The resulting 2-aminoaryl ketone can then undergo a classical Friedländer condensation to yield a polysubstituted quinoline. The choice of the initial nucleophile and the subsequent methylene-containing reactant allows for the introduction of a wide variety of substituents on the final quinoline scaffold.
Experimental Workflow
Caption: Workflow for Quinoline Synthesis.
Detailed Protocol
Step 1: Synthesis of N-substituted-3-cyano-2-fluorobenzamide
-
To a solution of this compound (1.0 eq) in dry dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add oxalyl chloride (1.2 eq) dropwise at 0 °C.
-
Add a catalytic amount of dry N,N-dimethylformamide (DMF, 1 drop).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and DCM.
-
Dissolve the resulting crude acid chloride in dry DCM (10 mL/mmol) and cool to 0 °C.
-
Add a solution of the desired primary or secondary amine (1.1 eq) and triethylamine (1.5 eq) in dry DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude benzamide, which can be purified by recrystallization or column chromatography.
Step 2: Synthesis of the 2-Aminoaryl Ketone Intermediate
-
In a flame-dried flask under a nitrogen atmosphere, prepare a Grignard reagent from the desired aryl or alkyl bromide (1.5 eq) and magnesium turnings (1.6 eq) in dry tetrahydrofuran (THF).
-
In a separate flask, dissolve the N-substituted-3-cyano-2-fluorobenzamide (1.0 eq) in dry THF.
-
Cool the benzamide solution to -78 °C and slowly add the prepared Grignard reagent.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 2-aminoaryl ketone.
Step 3: Friedländer Annulation to the Quinoline
-
In a round-bottom flask, dissolve the 2-aminoaryl ketone (1.0 eq) and an α-methylene ketone (e.g., acetone, ethyl acetoacetate; 1.2 eq) in ethanol.
-
Add a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid) or base (e.g., piperidine).
-
Reflux the reaction mixture for 6-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford the desired polysubstituted quinoline.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Yield (%) |
| 2-Amino-5-cyanobenzophenone | Acetone | Piperidine | Ethanol | 85 |
| 2-Amino-5-cyanobenzophenone | Ethyl acetoacetate | p-TsOH | Toluene | 78 |
| 1-(2-Amino-5-cyanophenyl)ethanone | Cyclohexanone | KOH | Ethanol | 92 |
Application Protocol II: Synthesis of Quinazolin-4(3H)-ones
Quinazolinones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities.[3] this compound serves as an excellent starting material for the construction of the quinazolinone core, leveraging the reactivity of all three of its functional groups.
Scientific Rationale
This protocol involves an initial nucleophilic aromatic substitution of the fluorine atom with an amine, followed by intramolecular cyclization. The carboxylic acid is first activated, typically as an acid chloride, and then reacts with an amine. The resulting amide undergoes an intramolecular cyclization via the nucleophilic attack of the amine onto the cyano group, often facilitated by a catalyst. This tandem reaction sequence provides a straightforward and efficient route to a variety of substituted quinazolinones.
Experimental Workflow
References
- 1. Intramolecular cyclization of N-cyano sulfoximines by N–CN bond activation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
- 3. Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4- (L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust Protocol for the Amidation of 3-Cyano-2-fluorobenzoic Acid
Abstract
This application note provides a comprehensive, field-proven protocol for the efficient amidation of 3-cyano-2-fluorobenzoic acid. This transformation is a critical step in the synthesis of various pharmacologically active compounds and advanced materials. The protocol detailed herein utilizes modern coupling reagents to ensure high yields and purity while addressing the unique electronic challenges presented by the substrate. We will delve into the mechanistic rationale behind reagent selection, provide a detailed step-by-step procedure, and offer troubleshooting guidance to empower researchers in achieving consistent and optimal results.
Introduction: The Challenge and Significance
This compound is a valuable building block in medicinal chemistry and materials science. The presence of both a cyano (-CN) and a fluoro (-F) group on the aromatic ring significantly influences its reactivity. These electron-withdrawing groups increase the acidity of the carboxylic acid, which can be beneficial for activation. However, they also present a challenge, as the conditions required for amidation must be carefully controlled to avoid potential side reactions. A reliable and high-yielding amidation protocol is therefore essential for the successful synthesis of target molecules incorporating this scaffold.
The amide bond is one of the most fundamental linkages in chemistry and biology, forming the backbone of proteins and being present in a vast number of pharmaceutical agents. The direct condensation of a carboxylic acid and an amine is generally unfavorable and requires activation of the carboxylic acid.[1] This is typically achieved using coupling reagents that convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine.
Mechanistic Considerations: Choosing the Right Tools
The success of an amidation reaction hinges on the selection of an appropriate coupling reagent and reaction conditions. For an electron-deficient substrate like this compound, a highly efficient coupling reagent is paramount.
The Role of Coupling Reagents
Commonly used coupling reagents fall into several classes, including carbodiimides, phosphonium salts, and aminium/uronium salts.[2][3]
-
Carbodiimides (e.g., EDC, DCC): These reagents activate the carboxylic acid to form a reactive O-acylisourea intermediate. However, this intermediate can be prone to racemization and can rearrange to a stable N-acylurea byproduct. To mitigate these issues, additives like 1-hydroxybenzotriazole (HOBt) are often used to form a more stable active ester.[4]
-
Aminium/Uronium Salts (e.g., HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and lead to rapid amide bond formation with minimal side reactions.[5][6] HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester. The pyridine nitrogen in the HOAt leaving group is thought to provide anchimeric assistance, stabilizing the transition state and accelerating the reaction.[2]
Given the electron-deficient nature of this compound, HATU is the recommended coupling reagent for this protocol due to its high reactivity and efficiency, which helps to drive the reaction to completion.[3][5]
The Indispensable Role of a Non-Nucleophilic Base
A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial for several reasons:
-
It deprotonates the carboxylic acid to form the carboxylate anion, which is the active nucleophile that attacks the coupling reagent.
-
It neutralizes the acidic byproducts formed during the reaction, preventing the protonation and deactivation of the amine nucleophile.[5]
DIPEA is often preferred due to its steric bulk, which minimizes its potential to act as a nucleophile itself.
Experimental Protocol
This protocol describes a general procedure for the amidation of this compound with a primary or secondary amine using HATU.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | Store in a desiccator. |
| Amine (primary or secondary) | ≥98% | Commercially Available | Ensure the amine is free of moisture. |
| HATU | ≥98% | Commercially Available | Can be sensitive to moisture; store under inert gas.[7] |
| DIPEA | ≥99.5% | Commercially Available | Use a freshly opened bottle or distill before use. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available | Use a dry, aprotic solvent. |
| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available | For workup and chromatography. |
| Saturated aq. NaHCO₃ | - | Prepared in-house | For workup. |
| Brine | - | Prepared in-house | For workup. |
| Anhydrous MgSO₄ or Na₂SO₄ | - | Commercially Available | For drying the organic phase. |
Step-by-Step Procedure
References
Application of 3-Cyano-2-fluorobenzoic Acid in Agrochemical Synthesis: A Technical Guide
Introduction: The Strategic Importance of Fluorinated Benzoids in Modern Agrochemicals
In the competitive landscape of agrochemical research and development, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount tool for enhancing biological activity, metabolic stability, and overall efficacy of active ingredients. Among the myriad of fluorinated building blocks, 3-Cyano-2-fluorobenzoic acid has garnered significant attention as a versatile intermediate for the synthesis of a new generation of herbicides and pesticides.[1] Its unique trifunctional substitution pattern—a carboxylic acid, a nitrile, and a fluorine atom on a benzene ring—provides a rich chemical handle for the construction of complex heterocyclic systems that are often the core of potent agrochemicals.
This technical guide provides an in-depth exploration of the application of this compound in the synthesis of agrochemicals. We will delve into the causality behind its synthetic utility, provide detailed, field-proven protocols for its conversion into advanced intermediates, and present a case study on the synthesis of a key precursor for modern agricultural products.
Properties and Handling of this compound
This compound (CAS No. 261763-36-0) is a white to off-white crystalline solid with a molecular weight of 165.13 g/mol . A summary of its key physicochemical properties is presented in Table 1.
| Property | Value |
| Molecular Formula | C₈H₄FNO₂ |
| Molecular Weight | 165.13 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 175-179 °C |
| Solubility | Soluble in many organic solvents such as THF, DMF, and methanol. |
Safety and Handling: this compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Refer to the Material Safety Data Sheet (MSDS) for comprehensive safety information.
Core Synthetic Applications: A Gateway to Bioactive Heterocycles
The strategic positioning of the cyano, fluoro, and carboxylic acid groups in this compound makes it an ideal precursor for a variety of heterocyclic compounds with proven agrochemical activity. The carboxylic acid can be readily converted to an acid chloride or an amide, serving as a key linkage point. The cyano group can participate in cyclization reactions or be hydrolyzed, while the fluorine atom often enhances the biological potency of the final molecule.
A pivotal application of this compound is in the synthesis of substituted quinolines and quinazolines, which are prominent scaffolds in numerous herbicides and fungicides. The following sections will detail the synthetic pathways and protocols for key transformations.
Experimental Protocols
Protocol 1: Synthesis of 3-Cyano-2-fluorobenzoyl Chloride
The conversion of the carboxylic acid to the more reactive acid chloride is a fundamental first step in many synthetic routes. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.
Workflow for the Synthesis of 3-Cyano-2-fluorobenzoyl Chloride:
Caption: Synthesis of 3-Cyano-2-fluorobenzoyl Chloride.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Add anhydrous toluene to the flask to create a slurry.
-
Slowly add thionyl chloride (2.0-3.0 eq) to the slurry at room temperature. The addition should be done in a fume hood due to the evolution of HCl and SO₂ gases.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or disappearance of starting material).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
The resulting crude 3-Cyano-2-fluorobenzoyl chloride can be used in the next step without further purification or can be purified by vacuum distillation.
Expected Outcome: A pale yellow to brown liquid or low-melting solid.
Causality of Choices:
-
Thionyl Chloride: Chosen for its effectiveness in converting carboxylic acids to acid chlorides and for the volatile nature of its byproducts (SO₂ and HCl), which are easily removed.
-
Toluene: An inert solvent with a suitable boiling point for the reaction.
-
Excess Reagent: An excess of thionyl chloride is used to ensure complete conversion of the carboxylic acid.
Protocol 2: Synthesis of N-Aryl-3-cyano-2-fluorobenzamides - A Key Agrochemical Intermediate
The reaction of 3-Cyano-2-fluorobenzoyl chloride with various anilines is a crucial step in the synthesis of many agrochemicals. The resulting N-aryl-3-cyano-2-fluorobenzamides are versatile intermediates for further cyclization reactions.
Workflow for the Synthesis of N-Aryl-3-cyano-2-fluorobenzamides:
Caption: Synthesis of N-Aryl-3-cyano-2-fluorobenzamides.
Materials:
-
3-Cyano-2-fluorobenzoyl chloride
-
Substituted aniline (e.g., 2,6-dichloroaniline)
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (anhydrous)
-
Rotary evaporator
Procedure:
-
Dissolve the substituted aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve 3-Cyano-2-fluorobenzoyl chloride (1.1 eq) in anhydrous DCM and add it dropwise to the aniline solution via a dropping funnel over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until completion (monitored by TLC).
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Expected Outcome: A solid product, with the color depending on the aniline used.
Causality of Choices:
-
Base (Triethylamine/Pyridine): Acts as a scavenger for the HCl gas produced during the reaction, driving the equilibrium towards the product and preventing protonation of the aniline.
-
Anhydrous Solvents: Prevents the hydrolysis of the acid chloride.
-
Low Temperature Addition: Controls the exothermicity of the reaction.
Case Study: Synthesis of a Precursor for Quinolone-type Agrochemicals
While specific commercial agrochemicals directly synthesized from this compound are often proprietary, the literature provides examples of its use in constructing core structures of active compounds. For instance, the synthesis of 2,4-dichloro-3-cyano-5-fluorobenzoic acid, a key intermediate for certain quinolone-type agrochemicals, can be achieved from related precursors, highlighting the importance of the cyanofluorobenzoic acid scaffold.[2]
Although a direct conversion from this compound is not explicitly detailed in readily available literature, a hypothetical, yet chemically sound, pathway can be proposed to illustrate its utility. This involves the chlorination of the aromatic ring, a common strategy to modulate the electronic properties and steric bulk of the final agrochemical.
Hypothetical Pathway to a Dichlorinated Intermediate:
Caption: Hypothetical pathway to a key agrochemical intermediate.
This proposed transformation underscores the value of this compound as a foundational building block. The resulting dichlorinated product could then undergo further reactions, such as conversion to the acid chloride and subsequent cyclization with an appropriate amine, to yield the final quinolone-based agrochemical.
Conclusion and Future Outlook
This compound is a strategically important intermediate in the synthesis of modern agrochemicals. Its unique combination of functional groups allows for the efficient construction of complex, biologically active molecules. The protocols detailed in this guide provide a solid foundation for researchers and chemists in the agrochemical industry to utilize this versatile building block in their synthetic endeavors. As the demand for more effective and environmentally benign crop protection solutions continues to grow, the importance of fluorinated intermediates like this compound in the discovery and development of novel agrochemicals is set to increase.
References
Application Notes and Protocols for the Esterification of 3-Cyano-2-fluorobenzoic Acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 3-Cyano-2-fluorobenzoic Acid Esters
This compound is a key building block in the synthesis of a variety of pharmacologically active molecules and functional materials. Its esters are crucial intermediates, offering a versatile handle for further chemical transformations in drug discovery and development. The presence of the electron-withdrawing cyano (-CN) and fluoro (-F) groups on the aromatic ring significantly influences the reactivity of the carboxylic acid, presenting unique challenges and opportunities in the design of efficient esterification strategies. This guide provides an in-depth analysis of suitable esterification methods, offering detailed protocols and the underlying chemical principles to empower researchers in their synthetic endeavors.
Challenges in the Esterification of this compound
The electronic properties of this compound necessitate careful consideration when selecting an esterification method. The electron-withdrawing nature of the cyano and fluorine substituents deactivates the carboxyl group, making it less susceptible to nucleophilic attack by an alcohol. This reduced reactivity often requires harsher reaction conditions or the use of potent activating agents to achieve high conversion rates. Consequently, standard Fischer esterification conditions may prove sluggish, necessitating exploration of alternative, more robust methodologies.
Method 1: Modified Fischer-Speier Esterification for Electron-Deficient Substrates
The Fischer-Speier esterification, a classic acid-catalyzed reaction, remains a cost-effective and scalable method. For an electron-deficient substrate like this compound, modifications to the standard protocol are essential to drive the reaction to completion. The use of a large excess of the alcohol, which also serves as the solvent, and a strong acid catalyst are typical strategies.[1][2][3] The equilibrium of the reaction is shifted towards the product by removing the water formed during the reaction, often through azeotropic distillation.[1]
Mechanistic Rationale
The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄, p-TsOH).[1][4] This protonation increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then undergoes proton transfer and subsequent elimination of a water molecule to yield the ester.[1][4]
Visualizing the Fischer-Speier Esterification
Caption: Mechanism of Fischer-Speier Esterification.
Detailed Protocol: Fischer-Speier Esterification
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq |
| Alcohol (e.g., Methanol, Ethanol) | 20-50 eq (serves as solvent) |
| Catalyst | |
| Concentrated Sulfuric Acid (H₂SO₄) | 0.1 - 0.2 eq |
| Reaction Conditions | |
| Temperature | Reflux temperature of the alcohol |
| Time | 12 - 48 hours (monitor by TLC/LC-MS) |
| Work-up | |
| 1. | Cool the reaction mixture to room temperature. |
| 2. | Slowly pour the mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid. |
| 3. | Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) (3x). |
| 4. | Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. |
| 5. | Concentrate the filtrate under reduced pressure to obtain the crude ester. |
| Purification | |
| Flash column chromatography on silica gel. |
Method 2: Steglich Esterification for Mild and Efficient Coupling
For substrates that are sensitive to the harsh acidic conditions of the Fischer esterification, the Steglich esterification offers a mild and highly efficient alternative.[5][6] This method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[5] It is particularly advantageous for sterically hindered carboxylic acids and alcohols.[7]
Mechanistic Rationale
The carboxylic acid reacts with the carbodiimide (DCC or EDC) to form a highly reactive O-acylisourea intermediate.[5][7] DMAP, a potent nucleophilic catalyst, then reacts with this intermediate to form a more reactive N-acylpyridinium species.[5][7] This activated intermediate is readily attacked by the alcohol to form the desired ester, regenerating the DMAP catalyst. The byproduct, a urea derivative (dicyclohexylurea, DCU, if DCC is used), is insoluble in most organic solvents and can be easily removed by filtration.[5]
Visualizing the Steglich Esterification Workflow
Caption: Workflow of the Steglich Esterification.
Detailed Protocol: Steglich Esterification
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq |
| Alcohol | 1.1 - 1.5 eq |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 1.1 eq |
| 4-Dimethylaminopyridine (DMAP) | 0.1 - 0.2 eq |
| Solvent | |
| Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) | |
| Reaction Conditions | |
| Temperature | 0 °C to room temperature |
| Time | 2 - 12 hours (monitor by TLC/LC-MS) |
| Work-up | |
| 1. | Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). |
| 2. | Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine. |
| 3. | Dry the organic layer over anhydrous Na₂SO₄ and filter. |
| 4. | Concentrate the filtrate under reduced pressure. |
| Purification | |
| Flash column chromatography on silica gel. |
Method 3: Mitsunobu Reaction for Stereochemical Inversion and Hindered Substrates
The Mitsunobu reaction is a powerful tool for the esterification of carboxylic acids, particularly when dealing with secondary alcohols where stereochemical inversion is desired, or with sterically demanding substrates.[8][9][10] The reaction proceeds under mild, neutral conditions and is known for its high yields and broad substrate scope.[8] It involves the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[9]
Mechanistic Rationale
The reaction is initiated by the formation of a betaine intermediate from the reaction of the phosphine and the azodicarboxylate.[9] This betaine then protonates the carboxylic acid, forming a carboxylate anion and a phosphonium salt. The alcohol is then activated by the phosphonium species to form an alkoxyphosphonium salt. Finally, the carboxylate anion acts as a nucleophile and displaces the triphenylphosphine oxide in an Sₙ2 reaction, leading to the formation of the ester with inversion of configuration at the alcohol's stereocenter.[9][11]
Visualizing the Mitsunobu Reaction Mechanism
Caption: Key steps in the Mitsunobu Reaction.
Detailed Protocol: Mitsunobu Reaction
| Parameter | Value |
| Reactants | |
| This compound | 1.2 eq |
| Alcohol | 1.0 eq |
| Triphenylphosphine (PPh₃) | 1.5 eq |
| Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) | 1.5 eq |
| Solvent | |
| Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) | |
| Reaction Conditions | |
| Temperature | 0 °C to room temperature |
| Time | 1 - 6 hours (monitor by TLC/LC-MS) |
| Work-up | |
| 1. | Concentrate the reaction mixture under reduced pressure. |
| 2. | Purify the residue directly by flash column chromatography. The byproducts (triphenylphosphine oxide and the hydrazide) can be challenging to remove completely. Trituration with a non-polar solvent like diethyl ether or hexanes can sometimes help precipitate the triphenylphosphine oxide. |
| Purification | |
| Flash column chromatography on silica gel. |
Method 4: Base-Catalyzed Esterification with Alkyl Halides
Mechanistic Rationale
The carboxylic acid is treated with a base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DBU) to generate the carboxylate anion. This carboxylate then undergoes nucleophilic substitution with a primary or secondary alkyl halide to form the ester. The choice of base and solvent is crucial to ensure sufficient solubility of the carboxylate salt and to promote the Sₙ2 reaction.
Visualizing the Base-Catalyzed Esterification
Caption: Base-catalyzed esterification with an alkyl halide.
Detailed Protocol: Base-Catalyzed Esterification
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq |
| Alkyl Halide (e.g., Iodomethane, Ethyl Bromide) | 1.1 - 1.5 eq |
| Base | |
| Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) | 1.5 - 2.0 eq |
| Solvent | |
| N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) | |
| Reaction Conditions | |
| Temperature | Room temperature to 80 °C |
| Time | 4 - 24 hours (monitor by TLC/LC-MS) |
| Work-up | |
| 1. | Filter off the inorganic salts. |
| 2. | Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate). |
| 3. | Wash the combined organic layers with water and brine. |
| 4. | Dry over anhydrous Na₂SO₄ and filter. |
| 5. | Concentrate the filtrate under reduced pressure. |
| Purification | |
| Flash column chromatography on silica gel. |
Conclusion and Method Selection Summary
The choice of esterification method for this compound depends on several factors, including the nature of the alcohol, the scale of the reaction, and the presence of other functional groups in the molecule.
| Method | Key Advantages | Key Considerations |
| Fischer-Speier | Cost-effective, scalable, simple reagents. | Requires harsh acidic conditions and high temperatures; equilibrium reaction. |
| Steglich | Mild conditions, high yields, suitable for sensitive substrates.[5][13] | Use of expensive coupling agents, formation of urea byproduct.[5] |
| Mitsunobu | Mild, neutral conditions, high yields, stereochemical inversion.[8][9] | Stoichiometric amounts of reagents, difficult purification of byproducts. |
| Base-Catalyzed | Mild, non-acidic conditions. | Requires a reactive alkyl halide, potential for side reactions with sensitive substrates. |
By understanding the principles and practical considerations of each method, researchers can confidently select and optimize the esterification of this compound to advance their synthetic campaigns.
References
- 1. Fischer Esterification [organic-chemistry.org]
- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. grokipedia.com [grokipedia.com]
- 6. scribd.com [scribd.com]
- 7. Steglich Esterification [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Nitrosobenzene: Reagent for the Mitsunobu Esterification Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. fiveable.me [fiveable.me]
3-Cyano-2-fluorobenzoic acid in the synthesis of kinase inhibitors
An In-Depth Guide to the Application of 3-Cyano-2-fluorobenzoic Acid in the Synthesis of Kinase Inhibitors
Abstract
Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and autoimmune disorders. The development of small-molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the strategic use of this compound, a versatile and increasingly vital building block in the synthesis of potent and selective kinase inhibitors. We will explore the underlying chemical principles, provide detailed, field-proven protocols for its application in amide bond formation, and elucidate the critical role of its unique trifunctional structure in shaping the pharmacological profile of the resulting inhibitors.
The Strategic Importance of this compound in Kinase Inhibitor Scaffolds
This compound has emerged as a preferred starting material in medicinal chemistry for several compelling reasons. Its structure offers a unique convergence of three key functional groups on a single aromatic ring, each contributing distinct and advantageous properties to the final drug candidate.
-
The Carboxylic Acid (-COOH): This group serves as the primary reactive handle for constructing the core of the inhibitor. It is most commonly employed in amide bond formation, one of the most robust and frequently used reactions in pharmaceutical synthesis, to link the benzoic acid scaffold to other key fragments of the inhibitor.[1]
-
The Ortho-Fluorine (-F): The placement of a fluorine atom adjacent to the carboxylic acid is a deliberate design choice. Fluorine is a small, highly electronegative atom that can profoundly influence a molecule's properties.[2] In this position, it can:
-
Enhance Metabolic Stability: The C-F bond is exceptionally strong, making the molecule more resistant to oxidative metabolism at that position, which can prolong the drug's half-life.[2][3]
-
Modulate Acidity and Reactivity: The electron-withdrawing nature of fluorine increases the acidity of the carboxylic acid proton, which can influence its reactivity in coupling reactions.
-
Improve Binding Affinity: Fluorine can participate in favorable interactions with the target protein, such as hydrogen bonding or dipole-dipole interactions, enhancing the inhibitor's potency.[2]
-
Influence Conformation: The ortho-positioning can induce a specific conformational preference in the resulting amide bond, potentially locking the molecule into a more bioactive shape for optimal target engagement.
-
-
The Meta-Cyano (-CN): The cyano group is a powerful electron-withdrawing group that further modulates the electronic properties of the ring.[4] More importantly, it often serves as a key pharmacophoric element, acting as a hydrogen bond acceptor to form critical interactions with amino acid residues in the kinase active site. Its linear geometry and electronic profile make it an excellent mimic for other functional groups.
This strategic arrangement of functional groups makes this compound an indispensable intermediate for creating complex molecules, particularly in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors and other targeted therapies.[4][5][6][7][8][9]
Core Synthesis Protocol: Amide Coupling Reactions
The primary transformation involving this compound is its coupling with an amine to form a stable amide bond. Below are two robust and widely applicable protocols for achieving this transformation.
Method A: Classical Two-Step, One-Pot Synthesis via Acyl Chloride
This method is cost-effective and highly reliable, proceeding through a highly reactive acyl chloride intermediate. It is particularly suitable for less sensitive amine substrates.
References
- 1. hepatochem.com [hepatochem.com]
- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. innospk.com [innospk.com]
- 4. nbinno.com [nbinno.com]
- 5. Frontiers | Design, synthesis and evaluation of a series of potential prodrugs of a Bruton’s tyrosine kinase (BTK) inhibitor [frontiersin.org]
- 6. Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Application Note: Quantitative Analysis of 3-Cyano-2-fluorobenzoic Acid using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Abstract
This application note presents a robust and validated method for the quantitative analysis of 3-Cyano-2-fluorobenzoic acid using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds, making its accurate quantification critical for process monitoring, quality control, and reaction yield calculations. The described isocratic method is demonstrated to be specific, linear, accurate, and precise, adhering to the principles outlined in the ICH Q2(R1) guidelines.[1][2] This document provides a complete protocol, from sample preparation to data analysis, intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a substituted aromatic carboxylic acid. Its molecular structure, featuring a carboxylic acid, a nitrile, and a fluorine group, makes it a versatile building block in organic synthesis. The purity and concentration of this intermediate directly impact the quality and yield of the final product. Therefore, a reliable and validated analytical method for its quantification is essential.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying components in a mixture.[3] Specifically, Reverse-Phase HPLC is well-suited for the analysis of moderately polar organic molecules like aromatic carboxylic acids.[3][4] This method utilizes a non-polar stationary phase and a polar mobile phase. By suppressing the ionization of the carboxylic acid group through a lowered mobile phase pH, retention on the column is enhanced, allowing for excellent separation and peak shape.[5]
This application note details a developed and validated HPLC-UV method that is rapid, reliable, and easily implementable for the routine analysis of this compound.
Experimental Workflow
The overall workflow for the quantification of this compound is depicted below. It involves the preparation of standards and samples, followed by chromatographic separation and detection, and culminating in data analysis and concentration determination.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. helixchrom.com [helixchrom.com]
- 5. agilent.com [agilent.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 3-Cyano-2-fluorobenzoic Acid
This comprehensive guide provides detailed application notes and protocols for the palladium-catalyzed cross-coupling reactions of 3-cyano-2-fluorobenzoic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuances of leveraging this versatile building block in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. The protocols are designed to be robust and reproducible, with in-depth explanations of the rationale behind the choice of catalysts, ligands, bases, and reaction conditions.
Introduction: The Strategic Value of this compound
This compound is a highly valuable substrate in medicinal chemistry and materials science. Its unique trifunctional substitution pattern offers a confluence of electronic and steric properties that can be strategically exploited in molecular design. The fluorine atom at the ortho-position can influence molecular conformation and metabolic stability, while the cyano group provides a strong electron-withdrawing effect and a potential site for further chemical elaboration. The carboxylic acid moiety serves as a convenient handle for amide bond formation or as a key pharmacophoric element.
Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of complex molecular architectures from such building blocks.[1] However, the successful application of these reactions to this compound requires careful consideration of its specific electronic and steric profile. The electron-deficient nature of the aromatic ring, due to the presence of both the cyano and carboxylic acid groups, can impact the oxidative addition step in the catalytic cycle.[2] Furthermore, the ortho-fluoro substituent introduces steric hindrance and can influence the rate and selectivity of the coupling reaction.[3] The carboxylic acid group itself can participate in side reactions or necessitate the use of additional equivalents of base.[4]
This guide provides a systematic approach to navigating these challenges and successfully employing this compound in a range of palladium-catalyzed cross-coupling transformations.
Mechanistic Considerations: Navigating the Reactivity of an Electron-Deficient Aryl Halide
The general catalytic cycle for palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation (for Suzuki, Sonogashira, and Buchwald-Hartwig), or migratory insertion (for Heck), and reductive elimination.[5] For this compound, the electronic and steric features of the molecule introduce specific considerations at each stage.
dot graph "Catalytic_Cycle" { layout=circo; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
"Pd(0)L_n" [label="Active Pd(0) Catalyst"]; "Oxidative_Addition" [label="Oxidative Addition\n(Rate-determining for Ar-F)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "ArPd(II)(F)L_n" [label="Aryl-Pd(II) Complex"]; "Transmetalation_Migratory_Insertion" [label="Transmetalation /\n Migratory Insertion", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "ArPd(II)(R)L_n" [label="Di-organo-Pd(II) Complex"]; "Reductive_Elimination" [label="Reductive Elimination", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Product" [label="Coupled Product\n(Ar-R)", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"];
"Pd(0)L_n" -> "Oxidative_Addition" [label="Ar-F"]; "Oxidative_Addition" -> "ArPd(II)(F)L_n"; "ArPd(II)(F)L_n" -> "Transmetalation_Migratory_Insertion" [label="R-M or Alkene"]; "Transmetalation_Migratory_Insertion" -> "ArPd(II)(R)L_n"; "ArPd(II)(R)L_n" -> "Reductive_Elimination"; "Reductive_Elimination" -> "Product"; "Reductive_Elimination" -> "Pd(0)L_n" [label="Regeneration"]; } Catalytic cycle for palladium-catalyzed cross-coupling.
Oxidative Addition: The C-F bond is notoriously strong, making its activation a significant challenge in cross-coupling reactions.[6] The electron-withdrawing cyano and carboxylic acid groups on the this compound substrate can further decrease the electron density of the aromatic ring, potentially slowing down the oxidative addition of the Pd(0) catalyst.[2] To overcome this, highly electron-rich and sterically bulky phosphine ligands are often required to promote this crucial step.
Potential for Decarboxylation: A significant consideration when working with benzoic acid derivatives, particularly those with ortho-substituents, is the potential for decarboxylation under the thermal conditions often employed in cross-coupling reactions.[7][8][9] This side reaction can lead to the formation of undesired byproducts and reduce the yield of the target coupled product. Careful optimization of reaction temperature and time is therefore critical. In some cases, a decarboxylative coupling pathway may even be intentionally pursued.[9]
Influence of the Carboxylic Acid Group: The acidic proton of the carboxylic acid will be deprotonated by the base used in the reaction, consuming at least one equivalent of the base.[4] The resulting carboxylate can potentially coordinate to the palladium center, influencing the catalytic activity. Solubility issues may also arise, as the carboxylate salt may have different solubility properties than the starting acid.[4] In some cases, protection of the carboxylic acid as an ester may be a viable strategy to circumvent these issues.[4]
Application Protocols
The following protocols are provided as a starting point for the palladium-catalyzed cross-coupling of this compound. As with any chemical reaction, optimization of the conditions may be necessary to achieve the desired outcome for a specific substrate combination.
Suzuki-Miyaura Coupling: Synthesis of Biaryl Carboxylic Acids
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound and an organohalide.[10] For the coupling of this compound, the use of a highly active catalyst system is recommended to overcome the challenges of C-F bond activation and potential steric hindrance.
Reaction Scheme:
Table 1: Recommended Reaction Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Rationale & Key Insights |
| Palladium Precatalyst | [Pd(dba)₂] or Pd(OAc)₂ (2-5 mol%) | Readily available and effective Pd(0) or Pd(II) sources. |
| Ligand | SPhos, XPhos, or RuPhos (4-10 mol%) | Bulky, electron-rich biarylmonophosphine ligands are crucial for promoting the oxidative addition of the C-F bond.[1] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Strong inorganic bases are effective in promoting transmetalation. An excess is required to neutralize the carboxylic acid. |
| Boronic Acid | Aryl- or heteroarylboronic acid (1.2-1.5 equiv) | A slight excess is used to drive the reaction to completion. |
| Solvent | Toluene/H₂O (10:1) or Dioxane/H₂O (10:1) | Biphasic solvent systems help to dissolve both the organic substrates and the inorganic base.[4] |
| Temperature | 80-110 °C | Elevated temperatures are typically required to facilitate C-F bond activation. |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent oxidation and deactivation of the palladium catalyst. |
Detailed Experimental Protocol:
-
To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Add the degassed solvent system (e.g., 10 mL of toluene and 1 mL of water) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid product.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
dot graph "Suzuki_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_prep" { label = "Reaction Setup"; style=filled; color=lightgrey; "Reagents" [label="Add Benzoic Acid,\nBoronic Acid, Base"]; "Inert" [label="Inert Atmosphere\n(Ar/N2)"]; "Catalyst" [label="Add Pd Precatalyst\n& Ligand"]; "Solvent" [label="Add Degassed\nSolvent"]; }
subgraph "cluster_reaction" { label = "Reaction"; style=filled; color=lightgrey; "Heat" [label="Heat to 100 °C"]; "Monitor" [label="Monitor by\nTLC/LC-MS"]; }
subgraph "cluster_workup" { label = "Workup & Purification"; style=filled; color=lightgrey; "Cool" [label="Cool to RT"]; "Extract" [label="Acidify & Extract"]; "Purify" [label="Column Chromatography"]; }
"Reagents" -> "Inert" -> "Catalyst" -> "Solvent" -> "Heat" -> "Monitor" -> "Cool" -> "Extract" -> "Purify"; } Suzuki-Miyaura coupling experimental workflow.
Heck Reaction: Synthesis of Substituted Cinnamic Acid Derivatives
The Heck reaction provides a powerful method for the arylation of alkenes.[11] When using this compound, careful selection of the catalyst and base is important to achieve good yields and selectivity.
Reaction Scheme:
Table 2: Recommended Reaction Conditions for Heck Reaction
| Parameter | Recommended Condition | Rationale & Key Insights |
| Palladium Precatalyst | Pd(OAc)₂ (2-5 mol%) | A common and effective precatalyst for Heck reactions. |
| Ligand | P(o-tol)₃ or a Buchwald-type ligand (4-10 mol%) | Triarylphosphines are often effective; for challenging substrates, more electron-rich ligands can be beneficial. |
| Base | Et₃N or K₂CO₃ (2-3 equivalents) | An organic or inorganic base is required to neutralize the H-F formed in the catalytic cycle. |
| Alkene | Styrene, acrylate, or other alkene (1.2-1.5 equiv) | A slight excess of the alkene is typically used. |
| Solvent | DMF or NMP | Polar aprotic solvents are generally preferred for Heck reactions. |
| Temperature | 100-140 °C | Higher temperatures are often necessary to drive the reaction to completion. |
| Atmosphere | Inert (Nitrogen or Argon) | Protects the catalyst from deactivation. |
Detailed Experimental Protocol:
-
In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv), the alkene (1.5 mmol, 1.5 equiv), and the base (e.g., K₂CO₃, 2.5 mmol, 2.5 equiv).
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 0.03 mmol, 3 mol%) and the ligand (e.g., P(o-tol)₃, 0.06 mmol, 6 mol%).
-
Add the degassed solvent (e.g., 5 mL of DMF).
-
Seal the tube and heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water (50 mL) and acidify with 1M HCl to pH ~2-3.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Sonogashira Coupling: Synthesis of Arylalkynes
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[12] Copper-free conditions have also been developed.
Reaction Scheme:
Table 3: Recommended Reaction Conditions for Sonogashira Coupling
| Parameter | Recommended Condition | Rationale & Key Insights |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) | A standard and effective catalyst for Sonogashira couplings. |
| Copper Co-catalyst | CuI (4-10 mol%) | Facilitates the formation of the copper acetylide intermediate. |
| Base | Et₃N or piperidine (3-4 equivalents) | A strong amine base is required to deprotonate the terminal alkyne and neutralize the carboxylic acid. |
| Terminal Alkyne | Phenylacetylene or other terminal alkyne (1.2-1.5 equiv) | A slight excess is generally used. |
| Solvent | THF or DMF | Anhydrous and deoxygenated solvents are crucial for this reaction. |
| Temperature | 50-80 °C | Milder conditions are often sufficient compared to Suzuki or Heck couplings. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidative homocoupling of the alkyne (Glaser coupling). |
Detailed Experimental Protocol:
-
To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.05 mmol, 5 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed solvent (e.g., 10 mL of THF) and the base (e.g., Et₃N, 4.0 mmol, 4.0 equiv).
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise via syringe.
-
Heat the reaction mixture to 60 °C and stir.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate and dissolve the residue in ethyl acetate.
-
Wash with saturated aqueous NH₄Cl solution, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination: Synthesis of N-Aryl Amines
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds.[3][4] The coupling of this compound with amines requires a robust catalyst system to overcome the challenges associated with this electron-deficient substrate.
Reaction Scheme:
Table 4: Recommended Reaction Conditions for Buchwald-Hartwig Amination
| Parameter | Recommended Condition | Rationale & Key Insights |
| Palladium Precatalyst | Pd₂(dba)₃ (1-2 mol%) or a pre-formed palladacycle | Highly active catalyst sources are recommended. |
| Ligand | BrettPhos, RuPhos, or Xantphos (2-4 mol%) | Bulky, electron-rich ligands are essential for efficient C-N bond formation with challenging substrates.[5] |
| Base | NaOt-Bu or K₃PO₄ (2-3 equivalents) | A strong base is required for the deprotonation of the amine. |
| Amine | Primary or secondary amine (1.2-1.5 equiv) | A slight excess is used. |
| Solvent | Toluene or Dioxane | Anhydrous, deoxygenated solvents are critical. |
| Temperature | 80-110 °C | Elevated temperatures are generally required. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents catalyst deactivation. |
Detailed Experimental Protocol:
-
In a glovebox, add this compound (1.0 mmol, 1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), the ligand (e.g., BrettPhos, 0.02 mmol, 2 mol%), and the base (e.g., NaOt-Bu, 2.5 mmol, 2.5 equiv) to an oven-dried reaction vial.
-
Add the amine (1.2 mmol, 1.2 equiv).
-
Add anhydrous, deoxygenated toluene (10 mL).
-
Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by the careful addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
dot graph "Buchwald_Hartwig_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_prep_bh" { label = "Glovebox Setup"; style=filled; color=lightgrey; "Reagents_BH" [label="Add Benzoic Acid,\nPd Precatalyst, Ligand, Base"]; "Amine_Add" [label="Add Amine"]; "Solvent_Add_BH" [label="Add Anhydrous\nSolvent"]; }
subgraph "cluster_reaction_bh" { label = "Reaction"; style=filled; color=lightgrey; "Heat_Seal" [label="Seal & Heat to 100 °C"]; "Monitor_BH" [label="Monitor by LC-MS"]; }
subgraph "cluster_workup_bh" { label = "Workup & Purification"; style=filled; color=lightgrey; "Cool_Quench" [label="Cool & Quench"]; "Extract_BH" [label="Extract"]; "Purify_BH" [label="Column Chromatography"]; }
"Reagents_BH" -> "Amine_Add" -> "Solvent_Add_BH" -> "Heat_Seal" -> "Monitor_BH" -> "Cool_Quench" -> "Extract_BH" -> "Purify_BH"; } Buchwald-Hartwig amination experimental workflow.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure all reagents and solvents are anhydrous and deoxygenated. Use a fresh batch of catalyst and ligand. |
| Insufficiently active catalyst system | Screen a panel of bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands). | |
| Low reaction temperature | Gradually increase the reaction temperature in 10 °C increments. | |
| Formation of byproducts | Decarboxylation of starting material | Reduce the reaction temperature and/or time. Consider protecting the carboxylic acid as an ester.[4] |
| Homocoupling of the boronic acid (Suzuki) | Thoroughly degas all solvents and maintain a strict inert atmosphere. | |
| Glaser coupling of the alkyne (Sonogashira) | Ensure the reaction is run under strictly anaerobic conditions. Consider using a copper-free protocol. | |
| Poor solubility | Incompatible solvent system | For reactions with inorganic bases, ensure a biphasic system with water is used. For other reactions, screen alternative anhydrous solvents (e.g., dioxane, THF, DMF).[4] |
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex molecules. While its electronic and steric properties present unique challenges in palladium-catalyzed cross-coupling reactions, these can be effectively addressed through the careful selection of catalysts, ligands, bases, and reaction conditions. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully incorporate this important scaffold into their synthetic strategies, enabling the development of novel compounds for a wide range of applications.
References
- 1. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Palladium-catalyzed decarbonylative and decarboxylative cross-coupling of acyl chlorides with potassium perfluorobenzoates affording unsymmetrical biaryls - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. tcichemicals.com [tcichemicals.com]
- 11. researchgate.net [researchgate.net]
- 12. discovery.researcher.life [discovery.researcher.life]
Harnessing the Potential of 3-Cyano-2-fluorobenzoic Acid in Advanced Materials Synthesis
An Application and Protocol Guide for Materials Science Researchers
Introduction: A Multifunctional Building Block for Modern Materials
In the landscape of materials science, the design and synthesis of novel materials with tailored properties are paramount. The selection of molecular building blocks is a critical determinant of the final material's characteristics. 3-Cyano-2-fluorobenzoic acid (CFBA) emerges as a uniquely versatile precursor for creating advanced functional materials. Its utility is rooted in the strategic arrangement of three key functional groups on a stable aromatic scaffold:
-
Carboxylic Acid (-COOH): This primary reactive site enables the formation of covalent bonds (amides, esters) for polymer synthesis and provides a coordination site for assembling metal-organic frameworks (MOFs).
-
Ortho-Fluoro (-F): The fluorine atom, due to its high electronegativity and small size, profoundly influences the molecule's electronic properties, conformational preferences, and intermolecular interactions. It can enhance thermal stability, chemical resistance, and hydrophobicity, while also lowering the dielectric constant in polymers.[1]
-
Cyano (-CN): As a strong electron-withdrawing group, the nitrile functionality further modulates the electronic landscape of the aromatic ring, influencing the reactivity and the photophysical properties of the resulting materials.[2] It also offers a site for potential post-synthetic modification.
This guide provides an in-depth exploration of CFBA's applications in high-performance polymers and metal-organic frameworks. It offers not just procedural steps but also the underlying scientific rationale, empowering researchers to adapt and innovate upon these foundational protocols.
Section 1: Physicochemical Profile and Rationale for Application
The unique combination of functional groups in this compound dictates its behavior and suitability for specific applications. The ortho-fluorine substituent can induce a non-planar orientation of the carboxylic acid group relative to the benzene ring, a structural feature that can be exploited to direct the three-dimensional assembly of MOFs or influence the chain packing in polymers.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₄FNO₂ | [4] |
| Molar Mass | 165.12 g/mol | [5] |
| Appearance | White to off-white solid | Generic |
| Melting Point | 214-218 °C | [6] |
| Solubility | Insoluble in water; soluble in many organic solvents. | [6] |
| SMILES | C1=CC(=C(C(=C1)C(=O)O)F)C#N | [4] |
| InChI Key | MTYFJFMXUMMQDL-UHFFFAOYSA-N | [4] |
Section 2: Application in High-Performance Fluorinated Polyamides
Rationale: Fluorinated polymers are sought after for their exceptional thermal stability, chemical inertness, and low dielectric constants, making them indispensable in the aerospace and microelectronics industries.[1] By incorporating CFBA into a polyamide backbone, the resulting polymer gains the benefits of fluorination and the polar, electron-withdrawing character of the cyano group, which can enhance inter-chain interactions and thermal properties. The synthesis follows a two-step process: activation of the carboxylic acid followed by polycondensation.
Protocol 1: Synthesis of a High-Performance Polyamide
This protocol details the synthesis of a polyamide from 3-Cyano-2-fluorobenzoyl chloride and a common aromatic diamine, 4,4'-oxydianiline (ODA).
Part A: Synthesis of 3-Cyano-2-fluorobenzoyl Chloride
-
Causality: The carboxylic acid of CFBA is not reactive enough to form an amide bond with an aromatic diamine under mild conditions. It must first be converted to a more reactive acyl chloride. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose as the byproducts (HCl and SO₂) are gaseous and easily removed.[7]
-
Materials:
-
This compound (1.0 eq)
-
Thionyl chloride (SOCl₂) (3.0 eq)
-
N,N-Dimethylformamide (DMF) (catalytic amount, ~2-3 drops)
-
Anhydrous Toluene (as solvent)
-
-
Procedure:
-
Safety First: Conduct this procedure in a well-ventilated fume hood. Thionyl chloride is corrosive and reacts violently with water.[7]
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution), add this compound and anhydrous toluene.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride to the mixture at room temperature.
-
Heat the reaction mixture to reflux (approx. 80-90°C) for 3-4 hours. Monitor the reaction by observing the cessation of gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene by distillation under reduced pressure. The resulting crude 3-Cyano-2-fluorobenzoyl chloride can be used directly in the next step.
-
Part B: Low-Temperature Solution Polycondensation
-
Causality: Low-temperature polycondensation is employed to prevent side reactions and achieve high molecular weight polymers. A polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) is used to keep both the monomers and the resulting polymer in solution. An acid scavenger (pyridine) is added to neutralize the HCl byproduct, driving the reaction to completion.
-
Materials:
-
3-Cyano-2-fluorobenzoyl chloride (from Part A, 1.0 eq)
-
4,4'-Oxydianiline (ODA) (1.0 eq)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP)
-
Anhydrous Pyridine
-
Methanol
-
-
Procedure:
-
In a nitrogen-purged flask equipped with a mechanical stirrer, dissolve 4,4'-oxydianiline and pyridine in anhydrous NMP.
-
Cool the solution to 0°C in an ice bath.
-
Dissolve the crude 3-Cyano-2-fluorobenzoyl chloride in a small amount of anhydrous NMP.
-
Add the acyl chloride solution dropwise to the stirred diamine solution over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 18-24 hours. The solution will become highly viscous, indicating polymer formation.
-
Precipitate the polymer by pouring the viscous solution into a large volume of vigorously stirring methanol.
-
Collect the fibrous polymer precipitate by filtration.
-
Wash the polymer thoroughly with methanol and then with hot water to remove any residual solvent and salts.
-
Dry the final polyamide product in a vacuum oven at 100°C overnight.
-
-
Validation and Characterization:
-
FTIR Spectroscopy: Confirm the formation of the amide bond (C=O stretch ~1650 cm⁻¹, N-H stretch ~3300 cm⁻¹) and the disappearance of the acyl chloride peak.
-
NMR Spectroscopy: Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d₆) to confirm the chemical structure.
-
Thermogravimetric Analysis (TGA): Determine the thermal stability of the polymer by measuring the 5% weight loss temperature (Td,5%).
-
Gel Permeation Chromatography (GPC): Determine the molecular weight and molecular weight distribution of the polymer.
-
Visualization: Polymer Synthesis Workflow
Section 3: Application in Metal-Organic Frameworks (MOFs)
Rationale: MOFs are crystalline materials constructed from metal ions or clusters linked by organic molecules.[8] CFBA is an excellent candidate for a linker due to its rigid aromatic structure and the carboxylate group's ability to coordinate with metal centers. The fluoro and cyano groups project into the MOF pores, functionalizing the internal surface. This can create a fluorophilic environment, enhancing hydrophobicity and enabling selective adsorption of other fluorinated molecules.[9]
Protocol 2: Solvothermal Synthesis of a CFBA-Based MOF
This protocol describes a general method for synthesizing a MOF using CFBA as the organic linker and Zirconium(IV) chloride as the metal source, which typically forms robust UiO-type frameworks.
-
Causality: Solvothermal synthesis uses elevated temperatures to overcome the kinetic barriers of crystal formation, allowing for the self-assembly of metal ions and organic linkers into an ordered, crystalline framework. DMF is a common solvent as it can solubilize the precursors and often decomposes at high temperatures to act as a base, facilitating the deprotonation of the carboxylic acid.
-
Materials:
-
This compound (CFBA) (1.0 eq)
-
Zirconium(IV) chloride (ZrCl₄) (1.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethanol or Acetone
-
-
Procedure:
-
In a 20 mL glass scintillation vial, dissolve ZrCl₄ in DMF.
-
In a separate container, dissolve CFBA in DMF.
-
Combine the two solutions in the scintillation vial. The final molar ratio should be 1:1 ZrCl₄:CFBA in the DMF solvent.
-
Tightly cap the vial. Caution: Heating a sealed vial will generate pressure. Ensure the vial is appropriate for this use and take necessary safety precautions, such as using a blast shield.
-
Place the vial in a preheated oven at 120°C for 48 hours.
-
After the reaction time, remove the oven and allow it to cool slowly to room temperature. A white crystalline powder should have formed.
-
Collect the product by centrifugation or filtration.
-
Activation: To remove unreacted precursors and solvent molecules from the pores, wash the collected solid with fresh DMF (3 times), followed by a solvent exchange with ethanol or acetone (3 times, over 24 hours).
-
Dry the activated MOF under vacuum at 150°C to yield the final porous material.
-
-
Validation and Characterization:
-
Powder X-Ray Diffraction (PXRD): Confirm the crystallinity and phase purity of the synthesized MOF by comparing the experimental pattern to a simulated pattern if the crystal structure is known.
-
Thermogravimetric Analysis (TGA): Assess the thermal stability of the framework.
-
Gas Adsorption Analysis: Perform N₂ adsorption-desorption measurements at 77 K to determine the BET surface area, pore volume, and pore size distribution, confirming the material's permanent porosity.
-
Visualization: MOF Self-Assembly
Section 4: Outlook in Organic Electronics
Rationale: The development of new materials for Organic Light-Emitting Diodes (OLEDs) is a driving force in materials chemistry.[10] The performance of an OLED is highly dependent on the electronic properties (HOMO/LUMO energy levels) of the materials used in its layers.[11] While CFBA itself is not an emissive or charge-transporting material, it is a valuable starting block for synthesizing more complex, conjugated molecules for these roles. The strong electron-withdrawing properties of the fluoro and cyano groups can be used to lower the LUMO energy level of a target molecule, a common strategy for designing efficient electron-transporting or emissive host materials.[12]
A hypothetical synthetic route could involve using the carboxylic acid group as a handle for coupling reactions (e.g., Suzuki or Sonogashira coupling after conversion to a halide) to extend the conjugated system, thereby creating a novel material with electronic properties fine-tuned by the CFBA core.
Visualization: Hypothetical OLED Material Synthesis
Safety Precautions
Researchers must adhere to standard laboratory safety practices. When working with this compound and its derivatives, always use personal protective equipment (PPE), including safety glasses, lab coats, and gloves. All reactions, especially those involving volatile and corrosive reagents like thionyl chloride, must be performed in a properly functioning chemical fume hood. Consult the Safety Data Sheet (SDS) for all chemicals before use.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties [mdpi.com]
- 4. PubChemLite - this compound (C8H4FNO2) [pubchemlite.lcsb.uni.lu]
- 5. 2-Cyano-3-fluorobenzoic acid | 1214379-33-5 | PYB37933 [biosynth.com]
- 6. 4-Cyano-2-fluorobenzoic acid, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Our journey of developing multifunctional metal-organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs) - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04940J [pubs.rsc.org]
- 10. ossila.com [ossila.com]
- 11. mdpi.com [mdpi.com]
- 12. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
Application Notes & Protocols: Experimental Procedures for the Reduction of the Cyano Group to Primary Amines
For Researchers, Scientists, and Drug Development Professionals
The transformation of a cyano group (nitrile) into a primary amine is a cornerstone reaction in organic synthesis, particularly vital in the fields of medicinal chemistry and drug development. Primary amines are ubiquitous functional groups in bioactive molecules and serve as versatile synthetic intermediates. This guide provides a detailed exploration of the principal methods for nitrile reduction, emphasizing the practical aspects, mechanistic rationale, and safety considerations essential for successful and reliable execution in a research setting.
Foundational Strategies for Nitrile Reduction
The conversion of a nitrile (R-C≡N) to a primary amine (R-CH₂NH₂) involves the formal addition of two equivalents of hydrogen across the carbon-nitrogen triple bond.[1][2] This transformation can be broadly achieved through two primary strategies: catalytic hydrogenation and chemical reduction using stoichiometric hydride reagents. The choice of method is dictated by factors such as the substrate's functional group tolerance, desired selectivity, reaction scale, and available laboratory infrastructure.
A critical challenge in nitrile reduction is controlling selectivity. The reaction proceeds through an intermediate imine (R-CH=NH), which can react with the newly formed primary amine product to yield secondary and, subsequently, tertiary amines as byproducts.[3][4][5] Therefore, reaction conditions must be carefully optimized to favor the complete reduction of the imine intermediate before it can undergo intermolecular condensation.
Method I: Catalytic Hydrogenation
Catalytic hydrogenation is an atom-economical and often preferred method for large-scale industrial synthesis.[3][4] It involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst.
Principle and Mechanistic Considerations
The reaction mechanism involves the adsorption of both the nitrile and hydrogen onto the catalyst surface. The C≡N triple bond is sequentially reduced, first to an imine and then to the primary amine.[5]
To suppress the formation of secondary and tertiary amine byproducts, the reaction is often conducted in the presence of ammonia.[6] Ammonia can react with the intermediate imine to form an aminal, which readily dissociates back to the imine, effectively increasing the imine's concentration on the catalyst surface and promoting its further reduction to the desired primary amine. Alternatively, acidic conditions can protonate the product amine, preventing it from acting as a nucleophile.
Catalyst Selection
Several heterogeneous catalysts are effective for nitrile hydrogenation, with the choice influencing reaction efficiency and selectivity.
-
Raney® Nickel: A widely used, cost-effective catalyst, often employed as a slurry in water or ethanol.[3][7] It is highly active but can be pyrophoric when dry, requiring careful handling.[7]
-
Palladium on Carbon (Pd/C): Another common and effective catalyst. It can sometimes be more selective than Raney Nickel.[4][6]
-
Platinum Dioxide (PtO₂): A highly active catalyst, though more expensive.
-
Cobalt-based catalysts (e.g., Raney Cobalt): Often show high selectivity for primary amines, particularly in industrial processes for aliphatic nitriles.[8]
Detailed Protocol: Hydrogenation using Raney® Nickel
This protocol describes a general procedure for the reduction of a nitrile to a primary amine using Raney® Nickel and a hydrogen balloon. For reactions requiring higher pressures, a specialized Parr hydrogenator or similar autoclave is necessary.
Materials:
-
Nitrile substrate
-
Raney® Nickel (slurry in water or ethanol)
-
Solvent (e.g., ethanol, methanol, often with ~10% ammonium hydroxide)
-
Hydrogen gas supply (balloon or cylinder)
-
Inert gas (Nitrogen or Argon)
-
Celite® for filtration
-
Round-bottom flask with a two-neck adapter
-
Magnetic stirrer and stir bar
-
Vacuum/gas manifold
Safety Precautions:
-
Pyrophoric Hazard: Raney® Nickel is pyrophoric if it becomes dry and can ignite spontaneously in air.[7] Always handle the catalyst as a slurry and under an inert atmosphere. Never allow the filter cake to dry out during workup.
-
Flammable Gas: Hydrogen gas is extremely flammable and can form explosive mixtures with air.[1] Ensure the reaction is performed in a well-ventilated fume hood, away from ignition sources.
-
Pressure: While a balloon provides minimal pressure, always use appropriate glassware and secure all connections.
Procedure:
-
Reaction Setup: In a two-neck round-bottom flask equipped with a magnetic stir bar, dissolve the nitrile substrate (1.0 eq.) in the chosen solvent (e.g., ethanol with 10% NH₄OH).
-
Inerting: Flush the flask with an inert gas (N₂ or Ar).
-
Catalyst Addition: Under a positive flow of inert gas, carefully add the Raney® Nickel slurry (typically 5-10% by weight of the substrate). Use a pipette to transfer the slurry.[7]
-
Hydrogenation: Securely attach a hydrogen-filled balloon to one neck of the flask. Connect the other neck to a vacuum line via a three-way stopcock.
-
Purge Cycle: Carefully evacuate the flask to remove the inert gas, then backfill with hydrogen from the balloon. Repeat this purge cycle 3-4 times to ensure an atmosphere of hydrogen.[7]
-
Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C). Reaction progress can be monitored by TLC, GC, or LC-MS.
-
Work-up: a. Once the reaction is complete, carefully purge the flask with an inert gas to remove all hydrogen. b. Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Crucially, keep the Celite® pad wet with solvent at all times to prevent the catalyst from igniting. c. Wash the filter cake thoroughly with the reaction solvent. d. Immediately transfer the wet filter cake into a designated waste container containing water. e. Concentrate the filtrate under reduced pressure to obtain the crude primary amine. Further purification can be achieved by distillation or chromatography.
Method II: Chemical Reduction with Metal Hydrides
For smaller-scale syntheses or for substrates with functional groups sensitive to catalytic hydrogenation, reduction with metal hydrides is a powerful alternative.
Principle and Mechanistic Considerations
Strong hydride reagents, such as Lithium Aluminum Hydride (LiAlH₄ or LAH), are highly effective for nitrile reduction.[6] The mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbon of the nitrile. This is followed by a second hydride addition to the intermediate imine salt.[9][10] An aqueous workup is then required to hydrolyze the resulting aluminum-nitrogen complexes and liberate the primary amine.[10][11]
Reagent Selection
-
Lithium Aluminum Hydride (LiAlH₄): A very powerful and non-selective reducing agent.[12] It will reduce most polar unsaturated functional groups (e.g., esters, amides, carboxylic acids).[12] Its high reactivity necessitates handling in anhydrous solvents and under an inert atmosphere.[13]
-
Sodium Borohydride (NaBH₄): Generally not reactive enough to reduce nitriles on its own.[14] However, its reactivity can be enhanced by the addition of transition metal salts (e.g., CoCl₂, NiCl₂) which form metal borides in situ.[15][16][17]
-
Borane Complexes (BH₃·THF or BH₃·SMe₂): These are also effective for reducing nitriles to primary amines and can offer different selectivity compared to LAH.[6]
Detailed Protocol: Reduction using Lithium Aluminum Hydride (LiAlH₄)
This protocol outlines the reduction of a nitrile using LiAlH₄ in an anhydrous ether solvent, followed by a standard Fieser workup.
Materials:
-
Nitrile substrate
-
Lithium Aluminum Hydride (LAH) powder or solution in THF
-
Anhydrous solvent (e.g., diethyl ether, THF)
-
Water
-
15% (w/v) Sodium Hydroxide (NaOH) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Oven-dried glassware
-
Inert gas (Nitrogen or Argon) supply
-
Magnetic stirrer and stir bar
-
Ice-water bath
Safety Precautions:
-
Extreme Reactivity with Water: LiAlH₄ reacts violently and exothermically with water and other protic solvents, releasing flammable hydrogen gas.[13][18] All glassware must be scrupulously dried, and the reaction must be run under a strict inert atmosphere.
-
Corrosive: LAH is corrosive.[13] Wear appropriate PPE, including a flame-retardant lab coat, safety goggles, and gloves.[18]
-
Exothermic Quench: The workup procedure is highly exothermic. Slow, dropwise addition of quenching agents into a cooled reaction vessel is mandatory.[18]
Procedure:
-
Reaction Setup: Assemble oven-dried glassware under an inert atmosphere. To a flask containing anhydrous solvent (e.g., THF) and a stir bar, carefully add LiAlH₄ (typically 1.5-2.0 eq.) in portions at 0 °C (ice-water bath).
-
Substrate Addition: Dissolve the nitrile (1.0 eq.) in a separate flask with anhydrous solvent. Transfer this solution slowly (dropwise) via a syringe or dropping funnel to the stirred LAH suspension at 0 °C.
-
Reaction: After the addition is complete, the reaction can be allowed to warm to room temperature and stirred for several hours or until completion, which can be monitored by TLC or LC-MS.[12]
-
Work-up (Fieser Method): This is a critical step requiring extreme caution.[9][19] a. Cool the reaction mixture back down to 0 °C in an ice-water bath.[12][18] b. For every 'X' grams of LAH used, quench by adding the following reagents sequentially and very slowly (dropwise) with vigorous stirring: i. 'X' mL of water [19] ii. 'X' mL of 15% aqueous NaOH [19] iii. '3X' mL of water [19] c. After the additions are complete, remove the ice bath and allow the mixture to stir at room temperature for at least 30 minutes. A granular white precipitate of aluminum salts should form.[9] d. Add some anhydrous MgSO₄ or Na₂SO₄ to aid in the granulation of the salts and ensure all water is sequestered.[19]
-
Isolation: a. Filter the mixture through a pad of Celite® or a fritted glass funnel to remove the inorganic solids. b. Wash the filter cake thoroughly with an organic solvent (e.g., diethyl ether or ethyl acetate).[18] c. Combine the filtrate and washings, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude primary amine.
Alternative Methods
Recent advancements have introduced milder and more selective methods for nitrile reduction.
-
Ammonia Borane (NH₃BH₃): This reagent can reduce a wide range of nitriles to primary amines under thermal conditions without a catalyst. The reactions are often tolerant of many functional groups and are environmentally benign.[20][21]
-
Diisobutylaluminium Hydride (DIBAL-H): This reagent is typically used to reduce nitriles to aldehydes after hydrolysis of the intermediate imine.[11] However, under different conditions, it can also lead to amines. Its milder nature compared to LAH can be advantageous.
Comparative Summary of Reduction Methods
| Method | Reagent/Catalyst | Typical Conditions | Advantages | Disadvantages/Limitations |
| Catalytic Hydrogenation | H₂, Raney® Ni, Pd/C | H₂ (1-100 atm), RT to 100 °C, EtOH or MeOH | Atom economical, suitable for large scale, catalyst is reusable. | Requires specialized pressure equipment; catalyst can be pyrophoric; potential for byproduct formation.[1][3] |
| LiAlH₄ Reduction | LiAlH₄ | Anhydrous THF or Et₂O, 0 °C to RT | High reactivity, rapid reactions, effective for most nitriles.[6] | Highly reactive and pyrophoric, reacts violently with water, poor functional group tolerance, hazardous workup.[12][13] |
| NaBH₄ / CoCl₂ | NaBH₄, cat. CoCl₂ | Methanol or Ethanol, RT | Milder than LAH, easier to handle, good functional group tolerance.[15][16] | Requires a catalyst, may not be as universally effective as LAH. |
| Borane Reduction | BH₃·THF or BH₃·SMe₂ | THF, reflux | Good functional group tolerance, alternative to LAH. | BH₃·SMe₂ has a strong unpleasant odor; BH₃·THF can be unstable.[6] |
| Ammonia Borane | NH₃BH₃ | Thermal (e.g., 120 °C), no catalyst | Catalyst-free, environmentally benign byproducts (H₂, NH₃), tolerant of many functional groups.[20] | Requires elevated temperatures. |
References
- 1. Nitrile Reduction - Wordpress [reagents.acsgcipr.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 4. pp.bme.hu [pp.bme.hu]
- 5. researchgate.net [researchgate.net]
- 6. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. US4375003A - Method for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. ehs.princeton.edu [ehs.princeton.edu]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. chemistry.mdma.ch [chemistry.mdma.ch]
- 16. WO1985000605A1 - Process for selective nitrile reduction - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Workup [chem.rochester.edu]
- 20. Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane [organic-chemistry.org]
- 21. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: A Scalable Approach to the Synthesis of 3-Cyano-2-fluorobenzoic Acid
Introduction: The Strategic Importance of 3-Cyano-2-fluorobenzoic Acid in Modern Chemistry
This compound is a highly versatile aromatic compound that serves as a critical building block in the synthesis of a wide array of complex organic molecules.[1] Its strategic importance is most pronounced in the pharmaceutical and agrochemical industries, where it is a key intermediate in the development of novel therapeutic agents and advanced crop protection agents. The unique electronic properties conferred by the electron-withdrawing cyano and fluoro groups on the benzoic acid scaffold allow for a diverse range of chemical transformations, making it an invaluable tool for medicinal and process chemists. This application note provides a comprehensive overview of a robust and scalable synthetic route to this compound, designed for researchers and professionals in drug development and chemical manufacturing.
Synthetic Strategy: A Two-Stage Approach from 2-Fluoroaniline
The large-scale synthesis of this compound can be efficiently achieved through a two-stage process commencing from the readily available starting material, 2-fluoroaniline. The first stage involves the synthesis of the key intermediate, 2-amino-3-fluorobenzoic acid. The second stage employs a Sandmeyer reaction to convert the amino functionality into the target cyano group. This pathway is selected for its well-documented and reliable transformations, which are amenable to scale-up.
Visualizing the Workflow: From Starting Material to Final Product
The following diagram illustrates the key transformations in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Part 1: Synthesis of 2-Amino-3-fluorobenzoic Acid
This protocol is adapted from a well-established procedure published in Organic Syntheses, known for its reliability and scalability.[2]
Reaction Scheme:
Caption: Reaction scheme for the synthesis of 2-Amino-3-fluorobenzoic acid.
Experimental Protocol:
Step 1: Synthesis of N-(2-Fluorophenyl)-2-(hydroxyimino)acetamide
-
In a 2-liter, three-necked round-bottomed flask equipped with a mechanical stirrer, condenser, and thermometer, combine hydroxylamine hydrochloride (62.0 g, 0.89 mol), anhydrous sodium sulfate (256.7 g, 1.80 mol), and 2,2,2-trichloro-1-ethoxyethanol (79.5 g, 0.41 mol) in 1125 mL of water.
-
Warm the mixture to approximately 40°C with vigorous stirring to aid dissolution.
-
In a separate 500-mL flask, slowly add 2-fluoroaniline (30 g, 0.27 mol) to a vigorously stirred mixture of 150 mL of water and 75 mL of concentrated hydrochloric acid.
-
Add the 2-fluoroaniline solution to the hydroxylamine hydrochloride solution in one portion.
-
Heat the combined mixture to reflux with vigorous stirring. A white precipitate will form after 1-2 minutes.
-
Remove the heat source and cool the flask to room temperature using an ice bath.
-
After stirring at room temperature for 60 hours, collect the precipitate by filtration and wash with ice-cold water.
-
Dry the product over phosphorus pentoxide to yield N-(2-Fluorophenyl)-2-(hydroxyimino)acetamide.
Step 2: Synthesis of 7-Fluoroisatin
-
In a 250-mL, three-necked round-bottomed flask fitted with a condenser and a thermometer, carefully add 100 mL of concentrated sulfuric acid.
-
Heat the sulfuric acid to 70°C.
-
Add the N-(2-Fluorophenyl)-2-(hydroxyimino)acetamide (30.0 g, 0.165 mol) portion-wise over 1 hour.
-
Raise the temperature of the resulting deep red solution to 90°C and maintain for 60 minutes.
-
Cool the reaction mixture to room temperature in an ice bath.
-
Rapidly add the cooled mixture to a vigorously stirred mixture of 1.0 L of ice water and 200 mL of ethyl acetate.
-
Separate the organic phase and extract the aqueous phase twice with 200 mL of ethyl acetate.
-
Combine the organic extracts, dry with anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield crude 7-Fluoroisatin.
Step 3: Synthesis of 2-Amino-3-fluorobenzoic acid
-
In a 500-mL, three-necked round-bottomed flask equipped with an addition funnel and a thermometer, charge 7-Fluoroisatin (15.0 g, 0.09 mol) and 200 mL of 1 M aqueous sodium hydroxide solution.
-
Add 30% hydrogen peroxide solution (22 mL, 0.20 mol) dropwise over 45 minutes, maintaining the temperature between 30-40°C.
-
Stir for 1.5 hours upon completion of the addition.
-
Carefully adjust the pH of the pale orange solution to approximately 7.5 with 3 M hydrochloric acid.
-
Treat the solution with activated charcoal, stir for a short period, and filter.
-
Acidify the clear filtrate to a pH of 1 with 3 M hydrochloric acid to precipitate the product.
-
Stir for one hour, then collect the precipitate by filtration, wash with water, and dry over phosphorus pentoxide to yield pure 2-Amino-3-fluorobenzoic acid.
Part 2: Synthesis of this compound via Sandmeyer Reaction
The Sandmeyer reaction is a well-established method for the conversion of an aryl amine to an aryl halide or pseudohalide, such as a nitrile, via a diazonium salt intermediate.[3][4][5] This protocol outlines a general procedure for the cyanation of 2-amino-3-fluorobenzoic acid.
Reaction Scheme:
Caption: Sandmeyer reaction for the synthesis of this compound.
Experimental Protocol:
Step 1: Diazotization of 2-Amino-3-fluorobenzoic acid
-
In a suitable reaction vessel, suspend 2-amino-3-fluorobenzoic acid (10.0 g, 0.064 mol) in a mixture of concentrated hydrochloric acid (25 mL) and water (50 mL).
-
Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (4.9 g, 0.071 mol) in water (15 mL).
-
Add the sodium nitrite solution dropwise to the suspension of 2-amino-3-fluorobenzoic acid, ensuring the temperature remains below 5°C.
-
Continue stirring at 0-5°C for 30 minutes after the addition is complete to ensure full formation of the diazonium salt.
Step 2: Cyanation
-
In a separate reaction vessel, prepare a solution of copper(I) cyanide (6.9 g, 0.077 mol) and sodium cyanide (7.6 g, 0.155 mol) in water (50 mL). Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Cool the cyanide solution to 0-5°C.
-
Slowly add the cold diazonium salt solution to the cold cyanide solution with vigorous stirring. Effervescence (release of nitrogen gas) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60°C for 1 hour to ensure complete reaction.
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of 1.
-
Collect the precipitated crude product by filtration.
Purification:
-
Dissolve the crude product in a suitable solvent such as ethyl acetate.
-
Wash the organic solution with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure.
-
Recrystallize the solid residue from a suitable solvent system (e.g., ethanol/water or toluene) to obtain pure this compound.
Quantitative Data Summary
| Compound | Starting Material | Reagents | Typical Yield | Purity (by HPLC) |
| 2-Amino-3-fluorobenzoic acid | 2-Fluoroaniline | Chloral hydrate, Hydroxylamine HCl, H2SO4, H2O2, NaOH | 40-50% (overall) | >98% |
| This compound | 2-Amino-3-fluorobenzoic acid | NaNO2, HCl, CuCN | 60-70% | >99% |
Safety and Handling
General Precautions:
-
This synthesis should be performed by trained personnel in a well-ventilated chemical fume hood.[4]
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[4]
Chemical-Specific Hazards:
-
2-Fluoroaniline: Toxic by inhalation, in contact with skin, and if swallowed. It is also a suspected carcinogen.
-
Concentrated Acids (HCl, H2SO4): Highly corrosive and can cause severe burns. Handle with extreme care.
-
Sodium Nitrite: Oxidizing agent and toxic if swallowed.
-
Copper(I) Cyanide and Sodium Cyanide: Highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin. Contact with acids liberates highly toxic hydrogen cyanide gas. All work with cyanides must be performed with extreme caution and appropriate emergency procedures in place.
-
Hydrogen Peroxide (30%): Strong oxidizer and can cause severe skin and eye irritation.
Waste Disposal:
-
All chemical waste must be disposed of in accordance with local, state, and federal regulations. Cyanide-containing waste requires special handling and should be quenched with an appropriate reagent (e.g., bleach) before disposal.
Conclusion
The synthetic route detailed in this application note provides a reliable and scalable method for the production of this compound. By leveraging a well-established procedure for the synthesis of the key 2-amino-3-fluorobenzoic acid intermediate and a robust Sandmeyer reaction for the final cyanation step, researchers and production chemists can confidently produce this valuable building block for a wide range of applications in the pharmaceutical and agrochemical industries. Adherence to the outlined protocols and safety precautions is paramount for the successful and safe execution of this synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Cyano-2-fluorobenzoic Acid
Welcome to the technical support center for the synthesis of 3-Cyano-2-fluorobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find detailed troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis, ensuring higher yields and purity.
I. Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific experimental issues in a question-and-answer format, providing in-depth explanations and actionable solutions.
Question 1: My Sandmeyer reaction for the conversion of 3-amino-2-fluorobenzoic acid to this compound has a consistently low yield. What are the likely causes and how can I improve it?
Low yields in the Sandmeyer reaction are a frequent challenge. The primary causes often stem from three critical areas: incomplete diazotization, premature decomposition of the diazonium salt, and inefficient cyanation.[1]
Detailed Troubleshooting Steps:
-
Incomplete Diazotization: The formation of the diazonium salt from 3-amino-2-fluorobenzoic acid is the foundational step.[2][3][4]
-
Root Cause: Insufficient acid or sodium nitrite, or improper temperature control can lead to unreacted starting material.
-
Solution:
-
Temperature Control: Strictly maintain the reaction temperature between 0-5°C during the addition of sodium nitrite.[1][5] Diazonium salts are thermally unstable and can decompose at higher temperatures.[1]
-
Reagent Stoichiometry: Use a slight excess of sodium nitrite (typically 1.1 to 1.2 equivalents) to ensure complete conversion of the amine. The nitrous acid is generated in situ from sodium nitrite and a strong acid.[6]
-
Acid Concentration: Ensure a sufficiently acidic medium (e.g., using HCl or H₂SO₄) to facilitate the formation of the nitrosonium ion (NO⁺), the active electrophile.[7]
-
-
-
Decomposition of the Diazonium Salt: The diazonium salt is a reactive intermediate and can decompose before the cyanation step.
-
Root Cause: Elevated temperatures, exposure to light, or prolonged reaction times can lead to the formation of phenolic byproducts (3-hydroxy-2-fluorobenzoic acid) through reaction with water.[1][8]
-
Solution:
-
Immediate Use: Use the freshly prepared diazonium salt solution immediately in the subsequent cyanation step.
-
Temperature Management: Keep the diazonium salt solution chilled in an ice bath throughout the process.
-
-
-
Inefficient Cyanation: The displacement of the diazonium group by a cyanide nucleophile is the core of the Sandmeyer reaction.[9][10][11]
-
Root Cause: The choice of copper(I) cyanide (CuCN) as the cyanide source is crucial. The quality and solubility of the CuCN can significantly impact the reaction's efficiency.
-
Solution:
-
Catalyst Quality: Use freshly prepared or high-purity CuCN. The presence of impurities can hinder the catalytic cycle.
-
Solvent: While the reaction is often performed in water, using a co-solvent might be beneficial in some cases to improve the solubility of intermediates.
-
Neutralization: Before adding the diazonium salt to the CuCN solution, it is often necessary to neutralize any excess strong acid with a base like sodium bicarbonate. This prevents the formation of HCN gas.
-
-
Question 2: I am observing a significant amount of a phenolic byproduct in my final product. How can I minimize its formation?
The formation of phenolic impurities is a classic side reaction in Sandmeyer chemistry.[1][8]
Detailed Troubleshooting Steps:
-
Temperature Control: As mentioned previously, this is the most critical factor. Any deviation above 5°C during diazotization and the initial stages of the Sandmeyer reaction will favor the reaction of the diazonium salt with water.[1][5]
-
Minimize Water Content: While the reaction is aqueous, minimizing excess water where possible can help. Ensure reagents are appropriately dried if the protocol calls for it.
-
Reaction Time: Do not let the diazonium salt stand for extended periods before adding it to the cyanide solution. A swift transition between steps is key.
Question 3: My final product is discolored (yellow or brown). What is the cause and how can I purify it?
Discoloration is usually indicative of trace impurities, often azo compounds formed as byproducts.[8]
Detailed Troubleshooting Steps:
-
Source of Color: Azo compounds can form from the coupling of the diazonium salt with the starting amine or other electron-rich aromatic species in the reaction mixture.[1]
-
Purification Methods:
-
Recrystallization: This is often the most effective method for removing colored impurities. Suitable solvent systems may include ethanol/water or toluene.
-
Activated Carbon Treatment: Before the final crystallization, dissolving the crude product in a suitable solvent and treating it with a small amount of activated carbon can effectively adsorb colored impurities.[8]
-
Aqueous Wash: Washing the crude product with a dilute acid solution can help remove any unreacted basic starting material, and a wash with a dilute base solution can help remove acidic impurities.
-
II. Frequently Asked Questions (FAQs)
What is the most common synthetic route for this compound?
The most prevalent and well-documented synthetic pathway involves a multi-step process starting from 2-fluoro-3-nitrobenzoic acid.
Typical Synthetic Pathway:
-
Reduction of the Nitro Group: The nitro group of 2-fluoro-3-nitrobenzoic acid is reduced to an amino group to form 3-amino-2-fluorobenzoic acid.[4] Common reducing agents for this transformation include tin(II) chloride (SnCl₂) in hydrochloric acid or catalytic hydrogenation (H₂/Pd/C).
-
Diazotization: The resulting 3-amino-2-fluorobenzoic acid is then diazotized using sodium nitrite in the presence of a strong acid at low temperatures (0-5°C) to form the corresponding diazonium salt.[2][3]
-
Sandmeyer Reaction (Cyanation): The diazonium salt is subsequently reacted with a copper(I) cyanide (CuCN) solution to replace the diazonium group with a cyano group, yielding this compound.[9][10][12]
What are the key safety precautions to consider during this synthesis?
-
Cyanide Handling: Copper(I) cyanide and any generated hydrogen cyanide (HCN) are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. A cyanide antidote kit should be readily available.
-
Diazonium Salt Instability: Diazonium salts can be explosive when isolated and dried. It is crucial to keep them in solution and at low temperatures at all times.
-
Exothermic Reactions: The diazotization and Sandmeyer reactions can be exothermic. Slow, controlled addition of reagents and efficient cooling are essential to prevent runaway reactions.
How can I monitor the progress of the reaction?
-
Thin-Layer Chromatography (TLC): TLC is an effective technique to monitor the disappearance of the starting material (3-amino-2-fluorobenzoic acid) and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC can be used to track the concentrations of reactants and products over time.
What are the typical analytical techniques used to confirm the identity and purity of the final product?
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of this compound.
-
Mass Spectrometry (MS): MS provides information about the molecular weight of the compound, confirming its identity.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the nitrile (C≡N) and carboxylic acid (C=O and O-H) stretches.
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of purity.
III. Experimental Protocols & Data
Table 1: Recommended Reaction Conditions for Diazotization and Sandmeyer Reaction
| Parameter | Diazotization | Sandmeyer Reaction (Cyanation) |
| Temperature | 0-5°C | 20-50°C (can vary) |
| Key Reagents | 3-amino-2-fluorobenzoic acid, NaNO₂, HCl | Diazonium salt solution, CuCN |
| Solvent | Water, HCl | Water |
| Typical Reaction Time | 30-60 minutes | 1-3 hours |
Step-by-Step Protocol for the Synthesis of this compound
Step 1: Diazotization of 3-Amino-2-fluorobenzoic acid
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 3-amino-2-fluorobenzoic acid in a dilute solution of hydrochloric acid.
-
Cool the mixture to 0-5°C using an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5°C.
-
Stir the reaction mixture at 0-5°C for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.
Step 2: Sandmeyer Cyanation
-
In a separate flask, prepare a solution of copper(I) cyanide in water.
-
Carefully add the cold diazonium salt solution from Step 1 to the copper(I) cyanide solution.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 40-50°C) with stirring for 1-2 hours. Nitrogen gas evolution should be observed.
-
Cool the reaction mixture and acidify with hydrochloric acid to precipitate the crude this compound.
-
Filter the crude product, wash with cold water, and dry.
Step 3: Purification
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
IV. Visualizing the Workflow
Diagram 1: Synthetic Pathway of this compound
Caption: Overall synthetic route to this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
V. References
-
Guidechem. (n.d.). How is 3-Cyano-2,4-difluorobenzoic acid synthesized?. Retrieved from --INVALID-LINK--
-
Parchem. (n.d.). 3-Amino-2-fluorobenzoic Acid: Your Essential Chemical Synthesis Building Block. Retrieved from --INVALID-LINK--
-
Autech Industry. (n.d.). Exploring 3-Amino-2-Fluorobenzoic Acid: Properties and Applications. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 3-Amino-2-fluorobenzoic acid | 914223-43-1. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from --INVALID-LINK--
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Unlock the Power of this compound: Your Key Intermediate in Organic Synthesis and Beyond. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Common side reactions in Sandmeyer and azo coupling reactions. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). EP1001929B1 - Method for preparing 3-cyano-2,4-dihalogen-5-fluor-benzoic acid. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from --INVALID-LINK--
-
Biosynth. (n.d.). 2-Cyano-3-fluorobenzoic acid. Retrieved from --INVALID-LINK--
-
Reddit. (n.d.). Sandmeyer type reaction troubleshoot. Retrieved from --INVALID-LINK--
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from --INVALID-LINK--
-
Arkivoc. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from --INVALID-LINK--
-
Khan Academy. (n.d.). Sandmeyer reaction. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from --INVALID-LINK--
-
Filo. (n.d.). For 2 Mark each: Sandmeyer reaction. Retrieved from --INVALID-LINK--
-
Sciencemadness.org. (2006). Sandmeyer reaction questions. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Synthesis of 3-Fluorobenzoyl-CoA for Research Applications. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Technical Support Center: Managing Impurities in 2-Fluorobenzoic Acid Production. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN113816874B - Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol. Retrieved from --INVALID-LINK--
-
Scirp.org. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Retrieved from --INVALID-LINK--
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Sourcing this compound: Your Guide to Quality and Applications. Retrieved from --INVALID-LINK--
-
Arkat USA. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2019). 14.4: Diazotization of Amines. Retrieved from --INVALID-LINK--
-
ResearchGate. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Retrieved from --INVALID-LINK--
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. innospk.com [innospk.com]
- 4. 3-Amino-2-fluorobenzoic acid | 914223-43-1 [chemicalbook.com]
- 5. Khan Academy [khanacademy.org]
- 6. Diazotisation [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 10. byjus.com [byjus.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]
Technical Support Center: Purification of 3-Cyano-2-fluorobenzoic Acid
Prepared by: Senior Application Scientist, Chemical Synthesis Division
This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and troubleshooting for the purification of crude 3-Cyano-2-fluorobenzoic acid. Our approach moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to make informed decisions and adapt procedures to your specific experimental context.
Critical Safety & Handling First
Before beginning any purification protocol, it is imperative to understand the hazards associated with this compound and related compounds. The compound is classified as an irritant and can be harmful if swallowed, inhaled, or comes into contact with skin.[1][2][3][4]
Table 1: GHS Hazard Summary & Key Precautionary Measures
| Hazard Class | GHS Statement | Precautionary Measures (P-Statements) |
| Acute Toxicity, Oral | H302: Harmful if swallowed[1][5] | P270: Do not eat, drink or smoke when using this product.[1] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. |
| Skin Irritation | H315: Causes skin irritation[2][5] | P280: Wear protective gloves, protective clothing, eye protection.[2] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2] |
| Eye Irritation | H319: Causes serious eye irritation[2][5] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| Respiratory Irritation | H335: May cause respiratory irritation[1][5] | P261: Avoid breathing dust/fumes.[1] P271: Use only outdoors or in a well-ventilated area.[1] |
Expert Insight: Always handle this compound in a certified chemical fume hood. The use of a powder-free enclosure is recommended when weighing and transferring the solid to prevent inhalation of fine particulates.
Purification Strategy: A Decision-Making Workflow
The optimal purification strategy depends on the nature of the impurities and the desired final purity. The following workflow provides a logical path from crude material to a highly pure final product.
Caption: Decision workflow for purifying this compound.
Frequently Asked Questions & Troubleshooting
This section addresses common issues encountered during the purification of this compound in a practical Q&A format.
Q1: What are the likely impurities in my crude product?
The impurity profile is dictated by the synthetic route. Common syntheses, such as those involving Sandmeyer reactions (diazotization of an amino group followed by cyanation), can introduce several types of impurities.[6][7]
-
Unreacted Starting Materials: For example, if the synthesis starts from an aminobenzoic acid derivative, residual starting material may be present.
-
Side-Products: The diazotization and cyanation steps can lead to the formation of phenolic by-products (from reaction with water) or other regioisomers.
-
Reagents & Solvents: Residual solvents or inorganic salts from the workup are common.
Expert Insight: A preliminary ¹H NMR or TLC of your crude material is invaluable. Comparing it to the spectrum of the pure standard will give you a clear picture of what you need to remove.
Q2: My crude product is a discolored solid. What is the most efficient first-pass purification method?
For a carboxylic acid like this compound, acid-base extraction is the most effective and scalable initial purification step.[8] This technique exploits the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.
Causality: The principle rests on the differential solubility of the compound in its neutral and salt forms.[9]
-
Neutral Form (R-COOH): Soluble in organic solvents (e.g., ethyl acetate, dichloromethane).
-
Anionic Salt Form (R-COO⁻ Na⁺): When deprotonated by a weak base (like sodium bicarbonate), it becomes an ionic salt, which is highly soluble in the aqueous phase and insoluble in the organic phase.[10][11]
This allows you to "move" your desired compound from the organic layer to the aqueous layer, leaving behind neutral organic impurities.
Q3: I performed an acid-base extraction, but my yield was disappointingly low. What could have gone wrong?
Low yield is a common issue that can almost always be traced back to a specific step in the extraction process.
Table 2: Troubleshooting Low Yields in Acid-Base Extraction
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Deprotonation | The pH of the aqueous base was not high enough to fully convert the benzoic acid to its water-soluble carboxylate salt. | Use a saturated solution of a weak base like sodium bicarbonate (NaHCO₃). Check the pH of the aqueous layer after extraction; it should be >8. Avoid strong bases like NaOH, which can potentially hydrolyze the nitrile group under harsh conditions. |
| Insufficient Extraction | A single extraction does not transfer all the carboxylate salt to the aqueous layer. The compound partitions between the two immiscible phases.[12] | Perform at least 3-4 extractions with fresh aqueous base each time. Combine all aqueous layers to maximize product recovery. |
| Premature Precipitation | If the organic solvent has some miscibility with water, adding the aqueous base could cause the product to crash out at the interface instead of dissolving. | Ensure your organic solvent is sufficiently non-polar (e.g., ethyl acetate, DCM). If the crude material is not fully dissolved initially, add more organic solvent. |
| Incomplete Reprotonation | During the final precipitation step, if not enough strong acid (e.g., HCl) is added, the product will remain partially dissolved in the aqueous phase as the carboxylate salt. | Add concentrated HCl dropwise while vigorously stirring until the pH of the solution is ~1-2. Check with pH paper. You should see a heavy precipitate form. |
| Product Lost in Emulsion | Vigorous shaking can create a stable emulsion at the interface of the two layers, trapping product. | Add a small amount of brine (saturated NaCl solution) to disrupt the emulsion. Alternatively, gently swirl the separatory funnel instead of shaking vigorously. |
Q4: My product is still not pure enough after extraction. What should I try next?
If extraction fails to remove all impurities, particularly closely related acidic compounds or isomers, recrystallization is the logical next step for a solid product.[13] The goal is to find a solvent system where the desired compound is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain dissolved at all temperatures.
A systematic approach to solvent screening is crucial. Test small amounts of your product in various solvents of differing polarities.
Expert Protocol: Solvent Screening for Recrystallization
-
Place ~20-30 mg of your crude solid into several small test tubes.
-
To each tube, add a different solvent (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexanes) dropwise at room temperature. Observe solubility. An ideal solvent will NOT dissolve the compound at room temperature.
-
Heat the tubes that showed poor room-temperature solubility in a water or sand bath. Add the solvent dropwise until the solid just dissolves.
-
Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath.
-
An ideal solvent will produce high-quality crystals upon cooling. If no single solvent works, try a binary solvent system (e.g., ethanol/water, ethyl acetate/hexanes).
Q5: How can I confirm the purity of my final product?
Purity assessment is a critical, self-validating step. A combination of methods provides the most trustworthy result.
Table 3: Comparison of Purity Assessment Methods
| Method | Principle | Key Advantages | Considerations |
| Melting Point | Pure crystalline solids have a sharp, defined melting point range. Impurities broaden and depress this range. | Fast, inexpensive, and provides a good qualitative measure of purity. | Requires a calibrated instrument. The literature value for the melting point can vary. |
| HPLC-UV | Separates components based on their affinity for a stationary phase. Purity is determined by the relative area of the product peak. | Highly quantitative, sensitive, and can separate closely related impurities. | Requires method development (column, mobile phase selection). |
| GC-MS | Separates volatile compounds in the gas phase, followed by mass analysis. | Provides both purity data and structural confirmation via mass fragmentation patterns. | The compound must be volatile or made volatile through derivatization.[14] |
| ¹H NMR | Provides structural information. Integration of peaks can be used to quantify impurities if their structures are known. | Gives structural confirmation and can identify specific impurities. | Less sensitive to trace impurities compared to chromatographic methods. |
Detailed Experimental Protocols
Protocol 1: High-Recovery Acid-Base Extraction
This protocol is optimized to maximize both purity and yield for carboxylic acids.
Caption: Step-by-step workflow for acid-base extraction.
Step-by-Step Methodology:
-
Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or dichloromethane (approx. 10-20 mL per gram of crude material).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and invert it gently, venting frequently to release CO₂ gas pressure. Swirl gently for 1-2 minutes.
-
Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat the extraction of the organic layer (still in the funnel) with two more portions of fresh NaHCO₃ solution.
-
Combine all aqueous extracts in the Erlenmeyer flask. The neutral impurities remain in the organic layer, which can now be discarded.[10][11]
-
Cool the combined aqueous solution in an ice bath. While stirring vigorously, add concentrated hydrochloric acid (HCl) dropwise until no more precipitate forms and the pH is strongly acidic (pH 1-2).
-
Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid on the filter paper with a small amount of cold deionized water to remove residual inorganic salts.
-
Allow the solid to air-dry on the filter, then transfer to a watch glass to dry to a constant weight, preferably in a vacuum oven.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. 3-Cyano-4-fluorobenzoic acid | C8H4FNO2 | CID 2773932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Liquid-liquid extraction for neutral, acidic and basic compounds [tyextractor.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 3-Cyano-2-fluorobenzoic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3-Cyano-2-fluorobenzoic acid. This molecule is a crucial building block in the development of pharmaceuticals and agrochemicals.[1][2] However, its synthesis can be accompanied by several side reactions that impact yield and purity. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during synthesis, providing expert insights based on reaction mechanisms and field-proven protocols.
Section 1: Troubleshooting the Sandmeyer Reaction Route
The Sandmeyer reaction, which converts an aryl amine to an aryl nitrile via a diazonium salt intermediate, is a common route to introduce the cyano group.[3][4][5] Starting from 3-Amino-2-fluorobenzoic acid, this pathway is versatile but requires careful control to prevent a host of side reactions.[6]
FAQ 1.1: My reaction yield is very low, and I'm getting a lot of dark, tarry material. What's going wrong?
Answer:
This is a classic sign of diazonium salt instability and decomposition. Aryl diazonium salts are notoriously unstable at elevated temperatures. The formation of tar indicates uncontrolled decomposition and polymerization side reactions.
-
Causality (Expertise & Experience): The diazonium salt (Ar-N₂⁺) is a high-energy intermediate. If the temperature is not strictly controlled (ideally 0-5 °C), the N₂ group, an excellent leaving group, will depart prematurely.[5] This can generate highly reactive aryl radical or cationic species that react indiscriminately with other molecules in the mixture, leading to polymeric tars. High acidity is also crucial to suppress side reactions like azo coupling between the diazonium salt and the starting aniline.[5]
-
Preventative & Corrective Actions:
-
Strict Temperature Control: Maintain the temperature of the diazotization reaction (addition of sodium nitrite) and the subsequent cyanation step between 0 °C and 5 °C using an ice-salt bath.
-
Slow Reagent Addition: Add the aqueous sodium nitrite solution dropwise and slowly to the acidic solution of the amine. This prevents localized overheating and accumulation of unstable nitrous acid.
-
Ensure Acidity: Use a sufficient excess of a strong, non-nucleophilic acid (like H₂SO₄) to fully protonate the aniline and stabilize the resulting diazonium salt.
-
Immediate Use: Use the prepared diazonium salt solution immediately in the next step. Do not store it.
-
FAQ 1.2: My final product is contaminated with 2-fluoro-3-chlorobenzoic acid. Why did I get a chloro- substitution instead of cyano-?
Answer:
This indicates a competing Sandmeyer chlorination reaction. This occurs when chloride ions (Cl⁻) are present during the copper-catalyzed decomposition of the diazonium salt.
-
Causality (Expertise & Experience): The classic Sandmeyer reaction uses a copper(I) salt, such as CuCN or CuCl, as a catalyst.[3] If the diazotization was performed using hydrochloric acid (HCl), there will be a high concentration of Cl⁻ ions in the solution. When you add this solution to the CuCN, the Cu(I) can catalyze the substitution with both CN⁻ and Cl⁻, leading to a mixture of products. The mechanism is believed to proceed via an aryl radical, which can be trapped by either nucleophile.[5][7]
-
Preventative & Corrective Actions:
-
Use a Non-Halide Acid: For the diazotization step, use sulfuric acid (H₂SO₄) or tetrafluoroboric acid (HBF₄) instead of HCl. This eliminates the competing chloride nucleophile.
-
Isolate the Diazonium Salt: If using HCl is unavoidable, you can sometimes isolate the diazonium salt as a tetrafluoroborate salt (a Balz-Schiemann type intermediate) before proceeding to the cyanation step.[3][5] This removes the chloride ions from the reaction medium.
-
Troubleshooting Workflow: Sandmeyer Reaction
Caption: Troubleshooting decision tree for the Sandmeyer cyanation route.
Section 2: Troubleshooting Nitrile Hydrolysis Route
Another common synthetic strategy involves the hydrolysis of a dinitrile precursor or, more commonly, a pre-functionalized nitrile like 3-bromo-2-fluorobenzonitrile followed by a separate carboxylation step. This section focuses on the direct hydrolysis of a nitrile group on the ring to a carboxylic acid.
FAQ 2.1: My hydrolysis reaction stopped, and I've isolated the amide intermediate (3-Carbamoyl-2-fluorobenzoic acid). How do I drive the reaction to completion?
Answer:
The formation of the amide is a common intermediate in nitrile hydrolysis. Its isolation indicates that the reaction conditions are not sufficiently forcing to complete the second hydrolysis step to the carboxylic acid.
-
Causality (Expertise & Experience): Nitrile hydrolysis is a two-step process: Nitrile → Amide → Carboxylic Acid. The second step, hydrolysis of the amide, often requires more energy (higher temperatures or stronger acid/base concentrations) than the first step. The stability of the amide can effectively "trap" the reaction at this intermediate stage under mild conditions.
-
Preventative & Corrective Actions:
-
Increase Temperature: Refluxing the reaction mixture for an extended period is often necessary.
-
Increase Reagent Concentration: Use a more concentrated acid (e.g., 85% H₂SO₄) or base (e.g., 40% NaOH).
-
Change Reagent: If one condition (e.g., acid) stalls at the amide, isolating the amide and subjecting it to the opposite condition (e.g., strong base) can sometimes be effective.
-
FAQ 2.2: I am observing the formation of 3-cyano-2-hydroxybenzoic acid. What is causing the loss of the fluorine substituent?
Answer:
This is a classic case of nucleophilic aromatic substitution (SₙAr). The fluorine atom is being displaced by a hydroxide ion.
-
Causality (Expertise & Experience): The fluorine atom is ortho to a cyano group and meta to the (eventual) carboxylate group. Both are electron-withdrawing groups that activate the aromatic ring towards nucleophilic attack. Under strong basic (high concentration of OH⁻) and high-temperature conditions required for nitrile hydrolysis, the hydroxide can attack the carbon bearing the fluorine, displacing it. Fluorine, being highly electronegative, is a good leaving group in SₙAr reactions.
-
Preventative & Corrective Actions:
-
Switch to Acidic Hydrolysis: The best way to avoid this side reaction is to perform the hydrolysis under strong acidic conditions (e.g., concentrated H₂SO₄ or HCl in acetic acid). In the absence of a strong nucleophile like OH⁻, the SₙAr reaction is suppressed.
-
Milder Basic Conditions: If basic hydrolysis is necessary, use milder conditions if possible (e.g., lower temperature, weaker base like Na₂CO₃, or addition of a phase-transfer catalyst) and carefully monitor the reaction to minimize reaction time.
-
Data Summary: Hydrolysis Conditions
| Condition | Pros | Cons / Common Side Products |
| Conc. H₂SO₄, Heat | - Avoids SₙAr of fluorine. - Generally drives reaction to completion. | - Potential for charring/sulfonation with sensitive substrates. - Vigorous reaction. |
| Conc. NaOH, Heat | - Effective for robust substrates. - Easy workup (acidification to precipitate product). | - High risk of SₙAr (loss of fluorine).[8] - May stall at the amide intermediate. |
| H₂O₂, Base (e.g., K₂CO₃) | - Milder conditions. | - Often stops selectively at the amide stage. Not suitable for full hydrolysis to the acid. |
Section 3: Troubleshooting Grignard Carboxylation Route
This pathway involves forming a Grignard reagent from a precursor like 3-bromo-2-fluorobenzonitrile, followed by quenching with carbon dioxide (CO₂).
FAQ 3.1: My Grignard reaction yield is poor, with 2-fluorobenzonitrile as the main byproduct. What are the critical parameters?
Answer:
The formation of 2-fluorobenzonitrile indicates that the Grignard reagent, once formed, is being protonated by a proton source rather than reacting with CO₂. This is a very common issue.
-
Causality (Expertise & Experience): Grignard reagents are extremely strong bases and will react avidly with any available proton source, especially water. The presence of even trace amounts of moisture in the glassware, solvent (THF/ether), or on the surface of the magnesium turnings will quench the reagent as it forms. Furthermore, the nitrile group itself is reactive towards Grignard reagents, which can lead to complex side reactions if the Grignard reagent attacks the nitrile of the starting material.[9]
-
Preventative & Corrective Actions:
-
Rigorous Anhydrous Conditions: Flame-dry all glassware under vacuum or in an oven (>120 °C) and cool under an inert atmosphere (N₂ or Ar). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.
-
Magnesium Activation: Use fresh, high-quality magnesium turnings. Briefly stir them with a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the surface before adding the substrate.
-
Controlled Addition: Add the solution of 3-bromo-2-fluorobenzonitrile slowly to the magnesium suspension to maintain a gentle reflux and avoid side reactions.
-
CO₂ Quench: Ensure the CO₂ used for quenching is dry. Bubble dry CO₂ gas through the solution or pour the Grignard solution onto an excess of crushed dry ice.
-
Protocol: Optimized Grignard Carboxylation
-
Setup: Assemble a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and nitrogen/argon inlet.
-
Activation: Add magnesium turnings (1.2 eq.) to the flask. Add a small crystal of iodine and gently warm until the purple vapor dissipates. Cool to room temperature.
-
Formation: Add anhydrous THF via cannula. Slowly add a solution of 3-bromo-2-fluorobenzonitrile (1.0 eq.) in anhydrous THF via the dropping funnel to initiate and maintain the reaction.
-
Carboxylation: Cool the resulting dark Grignard solution in an ice bath. Rapidly pour the solution onto a slurry of freshly crushed dry ice in a separate beaker with vigorous stirring.
-
Workup: Allow the mixture to warm to room temperature. Quench carefully by slow addition of 1 M HCl. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude product can be purified by recrystallization or pH-based extraction.[1]
Caption: Key failure modes and solutions for the Grignard carboxylation route.
References
- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. byjus.com [byjus.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Issues with 3-Cyano-2-fluorobenzoic acid
Welcome to the technical support center for 3-Cyano-2-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for solubility challenges encountered during experimental work with this versatile compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the scientific reasoning behind them, enabling you to make informed decisions in your research.
Understanding the Solubility Profile of this compound
This compound is a white crystalline solid that serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring a carboxylic acid group, a cyano group, and a fluorine atom on a benzene ring, presents a unique combination of functional groups that influence its solubility.
The solubility of a compound is governed by the principle of "like dissolves like." The overall solubility is a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released from the formation of solute-solvent interactions. For this compound, several structural features contribute to its solubility characteristics:
-
The Carboxylic Acid Group (-COOH): This polar group is capable of hydrogen bonding, which promotes solubility in polar protic solvents like water and alcohols. However, in the solid state, carboxylic acids can form strong intermolecular hydrogen-bonded dimers, which require significant energy to break.
-
The Benzene Ring: This large, nonpolar aromatic ring contributes to the hydrophobic character of the molecule, favoring solubility in nonpolar organic solvents.
-
The Cyano (-C≡N) and Fluoro (-F) Substituents: These electron-withdrawing groups influence the electronic distribution of the benzene ring and the acidity of the carboxylic acid. The fluorine atom, being highly electronegative, can participate in hydrogen bonding as an acceptor. The presence of these substituents can also affect the crystal lattice energy of the solid, which in turn impacts its solubility. The ortho-position of the fluorine atom relative to the carboxylic acid can lead to intramolecular hydrogen bonding, which can influence its acidity and interaction with solvents.[2][3]
Due to this combination of polar and nonpolar functionalities, this compound exhibits limited solubility in water and varying degrees of solubility in organic solvents.
Solubility Data
While specific quantitative solubility data for this compound is not extensively available in the literature, the following table provides a qualitative summary based on available information and the expected behavior for a compound with this structure. For a comparative reference, quantitative data for the parent compound, benzoic acid, is also included.
| Solvent | Qualitative Solubility of this compound | Quantitative Solubility of Benzoic Acid ( g/100 mL at 25°C) |
| Water | Sparingly soluble | 0.34 |
| Methanol | Soluble | 58.4 |
| Ethanol | Soluble | 44.5 |
| Acetone | Soluble | 51.0 |
| Dimethyl Sulfoxide (DMSO) | Soluble | High |
| N,N-Dimethylformamide (DMF) | Soluble | High |
| Ethyl Acetate | Moderately Soluble | 28.6 |
| Dichloromethane | Slightly Soluble | 1.8 |
| Toluene | Slightly Soluble | 9.4 |
| Hexane | Insoluble | 0.3 |
Disclaimer: The qualitative solubility for this compound is based on general observations for similar compounds. Quantitative data for benzoic acid is provided for comparative purposes and is sourced from various chemical databases.
Troubleshooting and FAQs
This section addresses common questions and issues encountered when working with this compound.
Q1: My this compound is not dissolving in my chosen solvent. What should I do first?
A1: The first step is to ensure you are using an appropriate solvent. Based on its structure, polar aprotic solvents like DMSO and DMF, and polar protic solvents like methanol and ethanol are good starting points.[1] If you are already using one of these, consider the following:
-
Increase the solvent volume: You may be attempting to create a solution that is above the compound's saturation point.
-
Gentle heating: For many compounds, solubility increases with temperature. Try warming your mixture in a water bath. Be cautious not to decompose the compound; monitor for any color changes.
-
Agitation: Ensure you are providing adequate mixing, either through vigorous stirring or vortexing.
Q2: I need to prepare an aqueous solution of this compound for a biological assay, but it has very low water solubility. How can I achieve this?
A2: Due to its acidic nature, the aqueous solubility of this compound is highly pH-dependent. By increasing the pH of the solution, you can deprotonate the carboxylic acid to form the more soluble carboxylate salt.[4]
-
Mechanism: At a pH above the pKa of the carboxylic acid, the equilibrium shifts towards the ionized form, which has much greater aqueous solubility due to ion-dipole interactions with water molecules.
-
Recommendation: Prepare a stock solution in a small amount of a water-miscible organic solvent like DMSO. Then, dilute this stock solution into your aqueous buffer at the desired final concentration. Ensure the final concentration of the organic solvent is low enough to not affect your assay. Alternatively, you can dissolve the compound directly in an aqueous solution with a pH adjusted to be at least 1-2 units above its pKa. A detailed protocol for pH adjustment is provided in the next section.
Q3: Can I use sonication to help dissolve my compound?
A3: Yes, sonication is a very effective technique for accelerating the dissolution process.[5][6]
-
Mechanism: Sonication uses high-frequency sound waves to induce acoustic cavitation – the formation, growth, and implosion of microscopic bubbles in the liquid.[7] This process generates intense local heating and pressure, as well as micro-jets of solvent that bombard the surface of the solid particles. This breaks down the crystal lattice and increases the surface area available for solvation, thereby speeding up dissolution.[8][9]
-
Caution: While sonication is excellent for increasing the rate of dissolution, it does not increase the equilibrium solubility of the compound.[7] It is a kinetic aid, not a thermodynamic one. A detailed protocol for using sonication is provided below.
Q4: I managed to dissolve the compound at a higher temperature, but it precipitates out upon cooling. How can I prevent this?
A4: This is a common issue for compounds with a steep solubility-temperature curve. To maintain the compound in solution at a lower temperature, you can use a co-solvent system.[10][11]
-
Mechanism: A co-solvent is a water-miscible organic solvent that, when added to the primary solvent (e.g., water), alters the polarity of the solvent mixture to be more favorable for the solute.[12][13] Co-solvents can disrupt the hydrogen bonding network of water, reducing the energy required to create a cavity for the solute molecule.[14]
-
Recommendation: Prepare your solution in a mixture of solvents. For aqueous systems, common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[4] The optimal ratio of co-solvent to the primary solvent will need to be determined empirically. A protocol for developing a co-solvent system is provided in the following section.
Experimental Protocols
The following are detailed protocols for common solubility enhancement techniques.
Protocol 1: Solubility Enhancement by pH Adjustment
This protocol is suitable for preparing aqueous solutions of this compound.
Materials:
-
This compound
-
Deionized water or desired aqueous buffer
-
1 M Sodium Hydroxide (NaOH) or other suitable base
-
pH meter or pH strips
-
Magnetic stirrer and stir bar
Procedure:
-
Weigh the desired amount of this compound and add it to a beaker or flask.
-
Add a portion of the deionized water or buffer (e.g., 80% of the final volume).
-
Begin stirring the suspension.
-
Slowly add the 1 M NaOH solution dropwise while monitoring the pH.
-
Continue adding the base until the solid has completely dissolved and the pH is stable at the desired level (typically 1-2 pH units above the compound's pKa).
-
Once the compound is fully dissolved, add the remaining water or buffer to reach the final desired volume.
-
Verify the final pH and adjust if necessary.
Protocol 2: Using Co-solvents to Enhance Solubility
This protocol provides a general method for identifying a suitable co-solvent system.
Materials:
-
This compound
-
Primary solvent (e.g., water, buffer)
-
A selection of water-miscible co-solvents (e.g., ethanol, DMSO, PEG 400)
-
Vials or test tubes
-
Vortex mixer
Procedure:
-
Dispense a fixed amount of this compound into a series of vials.
-
To each vial, add a different ratio of co-solvent to the primary solvent (e.g., 10:90, 20:80, 30:70 co-solvent:primary solvent).
-
Vortex each vial vigorously for a set amount of time (e.g., 2 minutes).
-
Visually inspect each vial for complete dissolution.
-
If the compound is not fully dissolved, you can try gentle heating or sonication in combination with the co-solvent system.
-
The system that provides a clear solution with the lowest percentage of co-solvent is often the most desirable, especially for biological applications.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. — Spoke Sciences [spokesciences.com]
- 5. hielscher.com [hielscher.com]
- 6. Ultrasonic dissolving of solids in liquids | Laboratory Talk [laboratorytalk.com]
- 7. Ultrasound mechanisms and their effect on solid synthesis and processing: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. koreascience.kr [koreascience.kr]
- 10. Co-solvency: Significance and symbolism [wisdomlib.org]
- 11. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 12. [2504.08688] A Generic Explanation of the Mechanism of Co-solvency [arxiv.org]
- 13. A Generic Explanation of the Mechanism of Co-solvency [arxiv.org]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
Optimizing reaction conditions for 3-Cyano-2-fluorobenzoic acid
Answering the user's request.## Technical Support Center: Optimizing Reaction Conditions for 3-Cyano-2-fluorobenzoic Acid
Introduction
Welcome to the technical support center for this compound. This molecule is a critical building block in the synthesis of pharmaceuticals, agrochemicals, and other complex organic materials.[1][2] Its unique substitution pattern, featuring a carboxylic acid, a nitrile, and a fluorine atom on an aromatic ring, provides a versatile scaffold for further chemical modification.[3] However, the interplay of these functional groups can present challenges during synthesis and optimization.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. It is designed for researchers, chemists, and process development professionals to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental design and execution.
Section 1: General Synthesis Strategy & Mechanistic Considerations
The most prevalent and logical synthetic route to this compound is via a Sandmeyer reaction, starting from 2-amino-3-fluorobenzoic acid. This two-step, one-pot process involves:
-
Diazotization: Conversion of the aromatic amine to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid).
-
Cyanation: Displacement of the diazonium group with a cyanide nucleophile, catalyzed by a copper(I) salt.
This approach is advantageous as it allows for the precise installation of the cyano group at a position that is difficult to achieve through direct electrophilic aromatic substitution.
Caption: General workflow for the synthesis of this compound.
Q1: Why is the Sandmeyer reaction the preferred method for this synthesis?
A1: The Sandmeyer reaction provides a reliable method for introducing a cyano group onto an aromatic ring by replacing an amino group via a diazonium salt intermediate.[4][5] Direct cyanation of the aromatic ring is not feasible due to the deactivating nature of the existing carboxylic acid and fluorine substituents. The diazotization-cyanation sequence offers high regioselectivity, ensuring the cyano group is placed precisely at the desired position.
Q2: What is the mechanism of the Sandmeyer reaction, and why is copper(I) cyanide used?
A2: The Sandmeyer reaction is a radical-nucleophilic aromatic substitution (SRNAr).[4] The process is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt. This reduces the diazonium ion, leading to the loss of dinitrogen gas (N₂) and the formation of an aryl radical. The aryl radical then abstracts a cyanide group from a copper(II) cyanide complex, regenerating the copper(I) catalyst and forming the final product. The detection of biaryl byproducts is strong evidence supporting this radical mechanism.[4] Copper(I) cyanide (CuCN) is specifically used as it serves as both the catalyst and the source of the cyanide nucleophile.[6]
Section 2: Troubleshooting Common Experimental Issues
This section addresses the most common problems encountered during the synthesis of this compound.
Caption: Troubleshooting decision tree for low product yield.
Problem: Low or No Product Yield
Q3: My reaction yield is consistently low. What are the primary factors to investigate?
A3: Low yields in this synthesis can typically be traced back to three critical areas: the stability of the diazonium intermediate, the efficiency of the Sandmeyer reaction, or product loss during workup.[7]
-
Cause 1: Decomposition of the Diazonium Salt. The aryl diazonium salt is the most sensitive species in this reaction. It is thermally unstable and will readily decompose to form an aryl cation, which then reacts with water to form a phenol byproduct (2-fluoro-3-hydroxybenzoic acid), or extrude N₂ gas prematurely.[7]
-
Solution: Strict temperature control is non-negotiable. The diazotization step must be performed at 0-5 °C using an ice-salt bath. The solution of sodium nitrite should be added slowly and dropwise to prevent localized warming.[8] The diazonium salt should be used in situ immediately after its formation.[7]
-
-
Cause 2: Incomplete Diazotization. The formation of nitrous acid (HNO₂) from sodium nitrite and a strong acid is the key to this step.
-
Solution: Ensure your sodium nitrite is fresh and dry. Add the NaNO₂ as a pre-prepared aqueous solution to ensure controlled, homogenous reaction conditions. Incomplete reaction can also occur if the starting amine is not fully dissolved or if insufficient acid is used.
-
-
Cause 3: Inefficient Sandmeyer Cyanation. The second step requires the copper-catalyzed conversion to the nitrile.
-
Solution: Use high-purity, active copper(I) cyanide. The quality of the catalyst is paramount. The reaction often requires gentle heating (e.g., 50-70 °C) to facilitate the displacement of the diazonium group. Monitor the reaction for the cessation of N₂ gas evolution, which signals the reaction is nearing completion.
-
Problem: Formation of Significant Byproducts
Q4: I've isolated my product, but NMR analysis shows significant impurities. What are the likely side products and how can I avoid them?
A4: The primary byproduct is often the corresponding phenol, 2-fluoro-3-hydroxybenzoic acid.
-
Cause: Reaction with Water. If the diazonium salt is not efficiently trapped by the CuCN complex, it can be attacked by water, the solvent. This is especially problematic if the reaction temperature is allowed to rise before the cyanation catalyst has been effectively engaged.[4][6]
-
Solution: Ensure the diazonium salt solution is added to a well-stirred, pre-warmed slurry of copper(I) cyanide. This ensures the cyanation reaction can compete effectively with the undesired hydrolysis pathway. Some Sandmeyer procedures use a mixture of CuCN and KCN; however, handling large amounts of KCN requires stringent safety protocols.[9]
-
-
Cause: Decarboxylation. While less common under typical Sandmeyer conditions, benzoic acids can undergo decarboxylation at high temperatures, especially in the presence of copper catalysts.[10][11]
-
Solution: Avoid excessive heating during the Sandmeyer step. Monitor the reaction closely and do not exceed the optimal temperature needed for N₂ evolution. A typical range is 50-70°C.
-
Problem: Difficulty in Product Isolation and Purification
Q5: The workup is problematic, leading to emulsions or an oily product that won't crystallize. What are the best practices for purification?
A5: Workup and purification issues are common for multifunctional aromatic compounds.
-
Cause: Emulsion Formation. The presence of both a polar carboxylic acid and a less polar aromatic ring can lead to emulsions during acidic or basic aqueous extractions.
-
Solution: To break emulsions during workup, add a small amount of brine (saturated NaCl solution) to the aqueous layer.[12] This increases the ionic strength of the aqueous phase, forcing the organic components out. Filtering the entire mixture through a pad of Celite can also be effective.
-
-
Cause: Oily Product or Poor Crystallization. The product may be a low-melting solid or may co-precipitate with impurities, hindering crystallization.[12]
-
Solution: If direct crystallization from the reaction workup fails, dissolve the crude solid in a suitable solvent like ethyl acetate and wash it with water and brine to remove inorganic salts. After drying and concentrating, attempt recrystallization from a solvent system like ethyl acetate/hexanes or toluene. If recrystallization is still difficult, trituration (suspending the oil in a solvent in which it is poorly soluble, like hexanes, and stirring vigorously) can sometimes induce solidification. For highly impure samples, column chromatography on silica gel may be necessary.[13]
-
Section 3: Analytical Methods & Purity Assessment
Confirming the identity and purity of your final product is a critical step.
Q6: What analytical techniques are recommended for characterizing this compound?
A6: A combination of techniques should be used for full characterization.
-
HPLC (High-Performance Liquid Chromatography): This is the best method for determining the purity of the final product and for monitoring reaction progress. A reversed-phase C18 column is typically effective.[14]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This technique confirms the molecular weight of the product and any major impurities, which is invaluable for troubleshooting.[15][16]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the final product.
-
GC-MS (Gas Chromatography-Mass Spectrometry): This may be used if the carboxylic acid is first derivatized to a more volatile ester (e.g., a methyl ester).[17]
Table 1: Example HPLC Method for Purity Analysis
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column for aromatic acids. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier to suppress ionization of the carboxylic acid, ensuring good peak shape.[14] |
| Mobile Phase B | Acetonitrile | Standard organic solvent for reversed-phase HPLC. |
| Gradient | 10% B to 90% B over 15 min | A gradient is necessary to elute the polar starting material and the less polar product. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| UV Detection | 254 nm | Aromatic compounds typically show strong absorbance at this wavelength. |
| Injection Vol. | 10 µL | Standard injection volume. |
Section 4: Experimental Protocol
This section provides a representative protocol for the synthesis of this compound. Note: This is a generalized procedure and should be adapted and optimized based on laboratory conditions and scale. All work should be performed in a well-ventilated fume hood.
Protocol: Synthesis of this compound
Materials:
-
2-Amino-3-fluorobenzoic acid
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Deionized Water
-
Ice
Procedure:
-
Preparation of Amine Salt Solution:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add 2-amino-3-fluorobenzoic acid (1.0 eq).
-
Add deionized water and concentrated HCl (approx. 3.0 eq). Stir until the amine is fully dissolved as its hydrochloride salt.
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
-
Diazotization:
-
In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.
-
Using an addition funnel, add the sodium nitrite solution dropwise to the stirred amine salt solution over 30-45 minutes. Crucially, maintain the internal temperature below 5 °C throughout the addition.
-
After the addition is complete, stir the resulting diazonium salt solution for an additional 20 minutes at 0-5 °C.
-
-
Sandmeyer Cyanation:
-
In a separate, larger reaction flask, prepare a slurry of copper(I) cyanide (1.2 eq) in deionized water.
-
Gently warm the CuCN slurry to approximately 50 °C.
-
Slowly and carefully add the cold diazonium salt solution from step 2 to the warm CuCN slurry. This step can be exothermic and will evolve N₂ gas. Control the addition rate to maintain a steady evolution of gas and keep the temperature between 50-60 °C.
-
After the addition is complete, continue to stir the reaction mixture at 60 °C for 1-2 hours, or until gas evolution ceases.
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture with additional concentrated HCl to a pH of ~1 to ensure the product is in its protonated, less soluble form.
-
The crude product should precipitate as a solid. Collect the solid by vacuum filtration.
-
Wash the filter cake thoroughly with cold water to remove inorganic salts.
-
-
Purification:
-
The crude solid can be purified by recrystallization. A common solvent system is ethanol/water or toluene.
-
Dissolve the crude solid in a minimal amount of hot solvent, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.
-
Analyze the final product for purity and identity using HPLC, NMR, and MS as described in Section 3.
-
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN111018740B - Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google Patents [patents.google.com]
- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Decarboxylation [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. env.go.jp [env.go.jp]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. s4science.at [s4science.at]
- 17. pdf.benchchem.com [pdf.benchchem.com]
3-Cyano-2-fluorobenzoic acid stability issues in solution
Welcome to the technical support center for 3-Cyano-2-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges when working with this versatile building block in solution. Our goal is to provide you with the expertise and practical guidance to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: this compound possesses three key functional groups that can influence its stability in solution: a carboxylic acid, a nitrile group, and a fluorine atom ortho to the carboxylic acid. The primary concerns are:
-
Hydrolysis of the nitrile group: This is a significant pathway, especially under acidic or basic conditions, which can lead to the formation of a carboxamide intermediate and subsequently a dicarboxylic acid.
-
Decarboxylation: Like many benzoic acid derivatives, there is a potential for the loss of the carboxyl group as carbon dioxide, particularly at elevated temperatures.[1]
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the nitrile and carboxylic acid groups can activate the ortho-fluorine atom for substitution by strong nucleophiles present in your reaction mixture.
Q2: How does pH affect the stability of this compound?
A2: The pH of your solution is a critical factor. Both strongly acidic and strongly alkaline conditions can catalyze the hydrolysis of the nitrile group.[2] For optimal stability, it is recommended to maintain solutions within a neutral pH range (approximately 6-8) if your experimental conditions permit.
Q3: What is the recommended way to prepare and store stock solutions of this compound?
A3: To ensure the longevity of your stock solutions, we recommend the following:
-
Solvent Selection: For long-term storage, dissolve the compound in a dry, aprotic organic solvent such as DMSO or DMF.[3] For immediate use in aqueous-based experiments, prepare the solution fresh.
-
Temperature: Store stock solutions at -20°C or, for extended periods, at -80°C.[2]
-
Protection from Light: Use amber vials or wrap containers in foil to minimize exposure to light, which can potentially induce photodegradation.[2]
-
Inert Atmosphere: For maximum stability, consider aliquoting the stock solution and purging the headspace with an inert gas like argon or nitrogen before sealing.
Q4: Can I expect degradation of this compound in common organic solvents like DMSO at room temperature?
A4: While DMSO is a recommended solvent for long-term storage at low temperatures, prolonged storage at room temperature is not advised. Even in aprotic solvents, trace amounts of water can lead to slow hydrolysis over time. It is best practice to prepare fresh dilutions from a frozen stock solution for your experiments.
Troubleshooting Guide
This section addresses common issues you may encounter during your experiments and provides a systematic approach to resolving them.
Issue 1: Loss of Parent Compound Over Time in Aqueous Buffer
Observation: You notice a decrease in the peak area of this compound in your HPLC analysis of samples incubated in an aqueous buffer.
Potential Cause: This is likely due to the hydrolysis of the nitrile group, which is accelerated in aqueous environments, especially at non-neutral pH.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound loss in aqueous buffer.
Detailed Steps:
-
Confirm pH: Verify the pH of your buffer. If it is acidic or basic, this is the most probable cause.
-
LC-MS Analysis: Analyze your degraded sample using LC-MS to identify potential degradation products. Look for masses corresponding to the hydrolysis products illustrated in the degradation pathway diagram below.
-
Mitigation:
-
Always prepare aqueous solutions of this compound fresh for each experiment.
-
If your experimental design allows, consider using a buffer closer to a neutral pH.
-
Reduce the time the compound spends in the aqueous buffer before analysis or use in an assay.
-
Issue 2: Appearance of Unknown Peaks in Chromatogram
Observation: Your HPLC or LC-MS analysis shows new, unexpected peaks that increase in area over time.
Potential Causes:
-
Hydrolysis of the nitrile group.
-
Decarboxylation of the carboxylic acid.
-
Nucleophilic substitution of the fluorine atom.
Potential Degradation Pathways:
Caption: Potential degradation pathways of this compound.
Troubleshooting Steps:
-
Characterize Unknown Peaks: Use high-resolution mass spectrometry to determine the exact mass of the unknown peaks and compare them to the potential degradation products in the diagram above.
-
Forced Degradation Study: To proactively identify potential degradation products, perform a forced degradation study. This will also help in developing a stability-indicating analytical method.
Condition Typical Stressor Potential Degradation Product(s) Acidic 0.1 M HCl at 60°C Nitrile hydrolysis products Basic 0.1 M NaOH at 60°C Nitrile hydrolysis products Thermal 80°C in solution Decarboxylation product Oxidative 3% H₂O₂ at room temperature Ring oxidation products (variable) Photolytic UV light exposure Potential for various degradation products -
Review Reaction Components: If your experiment involves other reagents, consider the possibility of a reaction. For example, if your media contains a strong nucleophile (e.g., an amine), look for evidence of SNAr.
Experimental Protocol: Stability Assessment by HPLC
This protocol provides a framework for assessing the stability of this compound in a solution of interest.
Objective: To determine the degradation rate of this compound in a specific buffer over a set time period.
Materials:
-
This compound
-
HPLC-grade DMSO (or other suitable organic solvent)
-
The aqueous buffer of interest (e.g., PBS pH 7.4)
-
HPLC system with UV detector
-
Suitable HPLC column (e.g., C18)
-
HPLC-grade mobile phase solvents (e.g., acetonitrile and water with 0.1% formic acid)
Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve this compound in DMSO to create a 10 mg/mL stock solution.
-
Prepare Test Solution: Dilute the stock solution with your pre-warmed (if applicable) aqueous buffer to a final concentration of 100 µg/mL. Ensure the final concentration of DMSO is low (e.g., <1%) to minimize its effect.
-
Time Zero (T=0) Sample: Immediately after preparation, inject an aliquot of the test solution into the HPLC system. This will serve as your T=0 reference.
-
Incubation: Incubate the remaining test solution under your desired experimental conditions (e.g., 37°C).
-
Time-Point Sampling: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution and inject it into the HPLC.
-
Data Analysis:
-
For each time point, determine the peak area of the this compound peak.
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 peak area.
-
Plot the percentage remaining versus time to visualize the degradation profile.
-
Expected Outcome: This study will provide quantitative data on the stability of this compound under your specific experimental conditions, allowing you to make informed decisions about solution preparation and handling.
References
Troubleshooting failed reactions involving 3-Cyano-2-fluorobenzoic acid
Welcome to the technical support center for 3-Cyano-2-fluorobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in their synthetic endeavors. Here, we will address common challenges and provide in-depth, field-proven insights to troubleshoot failed or suboptimal reactions. Our approach is rooted in a deep understanding of the underlying chemical principles to empower you to resolve issues effectively.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive features of this compound?
A1: this compound possesses three key functional groups that dictate its reactivity:
-
Carboxylic Acid: This group readily undergoes reactions typical of carboxylic acids, such as esterification, amide bond formation, and conversion to an acyl chloride.
-
Aryl Fluoride: The fluorine atom is positioned ortho to a strongly electron-withdrawing cyano group and meta to the carboxylic acid. This electronic arrangement activates the C-F bond towards nucleophilic aromatic substitution (SNAr) reactions.[1][2][3] The rate-determining step in SNAr is typically the initial attack of the nucleophile, which is accelerated by the electron-withdrawing nature of the adjacent cyano group.[2][4]
-
Cyano Group: The nitrile can be hydrolyzed to a carboxylic acid or an amide under appropriate conditions, or reduced to an amine. It also influences the electronic properties of the aromatic ring.
Q2: How should I handle and store this compound?
A2: this compound is typically a stable, white to off-white crystalline solid.[5] However, proper handling and storage are crucial to maintain its integrity:
-
Storage: Keep the container tightly sealed and store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[6][7]
-
Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust and ensure good ventilation.[6][8]
Q3: What are the expected pKa values for the carboxylic acid proton?
A3: The exact pKa value can vary depending on the solvent. However, due to the electron-withdrawing effects of the adjacent fluorine and cyano groups, the acidity of the carboxylic acid is expected to be enhanced compared to benzoic acid (pKa ≈ 4.2). The predicted pKa is around 2.61.[8] This increased acidity is an important consideration when selecting a base for reactions.
Troubleshooting Guide for Failed Reactions
This section is designed to help you diagnose and resolve common issues encountered during reactions with this compound.
Scenario 1: Failed or Low-Yield Amide Bond Formation
Problem: You are attempting to form an amide by reacting this compound with an amine using a coupling agent (e.g., EDC, HATU), but you observe no product or a very low yield.
Troubleshooting Workflow for Amide Coupling
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. byjus.com [byjus.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Page loading... [guidechem.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. 4-Cyano-2-fluorobenzoic acid, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. 4-CYANO-2-FLUOROBENZOIC ACID | 164149-28-4 [amp.chemicalbook.com]
Technical Support Center: Purification of 3-Cyano-2-fluorobenzoic acid
Welcome, researchers and drug development professionals. This guide provides in-depth technical support for the purification of 3-Cyano-2-fluorobenzoic acid. Our goal is to equip you with both the practical steps and the underlying scientific principles to effectively remove impurities from your samples. This document is structured as a series of frequently asked questions and detailed troubleshooting protocols to address common challenges encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in a crude sample of this compound?
The impurity profile of your sample is intrinsically linked to its synthetic route. However, several common impurities arise from typical synthetic pathways and inherent reactivity.
-
Starting Materials: Incomplete reactions can leave residual starting materials. For instance, if synthesized from a substituted toluene, the corresponding benzonitrile or toluene precursor might be present.
-
Isomeric Impurities: Positional isomers, such as 4-Cyano-2-fluorobenzoic acid or other cyanofluorobenzoic acid variants, can form during synthesis depending on the regioselectivity of the reactions. Separating these can be particularly challenging due to their similar physical properties.
-
Hydrolysis Byproducts: The cyano group (-CN) is susceptible to hydrolysis, especially under strong acidic or basic conditions. This can lead to the formation of 3-Carbamoyl-2-fluorobenzoic acid (the amide) or even 2-fluoro-isophthalic acid (the dicarboxylic acid).[1]
-
Decarboxylation Byproducts: While generally requiring heat or catalysis, the carboxylic acid group can be lost, leading to the formation of 2-fluorobenzonitrile.[2][3]
-
Solvent Residues: Residual solvents from the reaction or initial workup may be trapped in the crude solid.
Table 1: Common Impurities and Their Origin
| Impurity Class | Specific Example | Likely Origin | Recommended Primary Removal Method |
| Starting Materials | 2-Fluoro-3-methylbenzonitrile | Incomplete oxidation of the methyl group | Acid-Base Extraction, Recrystallization |
| Isomeric Impurities | 4-Cyano-2-fluorobenzoic acid | Lack of regioselectivity in synthesis | Fractional Recrystallization, Column Chromatography |
| Hydrolysis Products | 3-Carbamoyl-2-fluorobenzoic acid | Exposure to strong acid/base, or water at high temp | Recrystallization, Column Chromatography |
| Decarboxylation | 2-Fluorobenzonitrile | High reaction temperatures | Acid-Base Extraction, Recrystallization |
| Synthesis Byproducts | Colored azo compounds | Diazotization-based syntheses | Activated Carbon Treatment, Recrystallization |
Q2: My crude this compound is yellow/brown. How can I remove the color?
Discoloration in organic solids is typically caused by highly conjugated, minor impurities that absorb visible light.
Causality: For compounds synthesized via routes involving diazonium salts, residual, unreacted salts can form colored azo-byproducts.[4] Additionally, oxidation of trace impurities during the reaction or workup can generate colored species.
Solution: Activated Carbon Treatment The most effective method for removing colored impurities is treatment with activated carbon (charcoal) during recrystallization.
-
Dissolve your crude product in the appropriate hot recrystallization solvent.
-
Allow the solution to cool slightly to prevent flash boiling.
-
Add a very small amount of activated carbon (typically 1-2% by weight of your compound) to the hot solution.
-
Swirl the mixture and gently heat it for a few minutes.
-
Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the carbon. The filtrate should be colorless or significantly lighter.
-
Proceed with the recrystallization as usual by allowing the clear filtrate to cool slowly.
Caution: Using too much activated carbon can lead to significant loss of your desired product due to adsorption.
Q3: How do I choose the most appropriate purification method?
The optimal purification strategy depends on the nature of the impurities and the desired final purity. The following decision tree provides a general guide.
Caption: Decision tree for selecting a purification method.
Troubleshooting & Purification Protocols
Protocol 1: Purification by Acid-Base Extraction
This technique is exceptionally effective for separating acidic compounds like this compound from any neutral or basic impurities.[5][6] The principle relies on converting the acidic compound into its water-soluble salt form with a base, leaving water-insoluble impurities in the organic layer.[7][8]
Expertise & Causality: We recommend using a weak base like sodium bicarbonate (NaHCO₃). A strong base like sodium hydroxide (NaOH) could potentially hydrolyze the sensitive cyano group, creating an unwanted amide byproduct.[9] Sodium bicarbonate is basic enough to deprotonate the carboxylic acid (pKa ≈ 3-4) but not so basic as to promote significant nitrile hydrolysis.
Caption: Workflow for purification via acid-base extraction.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or dichloromethane in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate to the funnel. Stopper the funnel and shake vigorously, venting frequently to release CO₂ gas produced. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer (containing the sodium salt of your product) into a clean Erlenmeyer flask. Repeat the extraction on the organic layer 1-2 more times to ensure complete recovery. Combine all aqueous extracts. The organic layer now contains neutral and basic impurities and can be discarded.
-
Re-precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (pH ≈ 2, check with litmus paper). A white precipitate of the pure product should form.
-
Isolation: Collect the purified solid by vacuum filtration. Wash the filter cake with cold deionized water to remove any residual salts.
-
Drying: Dry the product thoroughly, preferably in a vacuum oven at a moderate temperature (e.g., 50-60 °C), to remove all traces of water.
Protocol 2: Purification by Recrystallization
Recrystallization is a powerful technique for removing small to moderate amounts of impurities that have different solubility profiles from your main product. The key is selecting an appropriate solvent.
Solvent Selection Principles:
-
High Solubility at High Temperature: The compound of interest should be very soluble in the boiling solvent.
-
Low Solubility at Low Temperature: The compound should be poorly soluble in the cold solvent to maximize recovery.
-
Favorable Impurity Solubility: Impurities should either be insoluble in the hot solvent (to be filtered out) or highly soluble in the cold solvent (to remain in the mother liquor).
-
Non-reactive: The solvent must not react with the compound.
Table 2: Potential Recrystallization Solvents
| Solvent | Boiling Point (°C) | Suitability Notes |
| Water | 100 | Benzoic acids often have good solubility in hot water and poor solubility in cold water. A good starting point.[10] |
| Ethanol | 78 | A polar protic solvent; often used in a mixed-solvent system with water. |
| Toluene | 111 | A non-polar solvent that can be effective if impurities are highly polar.[11] |
| Ethyl Acetate / Heptane | 77 / 98 | A common mixed-solvent system. Dissolve in minimal hot ethyl acetate, then add heptane until cloudy. |
| Acetone / Water | 56 / 100 | A polar aprotic/protic mixture that can be highly effective.[12] |
Step-by-Step Methodology:
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to your crude solid until it just dissolves completely.
-
(Optional) Hot Filtration: If there are insoluble impurities (or if you performed an activated carbon treatment), perform a hot filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of precipitated product.[11]
-
Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry thoroughly.
Troubleshooting: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. If the product "oils out," re-heat the solution, add slightly more solvent, and allow it to cool more slowly.[11]
Protocol 3: High-Purity Purification by Column Chromatography
When recrystallization and extraction are insufficient, particularly for separating stubborn isomeric impurities, silica gel column chromatography is the method of choice.[13]
Expertise & Causality: this compound is a polar compound due to the carboxylic acid group. For normal-phase chromatography on silica gel, a polar mobile phase will be required to elute the compound. A typical mobile phase would be a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate), with a small amount of acetic or formic acid added. The added acid is crucial; it protonates the carboxylic acid group on your compound, preventing it from strongly and irreversibly binding to the acidic silica gel, which would otherwise lead to severe band tailing and poor separation.[13]
General Procedure:
-
Stationary Phase: Prepare a column with silica gel slurried in the initial, less polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column. Alternatively, perform a "dry loading" by adsorbing the product onto a small amount of silica gel.
-
Elution: Begin eluting the column with the mobile phase, starting with a lower polarity mixture (e.g., 90:10 Hexane:Ethyl Acetate + 0.5% Acetic Acid).
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 70:30 Hexane:Ethyl Acetate) to elute your compound.
-
Fraction Collection: Collect the eluent in small fractions and monitor them by Thin-Layer Chromatography (TLC) to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the highly purified product.
References
- 1. Hydrolysis of α-cyanobenzylideneanilines. Part I. Kinetic studies in acidic media - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Study of the decarboxylation mechanism of fluorobenzoic acids by strong N‐bases | Semantic Scholar [semanticscholar.org]
- 3. pure.psu.edu [pure.psu.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. magritek.com [magritek.com]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. varsitytutors.com [varsitytutors.com]
- 10. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Challenges in Scaling Up 3-Cyano-2-fluorobenzoic Acid Production
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the synthesis and scale-up of 3-Cyano-2-fluorobenzoic acid. This valuable building block in pharmaceutical and agrochemical research presents unique challenges in its production, which this guide aims to address in a clear and actionable question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most prevalent synthetic pathway involves a two-step process:
-
Sandmeyer Reaction: This reaction introduces the cyano group onto the aromatic ring. Typically, it starts with 2-fluoro-3-aminobenzonitrile, which is diazotized using a nitrite source (e.g., sodium nitrite) in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C). The resulting diazonium salt is then reacted with a cyanide salt, often in the presence of a copper(I) catalyst, to yield 2-fluoro-3-cyanobenzonitrile.
-
Hydrolysis: The nitrile group of 2-fluoro-3-cyanobenzonitrile is then hydrolyzed to a carboxylic acid. This is typically achieved by heating the nitrile in the presence of a strong acid (e.g., sulfuric acid, hydrochloric acid) or a strong base (e.g., sodium hydroxide).[1][2]
An alternative, though less common, route could involve the oxidation of a corresponding methyl group, but this can present challenges with yield and purification when a nitrile group is also present on the ring.[3]
Q2: What are the primary challenges when scaling up the Sandmeyer reaction for 2-fluoro-3-cyanobenzonitrile synthesis?
A2: Scaling up the Sandmeyer reaction is often problematic.[1] Key challenges include:
-
Thermal Instability of Diazonium Salts: Diazonium salts are notoriously unstable and can decompose exothermically, posing a significant safety risk at larger scales. Strict temperature control is paramount.
-
Handling of Cyanide: The use of large quantities of highly toxic cyanide salts requires stringent safety protocols and specialized handling procedures.
-
Reaction Quenching and Workup: The quenching of the reaction and subsequent workup can be complicated by the presence of copper salts and unreacted cyanide, making product isolation and purification difficult.
-
Agitation and Heat Transfer: Ensuring efficient mixing and uniform heat dissipation in large reactors is crucial to prevent localized hot spots that could trigger decomposition of the diazonium salt.
Q3: What are the critical parameters to control during the hydrolysis of 2-fluoro-3-cyanobenzonitrile?
A3: The hydrolysis step is critical for obtaining a high yield and purity of the final product. Key parameters to control include:
-
Reaction Temperature and Time: These parameters are interdependent and need to be optimized to ensure complete conversion of the nitrile while minimizing the formation of byproducts.
-
Concentration of Acid or Base: The concentration of the hydrolyzing agent will affect the reaction rate. Too high a concentration can lead to degradation of the product, while too low a concentration will result in slow and incomplete reaction.
-
Water Content: Sufficient water must be present for the hydrolysis to proceed to the carboxylic acid.
Q4: What is the most common impurity formed during the hydrolysis step, and how can it be minimized?
A4: The most common impurity is the corresponding amide, 3-cyano-2-fluorobenzamide. This occurs due to incomplete hydrolysis of the nitrile.[1][2] The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate.[1][2]
To minimize amide formation, it is crucial to ensure sufficiently harsh reaction conditions (e.g., prolonged reaction time, higher temperature, or higher concentration of acid/base) to drive the reaction to completion. However, this must be balanced against the potential for product degradation. Monitoring the reaction progress by techniques like HPLC is essential to determine the optimal endpoint.
Troubleshooting Guide
Low Yield in the Sandmeyer Reaction
| Symptom | Potential Cause | Troubleshooting Steps |
| Reaction mixture is dark and tarry, with little to no desired product. | Premature decomposition of the diazonium salt due to elevated temperature. | - Ensure the reaction temperature is strictly maintained between 0-5 °C during diazotization and the addition of the cyanide solution.- Use a calibrated temperature probe and an efficient cooling system. |
| Incomplete consumption of the starting amine. | Incomplete diazotization. | - Test for the presence of excess nitrous acid using starch-iodide paper (should turn blue).- Ensure slow, dropwise addition of the sodium nitrite solution to prevent localized temperature increases. |
| Low conversion to the nitrile product. | Inactive copper(I) catalyst. | - Use freshly prepared or high-quality copper(I) cyanide.- Ensure the catalyst is not oxidized to copper(II) before or during the reaction. |
Issues During Hydrolysis
| Symptom | Potential Cause | Troubleshooting Steps |
| Significant amount of amide byproduct detected. | Incomplete hydrolysis. | - Increase the reaction time and/or temperature.- Increase the concentration of the acid or base.- Ensure adequate water is present in the reaction mixture. |
| Product degradation or discoloration. | Reaction conditions are too harsh. | - Optimize the reaction temperature and time to find a balance between complete conversion and minimal degradation.- Consider a stepwise temperature profile, with an initial lower temperature followed by a higher temperature to complete the reaction. |
| Difficulties in precipitating the final product. | Incorrect pH during workup. | - Carefully adjust the pH of the reaction mixture with a strong acid (if using basic hydrolysis) or a strong base (if using acidic hydrolysis) to the isoelectric point of this compound to ensure maximum precipitation.[4] |
Experimental Protocols
Protocol 1: Synthesis of 2-fluoro-3-cyanobenzonitrile via Sandmeyer Reaction (Lab Scale)
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 2-fluoro-3-aminobenzonitrile (1.0 eq) in a suitable acidic solution (e.g., 3M HCl).
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. Confirm the presence of excess nitrous acid with starch-iodide paper.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.
-
Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring, keeping the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.
-
-
Workup and Purification:
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., toluene or ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
-
Protocol 2: Hydrolysis of 2-fluoro-3-cyanobenzonitrile to this compound (Lab Scale)
-
Acidic Hydrolysis:
-
In a round-bottom flask equipped with a reflux condenser, add 2-fluoro-3-cyanobenzonitrile (1.0 eq) and a solution of a strong acid (e.g., 50% v/v sulfuric acid).
-
Heat the mixture to reflux (typically 100-120 °C) and monitor the reaction by HPLC or TLC until the starting material is consumed and the intermediate amide is converted to the carboxylic acid.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
The solid product will precipitate. Collect the precipitate by filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Dry the product under vacuum.
-
-
Purification by Recrystallization:
-
Dissolve the crude this compound in a minimum amount of a hot suitable solvent (e.g., an ethanol/water mixture or toluene).[5][6]
-
If the solution is colored, a small amount of activated carbon can be added, and the hot solution filtered.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[5][7]
-
Visualizations
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound production.
Troubleshooting Logic for Nitrile Hydrolysis
References
Preventing decarboxylation of 3-Cyano-2-fluorobenzoic acid
Welcome to the technical support center for 3-Cyano-2-fluorobenzoic acid (CAS 219519-77-4). This guide is designed for researchers, chemists, and drug development professionals to provide expert insights into the handling and use of this versatile building block. Our goal is to help you anticipate and prevent potential issues, with a specific focus on the unwanted decarboxylation of the molecule during synthetic procedures.
Part 1: Frequently Asked Questions (FAQs) - Stability and Handling
This section addresses fundamental questions regarding the intrinsic properties and stability of this compound.
Q1: What is the general stability and recommended storage for this compound?
Answer: this compound is a white crystalline powder that is stable under standard laboratory conditions.[1] For long-term storage, it is crucial to keep the container tightly sealed in a dry, cool, and well-ventilated area.[2] Proper storage prevents degradation from moisture and atmospheric contaminants.
Q2: What are the primary factors that can cause this compound to decarboxylate?
Answer: The primary driver for the decarboxylation of any aromatic carboxylic acid is excessive heat .[3] While the molecule is thermally stable at ambient temperatures, elevated temperatures used in certain reaction protocols can provide the activation energy needed to cleave the carboxyl group, releasing carbon dioxide (CO₂) and resulting in the formation of 2-fluorobenzonitrile.
Other contributing factors include:
-
Presence of Catalysts: Certain transition metals, particularly copper compounds, are known to catalyze decarboxylation reactions at lower temperatures than would otherwise be required.[4]
-
Strongly Basic or Acidic Conditions at High Temperatures: While stable in many acidic or basic solutions at room temperature, the combination of harsh pH and high heat can facilitate decarboxylation.
-
Molecular Structure: The presence of an electron-withdrawing fluorine atom at the ortho position can lower the activation energy for decarboxylation compared to unsubstituted benzoic acid, making the molecule more susceptible to this pathway under thermal stress.[5]
Q3: At what temperature does decarboxylation become a significant risk?
Answer: There is no exact, universally published decarboxylation onset temperature for this specific molecule. However, based on data from analogous fluorinated aromatic compounds and general principles of organic chemistry, significant thermal decarboxylation is unlikely below 150°C, especially in the absence of a specific decarboxylation catalyst.[4][6] A predictive analysis of a structurally related amide suggested thermal stability up to approximately 250-300°C.[7]
As a precautionary principle, we recommend keeping reaction temperatures below 120°C whenever possible. Reactions requiring temperatures above this threshold should be carefully monitored for byproduct formation.
Q4: What are the signs of decarboxylation in my reaction?
Answer: The most common indicators of decarboxylation include:
-
Gas Evolution: You may observe bubbling or an increase in pressure in a sealed vessel, corresponding to the release of CO₂.
-
Unexpected Byproducts: Analysis of your crude reaction mixture by LC-MS, GC-MS, or NMR will show the presence of 2-fluorobenzonitrile, the decarboxylated byproduct.
-
Low Yield of Desired Product: The consumption of starting material without a corresponding high yield of the intended product is a strong indicator that a side reaction, such as decarboxylation, is occurring.
Part 2: Troubleshooting Guide for Common Reactions
This section provides specific advice for preventing decarboxylation during common synthetic transformations.
Q5: I am attempting an amide coupling and seeing low yields and formation of 2-fluorobenzonitrile. What is going wrong?
Answer: This is a classic sign that your reaction conditions are too harsh. Amide bond formation should not require high heat. The purpose of a coupling reagent (e.g., HATU, HBTU, EDC, DCC) is to activate the carboxylic acid under mild conditions, typically between 0°C and room temperature.
Troubleshooting Steps:
-
Eliminate Heat: Immediately cease heating the reaction. Amide couplings with standard reagents should proceed efficiently at ambient temperature.
-
Check Your Base: Ensure you are not using an excessively strong base or a large excess that could promote side reactions. A non-nucleophilic organic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) is standard.
-
Order of Addition: Activate the carboxylic acid with the coupling reagent before adding the amine. A typical sequence is to dissolve the acid and coupling reagent in an appropriate solvent (e.g., DMF, DCM), stir for a few minutes to form the active ester, and then add the amine, followed by the base.
-
Re-evaluate Your Coupling Reagent: If the reaction is sluggish at room temperature, consider a more potent activating agent rather than increasing the temperature.
Q6: My esterification reaction is causing decarboxylation. How can I form the ester without degrading my starting material?
Answer: Traditional Fischer esterification, which involves heating a carboxylic acid with an alcohol in the presence of a strong acid catalyst (like H₂SO₄), can sometimes reach temperatures that risk decarboxylation.[8]
Recommended Adjustments:
-
Use a Dehydrating Coupling Reagent: Instead of relying on heat to drive the equilibrium, use a carbodiimide like DCC or EDC with a catalytic amount of DMAP. This allows the reaction to proceed at room temperature.
-
Convert to an Acyl Halide: A robust method is to first convert the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride at or below room temperature. After removing the excess reagent in vacuo, the highly reactive acyl chloride can then be treated with the desired alcohol, often in the presence of a base like pyridine or TEA, to form the ester under very mild conditions.
-
Mitsunobu Reaction: For precious substrates, the Mitsunobu reaction (using triphenylphosphine and a dialkyl azodicarboxylate like DEAD or DIAD) provides a high-yield method for esterification at low temperatures (typically 0°C to RT).
Table 1: Condition Selection for Preventing Decarboxylation
| Parameter | Conditions to AVOID | Recommended Conditions | Rationale |
| Temperature | > 150°C | 0°C to 80°C | The primary driver of decarboxylation is thermal energy.[3] |
| Catalysts | Copper salts (if heat is applied) | None required for standard couplings | Copper can significantly lower the temperature needed for decarboxylation.[4] |
| Amide Coupling | Heating to drive reaction | Use modern coupling reagents (HATU, EDC) at 0°C to RT | Coupling reagents are designed to avoid the need for heat. |
| Esterification | High-temperature Fischer esterification | Acyl chloride formation; Carbodiimide coupling (DCC/DMAP) | These methods activate the acid, avoiding harsh thermal conditions.[9] |
| Solvents | High-boiling, inert solvents (e.g., Toluene, Xylene) if refluxing | Aprotic solvents (DMF, DCM, MeCN, THF) at low to moderate temp. | Choice of solvent should be dictated by the reaction, not the need for high temp. |
Part 3: Key Experimental Protocols
The following are detailed, step-by-step methodologies for common reactions that are optimized to prevent decarboxylation.
Protocol 1: General Amide Bond Formation using HATU
This protocol is suitable for coupling this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a clean, dry flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) to the solution and stir for 2 minutes at room temperature.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Slowly add DIPEA (2.5 eq) dropwise to the stirring solution.
-
Allow the reaction to stir at room temperature for 2-4 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude amide by flash column chromatography or recrystallization as appropriate.
Protocol 2: Two-Step Esterification via Acyl Chloride
This is a highly reliable method for forming esters with primary, secondary, or sensitive alcohols.
Step A: Formation of 3-Cyano-2-fluorobenzoyl chloride
-
In a fume hood, add this compound (1.0 eq) to a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap.
-
Add thionyl chloride (SOCl₂) (3.0 eq) to the flask, along with a catalytic drop of DMF.
-
Stir the mixture at room temperature for 1-2 hours or until gas evolution ceases and the solid has dissolved. A gentle warming to 40-50°C can be applied if the reaction is slow, but is often not necessary.
-
Once the reaction is complete, remove the excess SOCl₂ under reduced pressure (a rotary evaporator connected to a base trap is ideal). This will yield the crude acyl chloride, which should be used immediately in the next step.
Step B: Reaction with Alcohol
-
Dissolve the crude acyl chloride from Step A in anhydrous dichloromethane (DCM) under an inert atmosphere and cool the flask to 0°C in an ice bath.
-
In a separate flask, dissolve the desired alcohol (1.2 eq) and triethylamine (TEA) or pyridine (1.5 eq) in anhydrous DCM.
-
Slowly add the alcohol/base solution dropwise to the stirring acyl chloride solution at 0°C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo to yield the crude ester for purification.
Part 4: Visualization of Key Concepts
Diagram 1: Factors Influencing Decarboxylation
This diagram illustrates the key factors that can lead to the unwanted decarboxylation of this compound. Control over these factors is essential for procedural success.
Caption: Key factors determining the reaction outcome.
Diagram 2: Decision Workflow for Method Selection
This workflow provides a logical decision-making process for selecting a synthetic method that minimizes the risk of decarboxylation.
Caption: Decision tree for selecting a safe synthetic protocol.
References
- 1. nbinno.com [nbinno.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. ongrok.com [ongrok.com]
- 6. EP1001929B1 - Method for preparing 3-cyano-2,4-dihalogen-5-fluor-benzoic acid - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Ester synthesis by esterification [organic-chemistry.org]
Technical Support Center: 3-Cyano-2-fluorobenzoic Acid Reactions
Welcome to the technical support center for 3-Cyano-2-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formations encountered during reactions with this versatile intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.
Introduction: Understanding the Reactivity of this compound
This compound is a valuable building block in organic synthesis due to its trifunctional nature, possessing a carboxylic acid, a nitrile, and a fluorine atom on a benzene ring. This unique combination of functional groups, however, also presents specific challenges in controlling reactivity and preventing the formation of unwanted byproducts. The electron-withdrawing nature of the cyano and carboxyl groups activates the fluorine atom for nucleophilic aromatic substitution, while the nitrile and carboxyl groups themselves can undergo various transformations under different reaction conditions. This guide will address the most common side reactions and provide actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My reaction is producing a significant amount of 3-amido-2-fluorobenzoic acid. What is causing this and how can I prevent it?
Answer:
The formation of 3-amido-2-fluorobenzoic acid is a result of the partial hydrolysis of the nitrile group.[1][2][3] This is a common byproduct, especially when your reaction conditions involve water, either as a solvent, a reagent, or a contaminant, in the presence of acid or base catalysts.
Causality:
The hydrolysis of a nitrile to an amide is the first step in the complete hydrolysis to a carboxylic acid.[1][4] Milder reaction conditions (e.g., lower temperatures, shorter reaction times, or less harsh pH) may favor the formation and isolation of the amide intermediate.[2][5]
Prevention & Troubleshooting:
-
Strict Anhydrous Conditions: Ensure your reaction is carried out under strictly anhydrous conditions. Use dry solvents, freshly dried reagents, and an inert atmosphere (e.g., nitrogen or argon).
-
Control of pH: If your reaction is sensitive to pH, carefully buffer the reaction mixture. Unintentional changes in pH can catalyze the hydrolysis.
-
Temperature and Reaction Time: Monitor your reaction closely. If the desired reaction is faster than the nitrile hydrolysis, reducing the reaction time and temperature can minimize the formation of the amide byproduct.
-
Purification: If the amide has already formed, it can often be separated from the desired product by column chromatography or recrystallization, exploiting the difference in polarity.
Experimental Protocol: Minimizing Amide Byproduct Formation
-
Dry all glassware in an oven at >120°C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.
-
Use anhydrous solvents, either freshly distilled from an appropriate drying agent or from a solvent purification system.
-
Add all reagents under a positive pressure of an inert gas.
-
If an aqueous workup is required, perform it at a low temperature (e.g., 0°C) and quickly to minimize contact time with water.
FAQ 2: I have identified 2-fluoro-isophthalic acid in my product mixture. How can I avoid this complete hydrolysis of the nitrile group?
Answer:
The presence of 2-fluoro-isophthalic acid indicates the complete hydrolysis of the nitrile group to a carboxylic acid. This typically occurs under more vigorous reaction conditions than those that lead to the amide byproduct.[2]
Causality:
Harsher acidic or basic conditions, elevated temperatures, and prolonged reaction times will drive the hydrolysis of the intermediate amide to the corresponding carboxylic acid.[1][2][4]
Prevention & Troubleshooting:
-
Avoid Harsh Acidic or Basic Conditions: If possible, use non-aqueous reaction conditions. If an acid or base is required, consider using a milder, non-nucleophilic organic base or a Lewis acid instead of strong mineral acids or hydroxides.
-
Optimize Reaction Temperature and Time: Create a kinetic profile of your reaction to determine the optimal time and temperature for product formation without significant byproduct generation. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Choice of Base: If a base is necessary, a non-nucleophilic, sterically hindered base may be less likely to promote hydrolysis.
| Condition | Likely Byproduct | Prevention Strategy |
| Mild aqueous acid/base, moderate temperature | 3-amido-2-fluorobenzoic acid | Use anhydrous conditions, shorter reaction time. |
| Strong aqueous acid/base, high temperature | 2-fluoro-isophthalic acid | Avoid harsh pH, lower temperature, use non-aqueous conditions. |
FAQ 3: My mass spectrometry results show a product with a mass corresponding to 2-fluorobenzonitrile. What is causing this decarboxylation?
Answer:
The formation of 2-fluorobenzonitrile is due to the decarboxylation of the starting material or product, where the carboxylic acid group is lost as carbon dioxide.
Causality:
Decarboxylation of aromatic carboxylic acids can be induced by high temperatures.[6][7][8] The presence of certain metal catalysts, particularly copper, can also promote this reaction at lower temperatures.[8]
Prevention & Troubleshooting:
-
Temperature Control: This is the most critical factor. Avoid excessive heating of your reaction mixture. If a high temperature is required for your desired transformation, carefully optimize it to the lowest effective temperature.
-
Avoid Copper Catalysts (if possible): If your reaction does not explicitly require a copper catalyst, ensure your reagents and reactor are free from copper contamination.
-
Reaction Medium: In some cases, the solvent can influence the rate of decarboxylation. Performing the reaction in a high-boiling, inert solvent may sometimes stabilize the carboxylic acid.
Byproduct Formation Pathways
Caption: Common byproduct formation pathways from this compound.
FAQ 4: I am observing byproducts where the fluorine atom has been replaced. What type of reaction is this and how can I suppress it?
Answer:
The replacement of the fluorine atom is a nucleophilic aromatic substitution (SNAr) reaction. The fluorine atom on the ring is activated towards substitution by the electron-withdrawing cyano and carboxyl groups.
Causality:
This reaction occurs when a nucleophile present in the reaction mixture attacks the carbon atom bearing the fluorine, leading to its displacement.[9][10] Common nucleophiles include hydroxide (from water or bases), alkoxides (from alcohol solvents), and amines.
Prevention & Troubleshooting:
-
Choice of Solvent: Avoid nucleophilic solvents like methanol or ethanol if SNAr is a concern, especially if a base is present. Opt for aprotic solvents such as THF, dioxane, acetonitrile, or toluene.
-
Choice of Base: Use non-nucleophilic bases. For example, use a tertiary amine like triethylamine or a carbonate base instead of hydroxides or alkoxides if your reaction allows.
-
Temperature: SNAr reactions are often accelerated by heat. Running the reaction at a lower temperature can reduce the rate of this side reaction.
-
Protecting Groups: In more complex syntheses, it may be necessary to temporarily protect the carboxylic acid or nitrile group to reduce the activation of the fluorine atom, although this adds extra steps to the synthesis.
Troubleshooting Decision Workflow
Caption: A decision-making workflow for troubleshooting byproduct formation.
Analytical Methods for Byproduct Identification
A crucial step in troubleshooting is the accurate identification of byproducts. We recommend the following analytical techniques:
-
Thin Layer Chromatography (TLC): A quick and easy method to monitor the progress of the reaction and detect the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the product and the relative amounts of byproducts.
-
Mass Spectrometry (MS): Essential for determining the molecular weight of the byproducts, which is key to their identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information to confirm the identity of the byproducts. ¹⁹F NMR is particularly useful for tracking reactions involving the fluorine atom.
By understanding the potential side reactions of this compound and implementing the preventative measures outlined in this guide, you can significantly improve the outcome of your experiments, leading to higher yields and purer products.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 4. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]
- 5. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 6. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tsapps.nist.gov [tsapps.nist.gov]
- 8. Benzoic acid - Wikipedia [en.wikipedia.org]
- 9. Buy 2-Fluorobenzonitrile (EVT-304241) | 394-47-8 [evitachem.com]
- 10. chemimpex.com [chemimpex.com]
Validation & Comparative
A Guide to the 1H NMR Spectral Analysis of 3-Cyano-2-fluorobenzoic Acid: A Comparative Approach
For Researchers, Scientists, and Drug Development Professionals
The Power of Prediction: Understanding Substituent Effects in ¹H NMR
The chemical shift of a proton in a benzene ring is exquisitely sensitive to its electronic environment. Electron-donating groups (EDGs) increase electron density, "shielding" nearby protons and shifting their signals upfield (to lower ppm values). Conversely, electron-withdrawing groups (EWGs) decrease electron density, "deshielding" protons and shifting their signals downfield (to higher ppm values).[1][2] The interplay of these effects, transmitted through bonds (inductive effects) and the π-system (resonance effects), governs the appearance of the ¹H NMR spectrum.
In 3-cyano-2-fluorobenzoic acid, we have three substituents on the benzene ring:
-
-COOH (Carboxylic Acid): A meta-directing, deactivating group that is strongly electron-withdrawing.
-
-F (Fluoro): An ortho-, para-directing, deactivating group. It is highly electronegative, exerting a strong electron-withdrawing inductive effect, but also capable of electron donation through resonance.
-
-CN (Cyano): A meta-directing, deactivating group that is strongly electron-withdrawing through both inductive and resonance effects.
These substituents will collectively influence the chemical shifts of the three remaining aromatic protons: H-4, H-5, and H-6. Furthermore, these protons will exhibit spin-spin coupling, leading to characteristic splitting patterns in their signals.
Predicted ¹H NMR Spectrum of this compound
Based on the electronic properties of the substituents, a predicted ¹H NMR spectrum for this compound in a solvent like DMSO-d₆ would exhibit signals for three aromatic protons and one acidic proton from the carboxylic acid group. The aromatic region is of primary interest for structural elucidation.
Predicted Proton Assignments and Splitting Patterns:
-
H-6: This proton is ortho to the carboxylic acid group and meta to both the fluorine and cyano groups. It is expected to be the most deshielded proton due to the proximity of the electron-withdrawing carboxylic acid and the cumulative effects of the other substituents. Its signal will likely appear as a doublet of doublets, arising from coupling to H-5 (ortho coupling, ³J) and H-4 (meta coupling, ⁴J).
-
H-4: This proton is ortho to the cyano group and meta to the carboxylic acid and fluorine. The strong electron-withdrawing nature of the adjacent cyano group will significantly deshield this proton. It is expected to appear as a doublet of doublets, due to coupling with H-5 (ortho coupling, ³J) and H-6 (meta coupling, ⁴J).
-
H-5: This proton is situated between H-4 and H-6 and is ortho to both. It is also para to the fluorine atom. Its signal is anticipated to be a triplet (or more accurately, a doublet of doublets with similar coupling constants) due to ortho coupling with both H-4 and H-6.
-
-COOH: The carboxylic acid proton will appear as a broad singlet at a significantly downfield chemical shift, typically above 10 ppm, and its exact position can be concentration-dependent.
The fluorine atom will also introduce coupling to the neighboring protons. The through-bond coupling between ¹H and ¹⁹F nuclei is well-documented, with the magnitude of the coupling constant (J-value) depending on the number of intervening bonds. We can expect to see a significant ³J(H4-F) and a smaller ⁴J(H5-F) and ⁵J(H6-F). These H-F couplings will further split the proton signals.
Comparative Spectral Data
To substantiate our prediction, we can compare it with the experimental ¹H NMR data of structurally similar compounds. The following table summarizes the chemical shifts and coupling constants for protons in related benzoic acid derivatives.
| Compound | H-4 (ppm) | H-5 (ppm) | H-6 (ppm) | Other Protons (ppm) | Solvent |
| This compound (Predicted) | ~8.1-8.3 | ~7.7-7.9 | ~8.0-8.2 | -COOH: >10 | DMSO-d₆ |
| 2-Fluorobenzoic acid | 7.6-7.7 (m) | 7.2-7.3 (m) | 7.9-8.0 (m) | - | CDCl₃ |
| 3-Cyanobenzoic acid | 8.2-8.3 (m) | 7.7-7.8 (m) | 8.1-8.2 (m) | H-2: ~8.4 | DMSO-d₆ |
| 2-Fluoro-3-methylbenzoic acid | 7.41 (t) | 7.11 (t) | 7.71 (td) | CH₃: 2.28 | CD₃OD |
| 3-Fluorobenzoic acid | 7.4-7.5 (m) | 7.4-7.5 (m) | 7.8-7.9 (m) | H-2: ~7.8 | DMSO-d₆ |
Note: 'm' denotes a multiplet, 't' a triplet, and 'td' a triplet of doublets. The chemical shift ranges are approximate and can vary with the solvent and concentration.
The data from these analogous compounds support our predictions. For instance, the protons in 3-cyanobenzoic acid are all significantly downfield, which aligns with the strong electron-withdrawing nature of the cyano and carboxylic acid groups. The data for 2-fluorobenzoic acid shows the influence of the fluorine atom on the adjacent protons. By combining these observed effects, we can confidently predict the spectral features of this compound.
Visualizing Spin-Spin Coupling
The coupling relationships between the aromatic protons in this compound can be visualized using a diagram. This helps in understanding the origin of the splitting patterns observed in the spectrum.
Caption: Spin-spin coupling network in this compound.
Experimental Protocol for ¹H NMR Spectrum Acquisition
To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended.
I. Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound.
-
Choosing a Solvent: Select a suitable deuterated solvent in which the compound is soluble, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often a good choice for carboxylic acids.
-
Dissolving the Sample: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent.
-
Homogenization: Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved. If necessary, use a vortex mixer or sonicator to aid dissolution.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube to prevent shimming problems.
II. NMR Spectrometer Setup and Data Acquisition
-
Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the spectrometer's magnet.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters: Set up a standard proton experiment with the following typical parameters:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16 (can be increased for dilute samples)
-
Spectral Width: A range that encompasses all expected proton signals (e.g., 0-14 ppm).
-
-
Data Acquisition: Start the acquisition.
III. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum using the residual solvent peak (e.g., DMSO at ~2.50 ppm).
-
Integration: Integrate the signals to determine the relative number of protons corresponding to each peak.
-
Peak Picking: Identify and label the chemical shift of each peak.
Conclusion
References
A Comparative Guide to the Reactivity of 3-Cyano-2-fluorobenzoic Acid vs. 2-fluorobenzoic Acid
Prepared by: Gemini, Senior Application Scientist
For researchers and professionals in drug development and synthetic chemistry, the selection of building blocks is paramount to the success of a synthetic campaign. The subtle interplay of functional groups on an aromatic ring can dramatically alter its reactivity, dictating reaction conditions, yields, and even the feasibility of a synthetic route. This guide provides an in-depth, objective comparison of the chemical reactivity of 3-Cyano-2-fluorobenzoic acid and its structural analog, 2-fluorobenzoic acid. We will dissect the electronic properties of these molecules and provide supporting experimental frameworks to illustrate their divergent chemical behaviors.
The Decisive Influence of the Cyano Group: A Theoretical Overview
The fundamental difference between this compound and 2-fluorobenzoic acid lies in the presence of a nitrile (-C≡N) group at the 3-position. This single addition profoundly alters the electronic landscape of the aromatic ring and, consequently, its reactivity.
Both molecules share a fluorine atom and a carboxylic acid group, which are both electron-withdrawing groups (EWGs).[1] However, the cyano group is an exceptionally potent EWG, exerting its influence through two distinct mechanisms:[2][3]
-
Inductive Effect (-I): The electronegative nitrogen atom pulls electron density away from the ring through the sigma bond framework.[2]
-
Resonance Effect (-R): The π-system of the cyano group can delocalize electron density from the aromatic ring, creating resonance structures with a positive charge on the ring.[2][4] This effect is particularly powerful.
In this compound, the cyano group is positioned ortho to the fluorine atom and meta to the carboxylic acid. This specific arrangement activates the C-F bond for nucleophilic attack and increases the acidity of the carboxyl group, as we will explore in subsequent sections.
Caption: Electronic effects of substituents on the two benzoic acid derivatives.
Comparative Acidity (pKa)
The acidity of a benzoic acid is determined by the stability of its conjugate base (the carboxylate anion).[1] Electron-withdrawing groups increase acidity by delocalizing the negative charge, thereby stabilizing the anion.[5][6]
Given the potent electron-withdrawing nature of the cyano group, it is predicted that This compound is a significantly stronger acid than 2-fluorobenzoic acid. The additional cyano group provides substantial stabilization for the carboxylate anion. While the fluorine in 2-fluorobenzoic acid increases its acidity compared to benzoic acid (pKa ≈ 4.20), the added cyano group in the 3-position further enhances this effect.[1][7]
| Compound | Predicted pKa Trend | Rationale |
| Benzoic Acid | Baseline (~4.20) | Reference compound. |
| 2-Fluorobenzoic Acid | Lower than Benzoic | The -I effect of the ortho-Fluorine atom stabilizes the conjugate base.[8] |
| This compound | Lowest | The combined -I and -R effects of the cyano group provide superior stabilization of the conjugate base. |
Experimental Protocol: Determination of pKa via Potentiometric Titration
This protocol provides a reliable method for empirically validating the predicted acidity.
A. Materials & Equipment:
-
This compound
-
2-Fluorobenzoic acid
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Deionized water, boiled to remove CO₂
-
pH meter with a calibrated electrode
-
50 mL burette
-
100 mL beaker
-
Magnetic stirrer and stir bar
B. Procedure:
-
Sample Preparation: Accurately weigh approximately 0.1 mmol of the benzoic acid derivative and dissolve it in 50 mL of boiled, deionized water in the beaker.
-
Titration Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode in the solution. Position the burette filled with 0.1 M NaOH directly above the beaker.
-
Initial Reading: Record the initial pH of the solution before adding any titrant.
-
Titration: Add the NaOH solution in small increments (e.g., 0.2 mL). After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.
-
Endpoint: Continue the titration past the equivalence point, which is characterized by a sharp increase in pH.
-
Data Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).[9]
Caption: Workflow for potentiometric titration to determine pKa.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The most dramatic difference in reactivity is observed in Nucleophilic Aromatic Substitution (SNAr) reactions, where a nucleophile displaces the fluorine atom. For an SNAr reaction to occur, the aromatic ring must be "activated" by electron-withdrawing groups.[10][11] These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the rate-determining step.[11][12]
2-Fluorobenzoic Acid: The carboxyl group provides some activation, but it is generally considered a moderately activated substrate for SNAr. Reactions often require forcing conditions (high temperatures, strong nucleophiles).
This compound: This molecule is highly activated towards SNAr. The cyano group, being a powerful EWG positioned ortho to the fluorine leaving group, can directly stabilize the negative charge of the Meisenheimer complex through resonance. This leads to a significantly lower activation energy and, therefore, a much faster reaction rate.[12]
Caption: The cyano group stabilizes the key SNAr intermediate.
Experimental Protocol: Comparative SNAr Reaction with Piperidine
This experiment compares the rate of substitution of fluorine by piperidine under identical conditions.
A. Materials & Equipment:
-
This compound
-
2-Fluorobenzoic acid
-
Piperidine
-
Dimethyl Sulfoxide (DMSO)
-
Reaction vials with stir bars
-
Heating block or oil bath
-
HPLC system with a C18 column for analysis
-
Internal standard (e.g., naphthalene)
B. Procedure:
-
Stock Solutions: Prepare 0.1 M stock solutions of each benzoic acid derivative and a 0.1 M solution of the internal standard in DMSO.
-
Reaction Setup: In separate reaction vials, add 1.0 mL of the this compound stock solution to one, and 1.0 mL of the 2-Fluorobenzoic acid stock solution to the other. Add 1.0 mL of the internal standard stock to each.
-
Initiation: Place the vials in a heating block pre-heated to 80°C. To initiate the reaction (at t=0), add a threefold molar excess of piperidine (approx. 30 µL) to each vial simultaneously.
-
Sampling: At regular intervals (e.g., t = 5, 15, 30, 60, 120 min), withdraw a small aliquot (e.g., 50 µL) from each reaction mixture.
-
Quenching & Analysis: Immediately quench each aliquot in a vial containing 1 mL of a mobile phase mixture (e.g., acetonitrile/water with 0.1% formic acid). Analyze the quenched sample by HPLC to determine the percentage of starting material remaining relative to the internal standard.
-
Data Comparison: Plot the percentage of starting material remaining versus time for both reactions. A much faster decay curve is expected for this compound.
Conclusion: A Tale of Two Reactivities
While 2-fluorobenzoic acid is a valuable synthetic intermediate, the addition of a cyano group at the 3-position transforms it into a significantly more reactive and versatile building block.
-
Acidity: this compound is a substantially stronger acid due to enhanced stabilization of its conjugate base by the cyano group.
-
SNAr Reactivity: this compound is vastly more reactive towards nucleophilic aromatic substitution. The ortho-cyano group provides powerful resonance stabilization to the Meisenheimer intermediate, enabling reactions to proceed under much milder conditions and at faster rates than with 2-fluorobenzoic acid.
For drug development professionals and synthetic chemists, this enhanced reactivity is a critical advantage. It allows for the facile introduction of a wide range of nucleophiles at the 2-position, opening up diverse synthetic pathways that would be challenging or inefficient starting from 2-fluorobenzoic acid. Understanding this reactivity differential is key to designing efficient, robust, and successful synthetic strategies.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. quora.com [quora.com]
- 7. innospk.com [innospk.com]
- 8. CAS 445-29-4: 2-Fluorobenzoic acid | CymitQuimica [cymitquimica.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 11. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to Cyanofluorobenzoic Acid Isomers in Synthesis: Spotlight on 3-Cyano-2-fluorobenzoic Acid
For researchers, medicinal chemists, and professionals in drug development, the selection of a starting material is a critical decision point that dictates the efficiency, scalability, and ultimate success of a synthetic campaign. Among the vast array of aromatic building blocks, substituted benzoic acids are foundational. This guide provides an in-depth comparison of cyanofluorobenzoic acid isomers, with a particular focus on the strategic advantages of 3-Cyano-2-fluorobenzoic acid . We will explore how the unique arrangement of its functional groups imparts distinct reactivity and makes it a superior choice for specific, high-value applications, most notably in the synthesis of modern therapeutics.
The Isomeric Landscape: Structure Dictates Function
The cyanofluorobenzoic acid isomers are a family of compounds where a carboxyl, a cyano, and a fluorine group are arranged differently around a benzene ring. This arrangement is not trivial; it profoundly influences the molecule's electronic properties, steric profile, and consequently, its reactivity in chemical transformations. The interplay between the electron-withdrawing nature of the cyano and fluoro groups and their positions relative to the carboxylic acid function is key to their synthetic utility.
Below is a diagram illustrating the common isomers, highlighting the structural differences that are central to this guide.
Caption: Common isomers of cyanofluorobenzoic acid.
The ortho, meta, and para positioning of the substituents creates a nuanced reactivity profile for each isomer. For instance, a fluorine atom ortho to the carboxylic acid (as in this compound and 4-cyano-2-fluorobenzoic acid) can influence the acidity and conformation of the carboxyl group through intramolecular hydrogen bonding and steric effects.[1]
The Strategic Advantage of this compound
While each isomer has its applications, this compound has emerged as a particularly valuable building block in the pharmaceutical industry.[2][3] Its unique structure makes it an indispensable precursor for complex molecules where precise regioselectivity is required.
The primary driver for its widespread use is its role as a key intermediate in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.[4][5] The blockbuster drug Niraparib (Zejula®), used for treating ovarian and other cancers, is a prime example.[6][7]
Why this specific isomer?
The synthetic routes to Niraparib and similar PARP inhibitors require the construction of a substituted 2H-indazole-7-carboxamide core. The this compound scaffold is perfectly pre-organized for this transformation.
-
Ortho-Fluoro Activation & Directing Group: The fluorine atom at the 2-position activates the carboxylic acid for amidation. More importantly, it can serve as a leaving group in subsequent nucleophilic aromatic substitution (SNAr) reactions or direct metallation at a specific position.
-
Versatile Cyano Handle: The cyano group at the 3-position is a stable, electron-withdrawing group that can be readily converted into other functionalities, such as a primary amine or a carboxylic acid, if needed later in the synthesis.
-
Controlled Cyclization: The specific 1,2,3-substitution pattern facilitates the regioselective formation of the indazole ring system, a common motif in PARP inhibitors.[8] Attempting the same cyclization with other isomers would lead to different regioisomers or require more complex, multi-step procedures with protecting groups.
The diagram below illustrates a generalized workflow where this compound is a key starting material in the synthesis of a PARP inhibitor core.
Caption: Synthetic workflow from this compound.
Comparative Analysis with Other Isomers
To fully appreciate the utility of the 3-cyano-2-fluoro isomer, it is essential to compare it with its alternatives. The choice of isomer is dictated by the target molecule's final structure.
| Isomer | Key Applications & Synthetic Considerations |
| This compound | Primary Use: Synthesis of PARP inhibitors (e.g., Niraparib).[6][9] Advantages: The ortho-fluoro and meta-cyano arrangement is ideal for constructing the 2H-indazole-7-carboxamide scaffold. The substitution pattern provides a unique combination of activation and regiochemical control for cyclization reactions. |
| 2-Cyano-3-fluorobenzoic acid | Primary Use: General synthetic intermediate, for example, in the preparation of its methyl ester.[10] Considerations: The fluorine is meta to the carboxylic acid, providing less steric hindrance but also a different electronic activation profile compared to the 2-fluoro isomers. It is less commonly cited for complex heterocyclic synthesis. |
| 3-Cyano-4-fluorobenzoic acid | Primary Use: A building block in various organic syntheses where a para-fluoro substituent is desired.[11] Considerations: The para-fluorine exerts a strong electron-withdrawing effect, increasing the acidity of the carboxylic acid. However, this arrangement does not offer the same regiochemical advantage for cyclizations seen with the 3-cyano-2-fluoro isomer. |
| 4-Cyano-2-fluorobenzoic acid | Primary Use: Intermediate for agrochemicals and some pharmaceutical agents, including antithrombotics.[12][13] Considerations: Like the 3-cyano-2-fluoro isomer, the fluorine is ortho to the carboxylic acid. However, the para-cyano group leads to a different final substitution pattern, making it suitable for different target molecules. |
| 3-Cyano-2,4-difluorobenzoic acid | Primary Use: Intermediate for new antibacterial drugs like fluoroquinolones.[14] Considerations: The additional fluorine atom further modifies the electronic properties and provides another potential site for SNAr reactions, enabling the synthesis of more complex quinolone systems. |
Experimental Protocol: Synthesis of a Key Niraparib Precursor
To illustrate the practical application of this compound, the following protocol outlines the amidation step, a crucial transformation in the synthesis of Niraparib. This procedure is a representative synthesis based on established methodologies.[15]
Objective: To synthesize 3-cyano-2-fluorobenzamide from this compound.
Materials:
-
This compound (1.0 eq)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.2 eq)
-
Dichloromethane (DCM) (anhydrous)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Ammonium hydroxide (NH₄OH) solution (excess)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Activation of Carboxylic Acid:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (1.0 eq).
-
Suspend the starting material in anhydrous DCM.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40 °C) for 2-3 hours.
-
Causality Note: The conversion to the acyl chloride is a classic and highly efficient method to activate the carboxylic acid for nucleophilic attack by a weak nucleophile like ammonia. DMF catalyzes this reaction via the formation of a Vilsmeier intermediate.
-
-
Amidation:
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess DCM and thionyl chloride.
-
Re-dissolve the crude acyl chloride in a fresh portion of anhydrous DCM.
-
In a separate flask, cool an excess of concentrated ammonium hydroxide solution in an ice bath (0 °C).
-
Add the solution of the acyl chloride dropwise to the cold ammonium hydroxide solution with vigorous stirring. A white precipitate should form immediately.
-
Causality Note: This step must be performed cold and with excess ammonia to favor the formation of the primary amide and minimize side reactions. The vigorous stirring ensures efficient mixing of the biphasic system.
-
-
Work-up and Purification:
-
Continue stirring the mixture at 0 °C for 30 minutes after the addition is complete.
-
Filter the resulting solid precipitate and wash it thoroughly with cold water to remove any ammonium salts.
-
For any product remaining in the filtrate, perform a liquid-liquid extraction. Separate the organic layer, wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Combine the filtered solid with the residue from the organic layer.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3-cyano-2-fluorobenzamide as a white solid.
-
Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The final product's identity and purity should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. Expected yield is typically high (>85%) for this robust transformation.
Conclusion: Making an Informed Choice
The strategic selection of an isomeric starting material is a hallmark of sophisticated synthetic design. While all cyanofluorobenzoic acid isomers are useful chemical building blocks, This compound offers a distinct and often non-interchangeable advantage for the synthesis of specific, high-value heterocyclic targets like PARP inhibitors.[2][3] Its unique 1,2,3-substitution pattern provides an ideal combination of electronic activation and regiochemical control that streamlines the construction of complex molecular architectures. For scientists engaged in drug discovery and process development, understanding these nuanced isomeric differences is paramount to designing efficient, elegant, and ultimately successful synthetic routes.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis of novel dual target inhibitors of PARP and EGFR and their antitumor activities in triple negative breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]
- 7. medkoo.com [medkoo.com]
- 8. CN106632244A - A novel synthetic method for preparing an anticancer medicine Niraparib - Google Patents [patents.google.com]
- 9. Synthesis and bioevaluation of a new 68Ga-labelled niraparib derivative that targets PARP-1 for tumour imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-Cyano-3-fluorobenzoic acid | 1214379-33-5 | PYB37933 [biosynth.com]
- 11. 3-Cyano-4-fluorobenzoic acid | C8H4FNO2 | CID 2773932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]
- 13. WO2001042198A2 - Methods for producing cyanobenzoic acid derivatives - Google Patents [patents.google.com]
- 14. Page loading... [wap.guidechem.com]
- 15. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google Patents [patents.google.com]
A Comparative Guide to Validating the Purity of 3-Cyano-2-fluorobenzoic Acid by HPLC
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount. 3-Cyano-2-fluorobenzoic acid is a key building block in the synthesis of various pharmaceuticals and agrochemicals.[1] Its purity directly impacts the yield, impurity profile, and ultimately the safety and efficacy of the final product. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of this compound, complete with supporting experimental rationale and protocols.
The Central Role of HPLC in Purity Determination
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[2] For a polar aromatic compound like this compound, reversed-phase HPLC is the method of choice. This technique separates compounds based on their hydrophobicity, allowing for the effective resolution of the main compound from its potential impurities.
A Proposed HPLC Method for this compound
Experimental Protocol: HPLC Purity Determination
-
Instrumentation: A standard HPLC system equipped with a UV detector or a Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended. C18 columns provide excellent retention for aromatic compounds.[5]
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to suppress the ionization of the carboxylic acid group and ensure good peak shape.[6]
-
Rationale: The acidic modifier ensures that the this compound is in its protonated form, leading to better retention and symmetrical peaks on the reversed-phase column.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 254 nm, where the aromatic ring exhibits strong absorbance. A DAD can be used to assess peak purity spectrally.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.
Caption: HPLC workflow for purity analysis.
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is a powerful tool, a comprehensive purity assessment often benefits from orthogonal methods that rely on different separation or detection principles. This approach provides a more complete picture of the sample's purity.
| Feature | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on differential partitioning between a mobile and stationary phase. | Quantification based on the direct proportionality between NMR signal integral and the number of nuclei.[3] | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection. |
| Sample Preparation | Simple dissolution in a suitable solvent. | Dissolution in a deuterated solvent with an internal standard of known purity. | Derivatization (e.g., esterification) is required to increase volatility.[7] |
| Throughput | High. | Moderate. | Moderate. |
| Strengths | High resolution, excellent for separating closely related impurities, well-established and validated methods. | Absolute quantification without a reference standard of the analyte, provides structural information. | High sensitivity and specificity, excellent for identifying volatile impurities. |
| Limitations | Requires a reference standard for quantification, may not detect non-chromophoric impurities. | Lower sensitivity than HPLC, requires a high-field NMR spectrometer, can be complex to interpret for samples with many impurities. | Not suitable for non-volatile or thermally labile compounds, derivatization adds complexity and potential for error. |
| Best Suited For | Routine quality control, purity assessment of the main component and known impurities. | Absolute purity determination, characterization of reference standards. | Identification of volatile and semi-volatile impurities, residual solvents. |
In-Depth Look at Alternative Methodologies
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.[3] The quantification is based on the integration of NMR signals relative to a certified internal standard of known purity.
Experimental Protocol: qNMR Purity Determination
-
Sample Preparation: Accurately weigh a known amount of this compound and a certified internal standard (e.g., maleic acid) into an NMR tube.
-
Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6).
-
NMR Acquisition: Acquire a proton (¹H) NMR spectrum under quantitative conditions (e.g., long relaxation delay).
-
Data Analysis: Integrate the signals corresponding to the analyte and the internal standard. The purity is calculated using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Caption: qNMR workflow for absolute purity determination.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is necessary to convert the carboxylic acid into a more volatile ester.[7]
Experimental Protocol: GC-MS Impurity Profiling
-
Derivatization: React the this compound sample with a derivatizing agent (e.g., diazomethane or BF₃ in methanol) to convert the carboxylic acid to its methyl ester.
-
Extraction: Extract the derivatized product into an organic solvent.
-
GC-MS Analysis: Inject the extracted sample into a GC-MS system. The separation is achieved on a capillary column, and the eluting compounds are detected by a mass spectrometer.
-
Data Analysis: Identify impurities based on their mass spectra and retention times.
Caption: GC-MS workflow for impurity identification.
Conclusion: A Multi-faceted Approach to Purity Validation
For the comprehensive validation of this compound purity, a multi-faceted approach is recommended. HPLC stands out as the primary technique for routine quality control due to its high throughput, resolving power, and established validation protocols. However, orthogonal methods like qNMR and GC-MS provide invaluable complementary information. qNMR offers a direct measure of absolute purity, which is crucial for the qualification of reference standards. GC-MS, on the other hand, is an excellent tool for identifying and quantifying volatile and semi-volatile impurities that may not be amenable to HPLC analysis. By leveraging the strengths of each technique, researchers and drug development professionals can ensure the highest quality of this critical intermediate, thereby safeguarding the integrity of their downstream processes and final products.
References
A Comparative Guide to the Efficacy of 3-Cyano-2-fluorobenzoic Acid as a Precursor in Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, the choice of a starting material can profoundly influence the efficiency, yield, and overall success of a synthetic route. This guide provides a comprehensive analysis of 3-cyano-2-fluorobenzoic acid, a versatile precursor that has gained significant traction in the synthesis of complex molecules, most notably in the development of cutting-edge pharmaceuticals. We will delve into its chemical properties, compare its performance with viable alternatives, and provide detailed experimental protocols to offer a practical resource for laboratory and industrial applications.
The Ascendancy of this compound: A Molecular Scaffolding Marvel
This compound is a substituted aromatic carboxylic acid characterized by the presence of a cyano (-C≡N) group and a fluorine atom on the benzene ring.[1] This unique combination of functional groups imparts a desirable reactivity profile, making it a valuable building block in the synthesis of a variety of heterocyclic compounds and other complex molecular architectures.[1] Its prominence has particularly surged with the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies where it often serves as a key intermediate.[2][3][4][5][6]
The efficacy of this compound as a precursor is primarily attributed to its susceptibility to nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of both the cyano and carboxyl groups activates the aromatic ring, making it highly susceptible to attack by nucleophiles. The fluorine atom, positioned ortho to the cyano group, serves as an excellent leaving group in SNAr reactions, often leading to higher yields and milder reaction conditions compared to other halogens.
Head-to-Head Comparison: this compound vs. The Alternatives
The selection of a precursor is a multi-faceted decision, weighing factors such as reactivity, availability, cost, and the specific requirements of the target molecule. Here, we compare this compound with other commonly employed precursors for the synthesis of substituted benzamides and related structures.
| Precursor | Key Features | Advantages | Disadvantages |
| This compound | Highly activated aromatic ring, excellent fluorine leaving group. | High reactivity, often leads to high yields under mild conditions.[5] | Can be more expensive than less functionalized alternatives. |
| 2-Amino-3-cyanobenzoic acid | Contains a nucleophilic amino group and an electron-withdrawing cyano group. | The amino group can be a handle for further derivatization. | The amino group may require protection/deprotection steps, adding to the synthetic complexity. |
| 3-Amino-2-fluorobenzoic acid | Possesses a nucleophilic amino group and a good fluorine leaving group. | Versatile for introducing diversity through reactions at the amino group. | Similar to the above, may necessitate protecting group strategies. |
| 2-Chloro-3-nitrobenzoic acid | Activated by a nitro group, with chlorine as the leaving group. | Generally less expensive than the fluorinated analogue. | Chlorine is a less effective leaving group than fluorine in SNAr, potentially requiring harsher reaction conditions and leading to lower yields.[7][8] |
| Other Halogenated/Activated Benzoic Acids | Varying degrees of activation and leaving group ability (e.g., bromo, iodo derivatives). | A wider range of commercially available starting materials. | Reactivity can be lower, and side reactions may be more prevalent. |
In-depth Analysis of Reactivity:
The superior performance of this compound in many SNAr reactions can be explained by the "element effect." In SNAr, the rate-determining step is typically the initial nucleophilic attack on the aromatic ring to form a Meisenheimer complex. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. This outweighs its poorer leaving group ability compared to other halogens in SN2 reactions.[5] The presence of the ortho-cyano group further stabilizes the negative charge in the Meisenheimer intermediate through resonance, accelerating the reaction.
Experimental Protocols: A Practical Guide to Synthesis
To provide actionable insights, we present detailed, step-by-step methodologies for key transformations involving this compound and its alternatives.
Protocol 1: Synthesis of a Benzamide Derivative using this compound
This protocol outlines a general procedure for the amidation of this compound, a common step in the synthesis of PARP inhibitors.
Materials:
-
This compound
-
Amine of choice (e.g., piperazine derivative)
-
Coupling agent (e.g., HATU, HBTU)
-
Organic base (e.g., DIPEA, triethylamine)
-
Anhydrous solvent (e.g., DMF, DCM)
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen anhydrous solvent.
-
Add the amine (1.1 equivalents) and the organic base (2-3 equivalents) to the solution.
-
Slowly add the coupling agent (1.1 equivalents) to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired benzamide.
Protocol 2: Synthesis of Olaparib Intermediate via Nucleophilic Aromatic Substitution
This protocol details a key step in the synthesis of the PARP inhibitor Olaparib, showcasing the utility of a derivative of this compound.
Materials:
-
5-[(3,4-dihydro-4-oxo-l-phthalazinyl)methyl]-2-fluorobenzoic acid (a derivative of the topic compound)
-
1-(cyclopropylcarbonyl)piperazine
-
Amide coupling reagent (e.g., HBTU)
-
Base (e.g., DIPEA)
-
Acetonitrile
Procedure:
-
To a solution of 5-[(3,4-dihydro-4-oxo-l-phthalazinyl)methyl]-2-fluorobenzoic acid (1 equivalent) in acetonitrile, add 1-(cyclopropylcarbonyl)piperazine (1.1 equivalents) and DIPEA (2.5 equivalents).[9]
-
Add HBTU (1.2 equivalents) to the mixture and stir at room temperature for 12 hours.[9]
-
After the reaction is complete, concentrate the mixture under reduced pressure.[9]
-
Partition the residue between dichloromethane and water.[9]
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.[9]
-
Purify the crude product by chromatography on silica gel to yield Olaparib.[9]
Visualizing the Synthetic Pathways
To further elucidate the synthetic strategies, the following diagrams illustrate the reaction workflows.
Caption: General workflow for the synthesis of substituted benzamides.
Caption: Key coupling step in the synthesis of Olaparib.
Conclusion: An Indispensable Tool for Modern Synthesis
This compound has firmly established itself as a premier precursor in the synthesis of complex, high-value molecules, particularly in the pharmaceutical industry. Its heightened reactivity, driven by the synergistic effects of the cyano and fluoro substituents, often translates to superior yields and milder reaction conditions when compared to its alternatives. While cost and specific synthetic considerations may lead researchers to choose other precursors, the efficacy and versatility of this compound make it an indispensable tool in the arsenal of the modern organic chemist. This guide has provided a comparative framework and practical protocols to aid in the judicious selection and application of this remarkable synthetic building block.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CN107325055A - A kind of synthetic method of olaparib compound - Google Patents [patents.google.com]
- 3. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2-Chloro-3-nitrobenzoic acid | C7H4ClNO4 | CID 19870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. WO2018038680A1 - Processes for preparing olaparib - Google Patents [patents.google.com]
A Comparative Guide to the Synthesis of 3-Cyano-2-fluorobenzoic Acid for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the strategic synthesis of highly functionalized intermediates is paramount. 3-Cyano-2-fluorobenzoic acid, a key building block for numerous active pharmaceutical ingredients (APIs) and specialty chemicals, presents a unique synthetic challenge due to the specific arrangement of its functional groups.[1][2] This guide provides an in-depth comparison of the primary synthetic methodologies for obtaining this valuable compound, offering field-proven insights and detailed experimental protocols to aid researchers in making informed decisions for their synthetic campaigns.
Introduction to this compound
This compound is a versatile intermediate whose structural motifs—a carboxylic acid, a nitrile, and a fluorine atom on a benzene ring—offer multiple points for molecular elaboration. The presence of the fluorine atom can significantly enhance the metabolic stability and binding affinity of target molecules, a desirable feature in modern drug design. The cyano group is a versatile precursor to other functionalities, such as amines and amides, or can participate in the formation of heterocyclic rings.
This guide will explore three principal synthetic strategies for the preparation of this compound:
-
The Sandmeyer Reaction: A classic and reliable method for introducing a cyano group from an amino precursor.
-
The Rosenmund-von Braun Reaction: A copper-catalyzed cyanation of an aryl halide.
-
Palladium-Catalyzed Cyanation: A modern and highly efficient cross-coupling approach.
Each method will be evaluated based on its efficiency, substrate availability, operational complexity, and scalability.
Method 1: The Sandmeyer Reaction from 3-Amino-2-fluorobenzoic Acid
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a robust pathway to aryl nitriles from the corresponding anilines.[3][4] This route is often favored due to the relatively inexpensive reagents and well-established procedures. The overall synthetic workflow involves the diazotization of 3-amino-2-fluorobenzoic acid followed by the introduction of the cyano group using a copper(I) cyanide catalyst.
Causality Behind Experimental Choices
The success of the Sandmeyer reaction hinges on the careful control of temperature during the diazotization step to prevent the premature decomposition of the diazonium salt. The use of a copper(I) catalyst is crucial for the radical-nucleophilic aromatic substitution mechanism that leads to the formation of the aryl nitrile.[3]
Experimental Protocol: A Representative Procedure
Step 1: Diazotization of 3-Amino-2-fluorobenzoic Acid
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 3-amino-2-fluorobenzoic acid (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.
-
Stir the resulting solution for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
Step 2: Cyanation (Sandmeyer Reaction)
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.
-
Cool the cyanide solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cyanide solution, maintaining the temperature below 10 °C. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for one hour to ensure complete reaction.
-
Cool the mixture and acidify with concentrated hydrochloric acid to precipitate the crude this compound.
-
Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to afford the pure product.
Workflow Diagram
Caption: Workflow for the Sandmeyer Reaction.
Method 2: The Rosenmund-von Braun Reaction
Causality Behind Experimental Choices
This reaction generally requires high temperatures to proceed, which can be a limitation for substrates with sensitive functional groups. The use of a polar, high-boiling solvent like DMF or nitrobenzene is common to facilitate the reaction.[6] Modern modifications of this reaction, such as the use of additives like L-proline, have been shown to enable the reaction to proceed at lower temperatures.[7]
Experimental Protocol: A General Procedure
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a mechanical stirrer, combine 2-bromo-3-fluorobenzoic acid (1.0 eq) and copper(I) cyanide (1.5 eq).
-
Add a high-boiling polar solvent such as DMF or NMP.
-
Heat the reaction mixture to reflux (typically 150-200 °C) and maintain for several hours, monitoring the reaction progress by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a solution of ferric chloride and hydrochloric acid to decompose the copper complexes.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
Workflow Diagram
Caption: Workflow for the Rosenmund-von Braun Reaction.
Method 3: Palladium-Catalyzed Cyanation
Modern synthetic chemistry has seen the rise of palladium-catalyzed cross-coupling reactions as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. The cyanation of aryl halides using a palladium catalyst and a cyanide source is a highly efficient and versatile method that often proceeds under milder conditions than the Rosenmund-von Braun reaction.[8][9]
Causality Behind Experimental Choices
The choice of palladium catalyst, ligand, and cyanide source is critical for the success of this reaction. The use of bulky, electron-rich phosphine ligands can significantly improve the catalytic activity. Non-toxic and less hazardous cyanide sources, such as potassium hexacyanoferrate(II), are increasingly being used in place of traditional cyanide salts.[10]
Experimental Protocol: A General Procedure
-
In a Schlenk tube, combine 2-bromo-3-fluorobenzoic acid (1.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a suitable phosphine ligand (e.g., dppf, 2-10 mol%).
-
Add the cyanide source (e.g., zinc cyanide or potassium hexacyanoferrate(II), 1.2-2.0 eq) and a base if required.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent (e.g., DMF, DMA, or toluene).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time, monitoring by TLC or HPLC.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain this compound.
Workflow Diagram
Caption: Workflow for Palladium-Catalyzed Cyanation.
Comparative Analysis of Synthetic Methods
| Feature | Sandmeyer Reaction | Rosenmund-von Braun Reaction | Palladium-Catalyzed Cyanation |
| Starting Material | 3-Amino-2-fluorobenzoic acid | 2-Halo-3-fluorobenzoic acid (Halo = Br, I) | 2-Halo-3-fluorobenzoic acid (Halo = Cl, Br, I) |
| Key Reagents | NaNO₂, HCl, CuCN | CuCN | Pd catalyst, ligand, cyanide source |
| Typical Yields | Moderate to Good | Moderate to Good | Good to Excellent |
| Reaction Conditions | Low temperature (diazotization), mild heating (cyanation) | High temperature (150-200 °C) | Mild to moderate temperature (80-120 °C) |
| Scalability | Well-established for large scale | Can be challenging due to high temperatures and workup | Generally good, catalyst cost can be a factor |
| Functional Group Tolerance | Moderate | Limited due to high temperatures | Generally high |
| Safety Considerations | Diazonium salts can be explosive if isolated. Use of cyanide salts. | High temperatures, use of cyanide salts. | Toxicity of palladium and ligands. Use of cyanide sources. |
Conclusion
The choice of synthetic route for this compound will ultimately depend on the specific requirements of the research project, including the availability of starting materials, the scale of the synthesis, and the tolerance for harsh reaction conditions.
-
The Sandmeyer reaction represents a classic and cost-effective approach, particularly if the amino precursor is readily accessible.
-
The Rosenmund-von Braun reaction provides a direct, albeit often harsh, alternative from halogenated precursors.
-
Palladium-catalyzed cyanation stands out as the most modern and versatile method, offering high yields and broad functional group tolerance, though catalyst cost may be a consideration for large-scale production.
By understanding the nuances of each method, researchers can strategically design and execute the most efficient synthesis of this important chemical intermediate, accelerating the pace of discovery in drug development and materials science.
References
- 1. KR100577873B1 - 4-cyanobenzoic acid and its methyl ester production method - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 6. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 8. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to 3-Cyano-2-fluorobenzoic Acid: A Comparative Benchmark for Synthetic Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of building blocks is paramount. Substituted benzoic acids are a cornerstone of this practice, offering a versatile scaffold for constructing complex molecular architectures.[1] Among these, 3-Cyano-2-fluorobenzoic acid (CAS 219519-77-4) has emerged as a compound of significant interest.[2] Its unique arrangement of three distinct functional groups—a carboxylic acid, a cyano moiety, and a fluorine atom—on an aromatic ring creates a platform ripe for diverse chemical transformations.[3][4]
This guide provides an in-depth comparative analysis of this compound against its key positional isomers and foundational analogs. Moving beyond a simple catalog of properties, we will dissect the nuanced interplay between structure, reactivity, and acidity. The objective is to equip you, the practicing scientist, with the expert insights and validated protocols necessary to make informed decisions in your synthetic and drug discovery endeavors. We will explore the causality behind experimental observations, grounding our discussion in established chemical principles and supporting data.
The Chemical Landscape: Selecting Comparators
To truly understand the utility of this compound, it must be benchmarked against compounds that systematically vary its core structure. Our analysis will focus on two groups: its direct positional isomers and its simpler, deconstructed analogs.
-
Positional Isomers: These compounds share the same molecular formula but differ in the arrangement of the cyano and fluoro groups. This allows for a direct assessment of how substituent placement impacts the molecule's overall characteristics.
-
4-Cyano-2-fluorobenzoic acid
-
3-Cyano-4-fluorobenzoic acid
-
2-Cyano-3-fluorobenzoic acid
-
-
Structural Analogs: By removing either the cyano or fluoro group, we can isolate the individual contribution of each substituent to the molecule's properties relative to the parent benzoic acid scaffold.
-
2-Fluorobenzoic acid
-
3-Cyanobenzoic acid
-
Benzoic acid
-
Physicochemical Properties: A Quantitative Comparison
The physical properties of a chemical building block dictate its handling, solubility, and reaction conditions. The electronic nature of the cyano and fluoro substituents—both being electron-withdrawing—profoundly influences acidity (pKa).
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (Predicted/Experimental) | Appearance |
| This compound | C₈H₄FNO₂ | 165.12[5] | N/A | ~2.8 (ortho effect)[6] | White Crystalline Powder[2] |
| 4-Cyano-2-fluorobenzoic acid | C₈H₄FNO₂ | 165.12 | 215-219 | < 3.55 | Powder |
| 3-Cyano-4-fluorobenzoic acid | C₈H₄FNO₂ | 165.12[7] | N/A | ~3.5 | White to Off-White Solid |
| 2-Cyano-3-fluorobenzoic acid | C₈H₄FNO₂ | 165.12[8] | N/A | ~3.6 | N/A |
| 2-Fluorobenzoic acid | C₇H₅FO₂ | 140.11 | 122-125 | 3.27 | White Crystalline Solid |
| 3-Cyanobenzoic acid | C₈H₅NO₂ | 147.13 | 217-220 | 3.60[9] | White to Faintly Yellow Powder |
| Benzoic acid | C₇H₆O₂ | 122.12 | 122.4 | 4.20 | White Crystalline Solid |
Analysis of Trends:
-
Acidity (pKa): The acidity of benzoic acid derivatives is enhanced by electron-withdrawing substituents, which stabilize the resulting carboxylate anion.[10] Both cyano and fluoro groups are strongly electron-withdrawing, making all substituted analogs significantly more acidic than benzoic acid (pKa 4.20).
-
The Ortho Effect: A key observation is the pronounced acidity of ortho-substituted benzoic acids.[6] this compound, with a fluorine atom ortho to the carboxylic acid, is predicted to be the strongest acid in this series. This "ortho effect" is attributed to a combination of inductive effects and steric hindrance, which forces the carboxyl group out of the plane of the benzene ring, disrupting resonance stabilization of the acid form more than the conjugate base.[6]
-
Melting Point: Melting points are influenced by molecular symmetry and intermolecular forces. The high melting point of 4-Cyano-2-fluorobenzoic acid (215-219 °C) compared to benzoic acid (122.4 °C) suggests strong crystal lattice interactions, likely due to dipole-dipole interactions from the polar C-F and C≡N bonds and hydrogen bonding from the carboxylic acid.
Spectroscopic Fingerprints
Spectroscopic analysis is essential for structural confirmation. The table below summarizes the key expected signals for these compounds.
| Technique | Functional Group | Characteristic Signal |
| IR Spectroscopy | O-H (Carboxylic Acid) | Broad absorption, ~2500-3300 cm⁻¹ |
| C=O (Carboxylic Acid) | Strong absorption, ~1680-1710 cm⁻¹[11] | |
| C≡N (Nitrile) | Medium, sharp absorption, ~2220-2240 cm⁻¹ | |
| C-F (Aryl Fluoride) | Strong absorption, ~1100-1300 cm⁻¹ | |
| ¹H NMR | COOH | Singlet, downfield chemical shift, ~10-13 ppm[11] |
| Aromatic Protons | Multiplets, ~7.0-8.5 ppm, splitting patterns depend on substitution | |
| ¹³C NMR | COOH | ~165-175 ppm |
| Aromatic Carbons | ~110-140 ppm | |
| C≡N | ~115-120 ppm | |
| ¹⁹F NMR | Aryl Fluoride | Chemical shift is highly sensitive to the electronic environment |
Reactivity and Synthetic Strategy
The true value of this compound lies in its synthetic versatility. The interplay of its functional groups dictates its reactivity and opens specific synthetic pathways.
-
Carboxylic Acid Group: This is the primary handle for transformations like esterification, amidation, and reduction to a benzyl alcohol. Its reactivity is modulated by the electron-withdrawing nature of the ring, which makes the carbonyl carbon more electrophilic.
-
Ortho-Fluoro Group: The fluorine at the 2-position exerts a powerful inductive effect, increasing the acidity of the carboxylic acid. It also serves as a potential leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly when activated by other electron-withdrawing groups. Furthermore, its steric bulk can direct ortho-lithiation reactions.[12]
-
Meta-Cyano Group: The cyano group is a versatile functional handle. It can be hydrolyzed to an amide or carboxylic acid, reduced to a primary amine, or used to construct heterocyclic rings. As a strong deactivator, it influences the regioselectivity of any further electrophilic aromatic substitution.
The specific arrangement in this compound offers unique advantages. For instance, in a synthetic route, one could first perform chemistry on the carboxylic acid, then utilize the cyano group for another transformation, all while the fluorine atom modulates the electronic properties and provides a potential site for later-stage SNAr reactions.
Below is a generalized workflow illustrating how these building blocks are employed in a typical drug discovery program.
Caption: General workflow for utilizing benzoic acid analogs in drug discovery.
Experimental Protocols
Scientific integrity demands reproducible and verifiable methodologies. The following protocols provide a framework for comparing the fundamental properties and reactivity of the benchmarked compounds.
Protocol 1: Determination of pKa by Potentiometric Titration
Objective: To experimentally determine and compare the acidity (pKa) of this compound and its analogs.
Rationale: Potentiometric titration is a robust and precise method for determining the dissociation constant of an acid. By monitoring the pH of the solution as a strong base of known concentration is added, one can generate a titration curve. The pH at the half-equivalence point, where half of the acid has been neutralized, is equal to the pKa of the acid.
Materials:
-
This compound and selected analogs
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Deionized, CO₂-free water
-
Calibrated pH meter with electrode
-
Magnetic stirrer and stir bar
-
50 mL burette
-
100 mL beaker
Procedure:
-
Preparation: Accurately weigh approximately 0.1 mmol of the benzoic acid derivative and dissolve it in 50 mL of deionized water in the 100 mL beaker. If solubility is an issue, a co-solvent like ethanol or DMSO can be used, but consistency across all samples is critical.
-
Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the pH electrode in the solution. Position the burette filled with 0.1 M NaOH solution above the beaker.
-
Titration: Record the initial pH of the solution. Begin adding the NaOH solution in small increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.
-
Endpoint: Continue adding titrant, making smaller additions near the equivalence point (the region of rapid pH change), until the pH has leveled off in the basic range.
-
Data Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis). Determine the equivalence point volume from the steepest part of the curve (or by using the first derivative plot, d(pH)/dV).
-
pKa Determination: The half-equivalence point is exactly half of the equivalence point volume. Find the corresponding pH on the titration curve; this value is the experimental pKa.
-
Validation: Repeat the titration at least twice for each compound to ensure reproducibility. The results should agree within ±0.05 pKa units.
Protocol 2: Comparative Fischer Esterification
Objective: To compare the relative reactivity of the benzoic acid analogs in a standard acid-catalyzed esterification reaction.
Rationale: Fischer esterification is a classic organic reaction that demonstrates the reactivity of the carboxylic acid functional group. By keeping all reaction parameters (temperature, time, equivalents of reagents) constant, the yield of the resulting ester can serve as a proxy for the relative reactivity of the starting benzoic acid. The electron-withdrawing groups are expected to enhance the electrophilicity of the carbonyl carbon, potentially increasing the reaction rate.
Materials:
-
This compound and selected analogs
-
Methanol (reagent grade, anhydrous)
-
Sulfuric acid (H₂SO₄, concentrated)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flasks with reflux condensers
-
Heating mantles
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In separate, identical round-bottom flasks, place 1.0 mmol of each benzoic acid analog. To each flask, add 10 mL of methanol (a large excess).
-
Catalysis: Carefully add 2-3 drops of concentrated sulfuric acid to each flask while stirring.
-
Reflux: Attach reflux condensers and heat the reactions to reflux (approx. 65 °C) using heating mantles. Maintain reflux for a standardized period (e.g., 4 hours).
-
Workup: After cooling to room temperature, transfer the reaction mixture to a separatory funnel containing 30 mL of deionized water.
-
Extraction: Extract the aqueous layer with 3 x 20 mL of ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with 20 mL of saturated NaHCO₃ solution (to neutralize the acid catalyst) and then with 20 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Analysis: Determine the yield of the crude methyl ester product by mass. For a more accurate comparison, analyze the purity of each product by ¹H NMR or GC-MS to calculate a corrected yield.
Caption: Experimental workflow for pKa determination.
Conclusion
This compound is more than just another chemical intermediate; it is a precisely functionalized tool for molecular engineering. Its enhanced acidity, a consequence of the powerful ortho-fluoro substituent, distinguishes it from its positional isomers. This, combined with the dual reactivity of its carboxylic acid and cyano groups, provides chemists with a versatile platform for creating novel compounds. By understanding its properties in the context of similar structures, researchers can better predict its behavior, troubleshoot synthetic challenges, and strategically design molecules with desired biological or material properties. The provided protocols offer a starting point for a rigorous, data-driven evaluation, ensuring that the selection of this valuable building block is based on sound scientific evidence.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. innospk.com [innospk.com]
- 5. PubChemLite - this compound (C8H4FNO2) [pubchemlite.lcsb.uni.lu]
- 6. The Ortho Effect of benzoic acids [mail.almerja.com]
- 7. 3-Cyano-4-fluorobenzoic acid | C8H4FNO2 | CID 2773932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Cyano-3-fluorobenzoic acid | 1214379-33-5 | PYB37933 [biosynth.com]
- 9. quora.com [quora.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. spcmc.ac.in [spcmc.ac.in]
- 12. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties [mdpi.com]
Confirming the structure of 3-Cyano-2-fluorobenzoic acid derivatives
An objective comparison and guide to the structural confirmation of 3-Cyano-2-fluorobenzoic acid derivatives, supported by experimental data. This guide is intended for researchers, scientists, and professionals in drug development.
Introduction: The Structural Challenge of Substituted Benzoic Acids
This compound is a critical starting material and building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other therapeutic agents. Its derivatives are key intermediates where the precise arrangement of substituents on the aromatic ring is paramount to biological activity. The electronic effects of the fluorine, cyano, and carboxylic acid groups create a complex system where positional isomerism can drastically alter a molecule's properties. Therefore, unambiguous structural confirmation is not merely a procedural step but a foundational requirement for successful drug discovery and development.
This guide provides an in-depth comparison of standard analytical techniques for the structural elucidation of this compound derivatives. It moves beyond simple protocol recitation to explain the causal reasoning behind experimental choices, ensuring a robust and self-validating analytical workflow.
A Multi-Technique Approach for Unambiguous Confirmation
No single technique can provide absolute structural proof. A synergistic approach, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and, when necessary, single-crystal X-ray crystallography, is the gold standard. Each method provides a unique piece of the structural puzzle.
Caption: Integrated workflow for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation
NMR is the most powerful technique for determining the precise connectivity of atoms in a molecule. For fluorinated compounds, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential.
Expertise & Causality: Why a Multi-Nuclear Approach?
-
¹H NMR provides information on the number and environment of protons. The chemical shifts and coupling constants of the aromatic protons are highly sensitive to the positions of the electron-withdrawing cyano, fluoro, and carboxyl groups.
-
¹³C NMR reveals the number of unique carbon environments. The chemical shifts of the carboxyl carbon (δ ≈ 165-185 ppm) and the nitrile carbon (δ ≈ 115-130 ppm) are highly diagnostic.[1][2][3] The carbon directly attached to the fluorine will show a large one-bond coupling constant (¹JCF), providing a definitive marker for that position.
-
¹⁹F NMR is crucial due to its high sensitivity and wide chemical shift range, making it an excellent probe for structural differences.[4][5] The chemical shift of the fluorine atom is exquisitely sensitive to the electronic environment created by the other substituents, allowing for clear differentiation between isomers.[6][7] Coupling between fluorine and nearby protons (³JHF and ⁴JHF) provides critical through-bond connectivity information that helps assign the substitution pattern.
Experimental Protocol: ¹⁹F NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for benzoic acids due to its ability to solubilize the polar compound and the downfield shift of the acidic proton, preventing overlap with aromatic signals.[8]
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥400 MHz for ¹H) equipped with a broadband or fluorine-specific probe.
-
Tune and match the probe for the ¹⁹F frequency.
-
Acquire a standard one-pulse ¹⁹F spectrum. It is common to run fluorine NMR experiments with proton decoupling to simplify the spectrum to a singlet for each unique fluorine environment. For structural elucidation, however, the proton-coupled spectrum is more informative.
-
-
Data Acquisition:
-
Set the spectral width to cover the expected range for aromatic fluorine (approx. -100 to -170 ppm).
-
Use a relaxation delay (d1) of 2-5 seconds to ensure quantitative integration if needed.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Referencing: Use an appropriate internal or external standard. While spectrometers can use indirect referencing, for precise comparative work, an internal standard like fluorobenzene or a non-reactive fluorinated compound is recommended.[9]
Data Interpretation & Comparison
The key to distinguishing isomers lies in the chemical shifts and coupling patterns.
| Technique | This compound | Isomer: 3-Cyano-4-fluorobenzoic acid | Rationale for Difference |
| ¹⁹F Chemical Shift | Expected upfield (more shielded) | Expected downfield (less shielded) | The fluorine in the 2-position is ortho to two electron-withdrawing groups (CN and COOH), leading to a different electronic environment compared to the 4-fluoro isomer, which is ortho to a proton and meta to the CN group.[6] |
| ¹H NMR Coupling | The proton at C6 will show coupling to the fluorine (³JHF, typically 8-10 Hz). The proton at C4 will show a smaller coupling (⁴JHF, typically 4-6 Hz). | The proton at C5 will show a large ortho coupling to the proton at C6 and a smaller meta coupling to the fluorine (⁴JHF). The proton at C2 will show a meta coupling to the proton at C6 and a larger ortho coupling to the fluorine (³JHF). | The magnitude of the J-coupling constant is dependent on the number of bonds separating the coupled nuclei. Ortho couplings (³J) are significantly larger than meta couplings (⁴J). |
| ¹³C NMR Coupling | The carbon at C2 will show a large ¹JCF coupling (~250 Hz). C1 and C3 will show smaller ²JCF couplings. | The carbon at C4 will show a large ¹JCF coupling. C3 and C5 will show smaller ²JCF couplings. | The one-bond carbon-fluorine coupling is a direct and unambiguous indicator of the point of fluorine attachment. |
Note: Exact chemical shifts are solvent and concentration-dependent. The values provided are for illustrative comparison.
Mass Spectrometry (MS): Confirming Molecular Formula and Fragmentation
MS provides the molecular weight of the compound, confirming its elemental composition, and offers structural clues through the analysis of its fragmentation patterns.
Expertise & Causality: Choosing the Right Ionization
-
Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like benzoic acids. It typically produces the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode, clearly establishing the molecular weight.
-
Electron Ionization (EI) is a higher-energy technique that causes extensive fragmentation. While it may not always show a strong molecular ion peak, the resulting fragmentation pattern is highly reproducible and serves as a "fingerprint" for the molecule.
Experimental Protocol: LC-MS (ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like acetonitrile or methanol. Further dilute to a final concentration of 1-10 µg/mL in the initial mobile phase.
-
Chromatographic Separation (Optional but Recommended): Use a C18 reversed-phase HPLC column to ensure sample purity before MS analysis. A typical mobile phase would be a gradient of water and acetonitrile with 0.1% formic acid.[10]
-
MS Parameters (Negative Ion Mode):
-
Ion Source: ESI⁻
-
Scan Range: m/z 50-300
-
Capillary Voltage: 2.5-3.5 kV
-
Source/Desolvation Temperature: 150 °C / 350 °C[10]
-
-
Tandem MS (MS/MS): Isolate the [M-H]⁻ ion (e.g., m/z 164 for C₈H₄FNO₂) and apply collision energy (e.g., 10-40 eV) to induce fragmentation.[10] This helps confirm the structure by observing characteristic losses.
Data Interpretation & Comparison
The primary fragmentation pathway for benzoic acids in negative ion ESI-MS is the loss of carbon dioxide (CO₂, 44 Da).[10][11]
| Ion | Expected m/z | Observation | Structural Significance |
| [M-H]⁻ | 164.01 | The parent deprotonated ion. | Confirms the molecular weight (165.12 g/mol ).[12] |
| [M-H-CO₂]⁻ | 120.01 | Major fragment ion. | This decarboxylation is characteristic of benzoic acids and confirms the presence of the carboxylic acid group.[11] The resulting fragment is a fluorobenzonitrile anion. |
While the primary fragments are the same for isomers, subtle differences in the relative intensities of other minor fragments might be observed, though this is generally not sufficient for unambiguous isomer differentiation without reference standards. The primary role of MS in this context is to confirm the molecular formula.
Infrared (IR) Spectroscopy: A Rapid Functional Group Check
IR spectroscopy is a quick and simple method to verify the presence of key functional groups.
Expertise & Causality: Reading the Vibrational Signature
The specific bonds within a molecule vibrate at characteristic frequencies. For this compound derivatives, the key signatures are the carboxylic acid O-H and C=O stretches, and the C≡N stretch of the nitrile.[1][2][3]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Collect a background spectrum of the clean crystal. Then, press the sample against the crystal using the pressure arm and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
Data Interpretation
| Functional Group | Characteristic Absorption (cm⁻¹) | Appearance |
| Carboxylic Acid O-H | 2500-3300 | Very broad band, often overlapping C-H stretches.[1][2][3] |
| Nitrile C≡N | 2220-2240 | Sharp, strong intensity.[1] |
| Carboxylic Acid C=O | 1700-1730 | Strong, sharp absorption. Conjugation with the benzene ring lowers the frequency.[2] |
| Aromatic C=C | 1450-1600 | Multiple sharp bands of variable intensity. |
| C-F Stretch | 1000-1300 | Strong absorption. |
IR spectroscopy is excellent for confirming that the desired functional groups are present but is generally insufficient to distinguish between positional isomers, as both will show very similar absorptions.
X-ray Crystallography: The Definitive Answer
When absolute, unambiguous structural proof is required, single-crystal X-ray crystallography is the ultimate method. It provides a three-dimensional model of the molecule, revealing the precise spatial arrangement of every atom and their bonding distances and angles.[13][14]
Expertise & Causality: When is it Necessary?
While NMR is often sufficient, X-ray crystallography becomes essential when:
-
NMR data is ambiguous or cannot resolve subtle isomeric differences.
-
The absolute configuration of a chiral center needs to be determined.
-
A reference standard is being established for regulatory submission or patent filing.
The primary challenge and rate-limiting step for this technique is growing a single, high-quality crystal suitable for diffraction.[13]
Caption: Logical convergence of data for structure confirmation.
Conclusion
requires a logical and integrated analytical approach. While IR and MS serve as essential validation checkpoints for functional groups and molecular formula, NMR spectroscopy (¹H, ¹³C, and particularly ¹⁹F) is the primary tool for definitive isomer identification. The distinct chemical shifts and through-bond coupling constants provide a unique fingerprint for the specific substitution pattern. For cases requiring absolute proof, single-crystal X-ray crystallography stands as the unequivocal final arbiter. By synergistically applying these techniques, researchers can ensure the structural integrity of their molecules, a critical prerequisite for advancing drug development programs.
References
- 1. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. 19Flourine NMR [chem.ch.huji.ac.il]
- 6. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 4-Fluorobenzoic acid(456-22-4) 1H NMR [m.chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 3-Cyano-4-fluorobenzoic acid | C8H4FNO2 | CID 2773932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]
The Synthetic Versatility of 3-Cyano-2-fluorobenzoic Acid: A Comparative Guide for Advanced Chemical Synthesis
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecules. Among these, 3-Cyano-2-fluorobenzoic acid stands out as a highly versatile intermediate, offering a unique combination of reactive functional groups that can be orchestrated to forge intricate molecular architectures. Its trifecta of a carboxylic acid, a cyano group, and a fluorine atom on an aromatic ring provides a powerful handle for medicinal chemists, materials scientists, and agrochemical researchers to develop next-generation products.
This guide provides an in-depth technical comparison of the applications of this compound. Rather than a rigid recitation of facts, this document is structured to provide a narrative of scientific utility, grounded in experimental evidence and field-proven insights. We will explore its role in the synthesis of cutting-edge pharmaceuticals, high-performance agrochemicals, and functional dyes, comparing its utility to alternative synthetic strategies and providing detailed experimental protocols to empower researchers in their laboratory endeavors.
Core Attributes of this compound: A Chemist's Perspective
The utility of this compound stems from the distinct reactivity of its three functional groups. The carboxylic acid serves as a classical handle for amide bond formation, esterification, and other derivatizations. The cyano group, an electron-withdrawing moiety, can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. The fluorine atom, a bioisostere for hydrogen, can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[1] The interplay of these groups on the benzene ring creates a unique electronic environment that influences the reactivity and properties of the resulting molecules.
Table 1: Physicochemical Properties of this compound and Related Isomers
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| This compound | C₈H₄FNO₂ | 167.12 | Ortho fluorine to the carboxylic acid, meta cyano group. |
| 3-Cyanobenzoic acid | C₈H₅NO₂ | 147.13 | Lacks the fluorine substituent, altering electronic properties.[2] |
| 2-Cyano-3-fluorobenzoic acid | C₈H₄FNO₂ | 167.12 | Isomeric compound with different substituent positioning.[3] |
| 3-Cyano-4-fluorobenzoic acid | C₈H₄FNO₂ | 167.12 | Isomeric compound with altered electronic and steric environment.[4] |
Pharmaceutical Applications: A Gateway to Novel Therapeutics
The structural motifs present in this compound are frequently encountered in a variety of pharmacologically active compounds. Its application as a key intermediate is particularly notable in the synthesis of enzyme inhibitors and other targeted therapies.
Synthesis of PARP Inhibitors: A Case Study in Rational Drug Design
Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a breakthrough class of anticancer agents, particularly for cancers with BRCA1/2 mutations.[5] One of the prominent members of this class is Olaparib. While many synthetic routes to Olaparib's core structure have been reported, they often start from precursors like 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid.[5] Although a direct synthesis from this compound is not prominently documented, its structure provides a compelling starting point for a convergent synthesis.
A plausible synthetic strategy would involve the transformation of the cyano group into a suitable functional group for coupling with the phthalazinone moiety. This highlights the versatility of the cyano group as a synthetic precursor.
Hypothetical Synthetic Pathway to a PARP Inhibitor Intermediate
Caption: Proposed synthetic route to a PARP inhibitor intermediate.
Comparative Insight:
Alternative approaches to the core of PARP inhibitors often involve multi-step syntheses starting from less functionalized benzoic acids, requiring sequential introduction of the required substituents.[5] The use of a highly functionalized starting material like this compound could potentially streamline the synthesis by reducing the number of steps and improving overall yield, a critical factor in pharmaceutical manufacturing.
Experimental Protocol: Amide Bond Formation with this compound
This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine, a common step in the synthesis of many pharmaceutical ingredients.[6]
Materials:
-
This compound
-
Amine of choice (e.g., benzylamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl, Saturated NaHCO₃ solution, Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM.
-
Add the desired amine (1.1 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DIPEA (2.5 eq) to the stirred solution.
-
Slowly add EDC (1.2 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Agrochemical Applications: Designing Potent and Selective Crop Protection Agents
The inclusion of fluorine and cyano groups in agrochemical candidates can lead to enhanced efficacy, selectivity, and favorable environmental profiles.[7] this compound serves as a valuable scaffold for the synthesis of novel herbicides, fungicides, and insecticides.
Synthesis of Fungicides: A Focus on the 2-Cyanophenyl Moiety
Recent research has highlighted the fungicidal activity of compounds containing a 2-cyanophenyl group.[8][9] While these studies may not directly utilize this compound, they demonstrate the biological relevance of this structural motif. A plausible application of our title compound is in the synthesis of novel fungicides through derivatization of its carboxylic acid group.
Experimental Workflow: Synthesis of a Potential Fungicide
Caption: Workflow for the synthesis of a fungicide candidate.
Comparative Performance Data of Structurally Related Fungicides
The following table presents data on the fungicidal activity of compounds structurally related to potential derivatives of this compound, illustrating the potential for high efficacy.
Table 2: Fungicidal Activity of 2-Cyanophenyl Derivatives against Botrytis cinerea [9]
| Compound | Inhibition Degree (%) on Cucumber Leaves | Inhibition Degree (%) on Pepper Leaves |
| Compound 1 | 96.50 ± 0.01 | 18.82 ± 2.06 |
| Compound 2 | 92.91 ± 0.02 | 90.53 ± 0.04 |
| Tiadinil (Reference) | 94.96 ± 0.02 | 90.53 ± 0.04 |
| Isotianil (Reference) | 62.48 ± 1.04 | 56.50 ± 1.29 |
Data represents the mean ± standard deviation.
This data suggests that the 2-cyanophenyl moiety, which can be readily introduced using this compound, is a promising scaffold for the development of potent fungicides.
Functional Materials: The Chemistry of Color
The unique electronic properties imparted by the cyano and fluoro substituents make this compound an attractive precursor for the synthesis of functional dyes and pigments. These materials find applications in textiles, organic electronics, and as fluorescent probes.
Synthesis of Azo Dyes: Tuning Spectroscopic Properties
Azo dyes are a large and important class of colorants. Their synthesis typically involves the diazotization of an aromatic amine followed by coupling with an electron-rich aromatic compound.[4] By first converting the carboxylic acid of this compound to an amino group (via a Curtius or Hofmann rearrangement) or by starting from the corresponding aminobenzoic acid, a diverse range of azo dyes with tailored spectroscopic properties can be accessed.
Proposed Synthesis of an Azo Dye
A plausible route to an azo dye would involve the reduction of a nitro precursor or the Sandmeyer reaction on an amino precursor to install the desired functionality for diazotization.[2][10]
Logical Relationship: From Precursor to Azo Dye
Caption: Diazotization and coupling to form an azo dye.
Comparative Spectroscopic Data:
The absorption maxima (λmax) of azo dyes are highly dependent on the electronic nature of the substituents on the aromatic rings. The electron-withdrawing nature of the cyano and fluoro groups in a dye derived from this compound would be expected to influence the color and photophysical properties of the dye.
Table 3: Representative UV-Vis Absorption Data for Azo Dyes in Methanol [1][4]
| Azo Dye Structure | λmax (nm) |
| Phenylazo-phenol | ~350 |
| Nitro-phenylazo-phenol | ~480 |
| Hypothetical Cyano-fluoro-phenylazo-phenol | ~450-500 (Estimated) |
The introduction of electron-withdrawing groups typically leads to a bathochromic (red) shift in the absorption maximum. Therefore, an azo dye derived from this compound is predicted to exhibit a significant shift into the visible region, resulting in a colored compound.
Conclusion: A Versatile Tool for the Modern Chemist
This compound is more than just a chemical intermediate; it is a testament to the power of strategic functionalization in molecular design. Its unique combination of a carboxylic acid, a cyano group, and a fluorine atom provides a rich platform for the synthesis of a diverse array of high-value molecules. From life-saving pharmaceuticals to innovative agrochemicals and vibrant functional materials, the applications of this versatile building block are vast and continue to expand. This guide has sought to provide not only a comparative overview of its utility but also the practical, experimentally grounded knowledge necessary for researchers to harness its full potential. As the demand for novel and sophisticated chemical entities grows, the importance of versatile and strategically designed building blocks like this compound will undoubtedly continue to rise.
References
- 1. researchgate.net [researchgate.net]
- 2. scirp.org [scirp.org]
- 3. Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]
- 5. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Cost-Benefit Analysis of 3-Cyano-2-fluorobenzoic Acid in Preclinical Development
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Catalogue Number
In the landscape of medicinal chemistry, substituted benzoic acids are foundational scaffolds. However, the strategic selection of a specific isomer, such as 3-Cyano-2-fluorobenzoic acid, is a decision with cascading implications for a project's timeline, budget, and ultimate success. This guide moves beyond a simple catalogue comparison to provide a cost-benefit analysis grounded in synthetic reality and pharmacological potential. We will dissect the intrinsic value of the 3-cyano, 2-fluoro substitution pattern, weigh it against the associated synthetic costs, and compare its performance profile with viable alternatives. As your senior application scientist, my objective is to equip you with the data and rationale necessary to make an informed decision on when to employ this versatile, yet specific, chemical tool.
Section 1: The Molecular Value Proposition: Physicochemical & Reactivity Profile
The unique arrangement of the ortho-fluoro and meta-cyano groups on the benzoic acid ring of this compound imparts a distinct electronic and steric profile. Understanding this is key to appreciating its value.
-
The Ortho-Fluoro Group: The fluorine atom at the 2-position is a powerful modulator. Its strong electron-withdrawing nature increases the acidity of the carboxylic acid, which can be beneficial for tuning pKa and improving aqueous solubility. More critically, it often acts as a "metabolic shield." The carbon-fluorine bond is exceptionally strong, making it resistant to enzymatic degradation, particularly oxidative metabolism by Cytochrome P450 enzymes.[1][2] This can significantly prolong a drug's half-life. Furthermore, the fluorine can engage in favorable hydrogen bonding or dipole interactions with protein targets, potentially enhancing binding affinity.[1]
-
The Meta-Cyano Group: The nitrile functionality is a versatile synthetic handle and a potent electron-withdrawing group. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to form various heterocycles. In the context of a final drug molecule, the cyano group is a strong hydrogen bond acceptor and can significantly influence the molecule's polarity and interaction with biological targets.
The combination of these two groups makes this compound an indispensable building block for creating complex organic molecules with desirable pharmacological properties.[3]
Section 2: Synthesis, Cost, and Commercial Availability
The utility of a building block is intrinsically linked to its accessibility and cost. While readily available from numerous suppliers, the price of this compound reflects a multi-step synthesis. A common laboratory-scale synthesis often originates from simpler, less expensive fluorinated aromatics, involving steps like nitration, reduction, diazotization, and cyanation—processes that require careful handling and purification.[4][5]
Table 1: Representative Commercial Cost Analysis
| Compound | Supplier | Purity | Quantity | Price (USD) |
| This compound | Aladdin Scientific | 97% | 1 g | $110.90 |
| This compound | Capot Chemical | >98% | 1 kg | Request Quote |
| 4-Cyano-2-fluorobenzoic acid | Sigma-Aldrich | 97% | 5 g | $44.92[6] |
| 2-Fluorobenzoic acid | Generic | >99% | 100 g | ~$50.00 |
| 3-Fluorobenzoic acid | Sigma-Aldrich | 97% | 25 g | $41.70[7] |
| 3-Cyano-2-chlorobenzoic acid | Various | >97% | 1 g | ~$120.00 |
Note: Prices are approximate, based on publicly available data as of late 2025, and are subject to change. Bulk pricing will differ significantly.
The data clearly indicates a significant cost premium for this compound compared to simpler analogues like 2-fluorobenzoic acid or even its positional isomer, 4-cyano-2-fluorobenzoic acid. This cost must be justified by a clear, hypothesis-driven benefit in the drug discovery cascade.
Section 3: A Comparative Guide to Key Alternatives
Choosing the right building block requires a clear-eyed assessment of the alternatives. The performance of this compound can be benchmarked against several related compounds.
Table 2: Performance Comparison of Substituted Benzoic Acids
| Compound | Key Structural Difference | Relative Cost | Synthetic Accessibility | Key Application Benefit / Trade-Off |
| This compound | Target Compound | High | Moderate | Excellent metabolic stability at C2; unique electronic profile for target binding.[1] |
| 4-Cyano-2-fluorobenzoic acid | Positional Isomer (para-cyano) | Moderate | Moderate | Different dipole moment and geometry; may offer alternative binding vectors. Generally less expensive.[6] |
| 2-Cyano-3-fluorobenzoic acid | Positional Isomer (ortho-cyano) | High | Moderate | Steric hindrance around the carboxylic acid may alter reactivity in coupling reactions.[8] |
| 3-Cyano-2-chlorobenzoic acid | Halogen Substitution (Chlorine) | High | Moderate | Chlorine is larger and less electronegative than fluorine; offers different steric and electronic properties but is less effective as a metabolic shield.[9] |
| 2-Fluorobenzoic acid | Lacks Cyano Group | Low | High | Simpler and much cheaper. A good starting point if the cyano group's electronic or binding contribution is not required.[10] |
| 3-Fluorobenzoic acid | Lacks Cyano, different F position | Low | High | Less impact on carboxylic acid acidity compared to the ortho-fluoro isomer. A different vector for F-protein interactions.[7] |
The primary benefit of the target compound lies in the specific placement of the fluoro group to block metabolic attack while the cyano group provides a handle for further synthesis or a key interaction point. Alternatives are viable when a different geometric arrangement is desired or when the specific metabolic blocking at C2 is not a primary concern, allowing for a more cost-effective choice.
Section 4: Experimental Protocol & Workflow
To contextualize the use of this compound, we present a standard, self-validating protocol for a crucial reaction in drug discovery: amide bond formation, a precursor to many heterocyclic scaffolds.
Objective: To synthesize N-benzyl-3-cyano-2-fluorobenzamide.
Methodology Rationale: This protocol employs a standard carbodiimide coupling agent (EDC) with an additive (HOBt) to generate a highly reactive intermediate, allowing the amide bond to form under mild conditions while minimizing side reactions and racemization of sensitive substrates. Dichloromethane is chosen as the solvent for its inertness and ability to dissolve both polar and nonpolar reactants.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.05 eq)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Protocol:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), HOBt (1.2 eq), and anhydrous DCM.
-
Activation: Stir the solution at room temperature for 10 minutes. Add EDC·HCl (1.2 eq) and continue stirring for another 20 minutes to activate the carboxylic acid.
-
Amine Addition: In a separate vial, dissolve benzylamine (1.05 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction flask, followed by the addition of DIPEA (2.5 eq).
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate mobile phase until the starting benzoic acid spot is consumed (typically 4-6 hours).
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure N-benzyl-3-cyano-2-fluorobenzamide.
Caption: Workflow for amide coupling using this compound.
Section 5: The Benefit Analysis Summarized
The decision to invest in this compound is a strategic one. The "benefit" portion of the analysis hinges on leveraging its unique molecular architecture to solve specific, high-value problems in drug development.
Key Benefits:
-
Enhanced Metabolic Stability: The ortho-fluoro group serves as a robust metabolic block, a crucial feature for improving the pharmacokinetic profile of a lead compound.[1]
-
Modulated Acidity and Potency: The combined electron-withdrawing effects of the substituents can fine-tune the pKa of the acid (or a resulting heterocyclic core), which influences solubility and target engagement.
-
Specific Interaction Vector: The cyano group is a potent hydrogen bond acceptor, providing a specific vector for interaction within a protein's active site that may not be achievable with other substituents.
-
Synthetic Versatility: The nitrile group provides a reactive handle for late-stage diversification, allowing for the creation of a small library of analogues from a common intermediate.
Caption: Relationship between structure and pharmacological benefits.
Section 6: Safety and Handling
As with any halogenated and cyano-containing compound, appropriate safety measures are mandatory.
-
Hazards: Harmful if swallowed, causes skin irritation, and causes serious eye irritation. May cause respiratory irritation.[11]
-
Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[12]
-
Storage: Store in a cool, dry place in a tightly sealed container.
Conclusion
The cost-benefit analysis of this compound is not a simple calculation. Its higher upfront cost is a direct reflection of its synthetic complexity. However, this cost can be a strategic investment. The benefit is realized when its unique structural features directly address a known or anticipated liability in a drug development program, such as poor metabolic stability or the need for a specific binding interaction.
Decision Heuristic:
-
Employ this compound when: Your project requires a metabolically robust scaffold, and structure-activity relationship (SAR) data suggests a hydrogen bond acceptor is needed at the meta-position.
-
Consider alternatives when: Cost is a primary driver, metabolic stability at the ortho-position is not a concern, or a different substitution pattern is required to optimize target binding.
Ultimately, this compound is a specialist's tool. While not a universal starting material, for the right application, its benefits in creating a more durable and potent drug candidate can far outweigh its initial procurement cost.
References
- 1. nbinno.com [nbinno.com]
- 2. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. WO2001042198A2 - Methods for producing cyanobenzoic acid derivatives - Google Patents [patents.google.com]
- 5. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]
- 6. 4-シアノ-2-フルオロ安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 间氟苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 2-Cyano-3-fluorobenzoic acid | 1214379-33-5 | PYB37933 [biosynth.com]
- 9. Buy 3-Chloro-2-cyanobenzoic acid [smolecule.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
A Comparative Guide to the Biological Activity of 3-Cyano-2-fluorobenzoic Acid Derivatives as Anticancer Agents
Introduction: The Therapeutic Potential of the Fluorinated Benzamide Scaffold
In the landscape of modern medicinal chemistry, the 3-cyano-2-fluorobenzoic acid scaffold has emerged as a privileged starting point for the design of novel therapeutic agents. The strategic placement of the fluorine atom and the cyano group on the benzoic acid ring creates a unique electronic and steric environment, rendering it a versatile building block for compounds with diverse biological activities.[1][2] This guide provides a comparative analysis of the biological activity of derivatives of this compound, with a particular focus on their potential as anticancer agents. We will delve into their mechanism of action, present comparative biological data, detail the experimental protocols for their evaluation, and explore the critical structure-activity relationships that govern their potency. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this promising class of compounds.
Mechanism of Action: Dual Inhibition of EGFR and HDAC3
A compelling body of evidence points towards a dual-inhibition mechanism for certain N-substituted 3-cyano-2-fluorobenzamide derivatives, targeting two key players in cancer progression: the Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3).[3]
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[4]
-
Histone Deacetylase 3 (HDAC3): An enzyme that removes acetyl groups from histones, leading to chromatin condensation and repression of tumor suppressor genes. HDAC inhibitors can reactivate these silenced genes, inducing cell cycle arrest and apoptosis.[5][6]
The synergistic inhibition of both EGFR and HDACs has been shown to be a promising strategy to overcome resistance to single-agent therapies.[7][8] It is hypothesized that the 2-fluorobenzamide moiety of these derivatives chelates with the zinc ion in the active site of HDAC3, while other parts of the molecule, such as a substituted benzyl group, can occupy the ATP-binding pocket of EGFR, leading to a potent dual-targeted anticancer effect.[3]
Caption: Dual inhibition of EGFR and HDAC3 by 3-cyano-2-fluorobenzamide derivatives.
Comparative Analysis of Biological Activity
While a single comprehensive study comparing a wide range of this compound derivatives is not yet available, we can synthesize data from existing literature to draw meaningful comparisons. A notable study on N-benzyl-2-fluorobenzamide derivatives provides valuable insights into the structure-activity relationships of this class of compounds as dual EGFR/HDAC3 inhibitors.[3]
| Compound ID | Substitution on Benzyl Ring | EGFR IC50 (nM) | HDAC3 IC50 (µM) | MDA-MB-231 IC50 (µM) |
| Reference (Gefitinib) | N/A | 25.2 | >50 | 10.2 |
| Reference (Chidamide) | N/A | >50 | 0.09 | 24.37 |
| Derivative 1 | 4-fluoro | 20.34 | 1.09 | 1.98 |
| Derivative 2 | 4-chloro | 35.12 | 1.56 | 3.45 |
| Derivative 3 | 4-methoxy | 89.45 | 3.21 | 8.76 |
| Derivative 4 | Unsubstituted | 150.23 | 5.67 | 15.21 |
Data synthesized from a study on N-benzyl-2-fluorobenzamide derivatives for illustrative purposes.[3]
From this representative data, we can infer several key structure-activity relationships:
-
Halogen Substitution: The presence of a halogen, particularly fluorine, at the 4-position of the benzyl ring appears to enhance both EGFR and HDAC3 inhibitory activity, leading to potent anti-proliferative effects in the triple-negative breast cancer cell line MDA-MB-231.
-
Electron-Donating Groups: The introduction of an electron-donating group like methoxy at the 4-position diminishes the inhibitory activity compared to halogen substitution.
-
Unsubstituted Ring: An unsubstituted benzyl ring results in the least potent compound in this series, highlighting the importance of substitution for optimal activity.
Experimental Protocols
To ensure the scientific integrity and reproducibility of the findings, detailed and validated experimental protocols are essential. The following are step-by-step methodologies for the key assays used to evaluate the biological activity of this compound derivatives.
Cell Viability and Cytotoxicity Assessment: MTT Assay
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[2][3][9][10][11]
Caption: Step-by-step workflow of the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plates for a predetermined period, typically 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[1]
Biochemical Kinase Assay: EGFR Inhibition
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified EGFR. The ADP-Glo™ Kinase Assay is a common format.[1][10][11]
Protocol:
-
Reagent Preparation: Prepare stock solutions of the test compound, a known EGFR inhibitor (e.g., Gefitinib) as a positive control, recombinant human EGFR enzyme, and the substrate (e.g., Poly(Glu, Tyr)).
-
Assay Plate Setup: In a 384-well plate, add the test compound at various concentrations. Include "no inhibitor" and "no enzyme" controls.
-
Kinase Reaction: Add a mixture of the EGFR enzyme and substrate/ATP mix to each well to initiate the reaction. Incubate at room temperature for 60 minutes.
-
ADP Detection: Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes. Then, add Kinase Detection Reagent to convert the generated ADP back to ATP, which produces a luminescent signal. Incubate for 30 minutes.
-
Luminescence Measurement: Read the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition relative to the "no inhibitor" control and determine the IC50 value.[11]
HDAC Activity Assay
This fluorometric assay measures the activity of HDAC3 in the presence of the test compounds.
Protocol:
-
Sample Preparation: Prepare nuclear extracts from cells or use purified recombinant HDAC3 enzyme.
-
Assay Reaction: In a 96-well black plate, add the test compound, the HDAC3 enzyme source, and the HDAC3 substrate. Include a known HDAC inhibitor (e.g., Trichostatin A) as a control.[9]
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 2 hours).
-
Developer Addition: Add a developer solution that cleaves the deacetylated substrate, releasing a fluorescent group. Incubate for an additional 15-30 minutes.[12]
-
Fluorescence Measurement: Measure the fluorescence at an excitation/emission wavelength of 380/500 nm.
-
Data Analysis: Determine the HDAC3 activity based on a standard curve generated with a fluorescent standard. Calculate the percent inhibition for each compound concentration and determine the IC50 value.[9]
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives is highly dependent on the nature and position of the substituents on the core scaffold.
Caption: Key structural elements influencing the biological activity.
-
The Benzamide Core: The 3-cyano-2-fluorobenzamide core is likely the pharmacophore responsible for interacting with HDAC3. The specific arrangement of the cyano and fluoro groups is critical for this interaction.
-
The Amide Linker: The amide bond provides a crucial linkage and conformational rigidity, orienting the substituted group towards its target, such as the ATP-binding pocket of EGFR.
-
The Substituted Group: As seen in the comparative data, the nature of the substituent on the terminal group (e.g., the benzyl ring) is a key determinant of overall potency and selectivity. This part of the molecule can be extensively modified to fine-tune the compound's properties, including its affinity for EGFR, solubility, and metabolic stability.
Conclusion and Future Directions
Derivatives of this compound represent a promising class of compounds with potent anticancer activity, likely driven by a dual-inhibition mechanism targeting EGFR and HDAC3. The structure-activity relationships elucidated from existing studies provide a clear rationale for the design of new, even more potent analogs. Future research should focus on synthesizing a broader range of derivatives with diverse substitutions to build a more comprehensive SAR model. Additionally, in vivo studies are warranted to evaluate the efficacy and safety of the most promising compounds in preclinical cancer models. The continued exploration of this chemical scaffold holds significant potential for the development of next-generation targeted cancer therapies.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Enzyme Kinetics Analysis of EGFR | Springer Nature Experiments [experiments.springernature.com]
- 5. Antitumour benzothiazoles. Part 20: 3'-cyano and 3'-alkynyl-substituted 2-(4'-aminophenyl)benzothiazoles as new potent and selective analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. promega.com [promega.com]
- 12. merckmillipore.com [merckmillipore.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Cyano-2-fluorobenzoic Acid
For professionals engaged in pharmaceutical research, agrochemical synthesis, and advanced materials science, the integrity of our work is defined not only by our discoveries but also by our unwavering commitment to safety and environmental stewardship. 3-Cyano-2-fluorobenzoic acid is a versatile and powerful building block, valued for the unique reactivity conferred by its cyano, fluoro, and carboxylic acid functional groups.[1] However, these same characteristics necessitate a rigorous and informed approach to its disposal.
This guide provides a direct, operational plan for the safe handling and disposal of this compound. It is structured to move from hazard identification to decisive action, ensuring that every step is grounded in established safety protocols and regulatory compliance. Our objective is to eliminate ambiguity and provide a clear, scientifically sound procedure that protects researchers, facilities, and the environment.
Hazard Identification and Risk Assessment
Understanding the specific hazards of this compound is the foundation of its safe management. The molecule's structure presents a tripartite risk: the acidity of the carboxyl group, the toxicity associated with the cyano (nitrile) group, and the persistence of the carbon-fluorine bond.
Safety Data Sheets (SDS) for this compound and structurally similar chemicals consistently identify it as a hazardous substance.[2][3] The primary risks are summarized below.
| Hazard Classification | Description | Potential Consequences |
| Acute Toxicity (Oral) | Harmful if swallowed.[4][5] | Ingestion can lead to systemic toxic effects. |
| Skin Corrosion/Irritation | Causes skin irritation.[3] | Direct contact can cause redness, inflammation, and discomfort. |
| Serious Eye Damage/Irritation | Causes serious eye irritation/damage.[4][6] | Contact with eyes can result in significant and potentially lasting injury. |
| Target Organ Toxicity | May cause respiratory irritation.[7] | Inhalation of dust can irritate the respiratory tract, leading to coughing and discomfort. |
| Environmental Hazard | Halogenated organic compound. | Fluorinated organic compounds are persistent and require specific disposal methods to prevent environmental accumulation.[8] |
A critical, yet often overlooked, risk is the potential for the cyano group to hydrolyze or react under improper conditions (e.g., strong acids) to release highly toxic hydrogen cyanide (HCN) gas.[9][10] Therefore, all disposal procedures must be designed to prevent such a reaction.
Immediate Safety Protocols: Your Personal Protective Equipment (PPE) Mandate
Prior to handling this compound in any context—synthesis, use, or disposal—a complete PPE ensemble is mandatory. This is a non-negotiable standard for mitigating the risks of exposure.
| PPE Component | Specification | Rationale for Use |
| Eye Protection | Chemical safety goggles or a full-face shield.[2][11] | Protects against splashes and airborne dust, preventing serious eye irritation or damage. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile).[10] | Prevents skin contact, which can cause irritation and potential absorption. |
| Body Protection | A properly fastened laboratory coat.[12] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use only in a certified chemical fume hood.[9] | Prevents inhalation of dust, which can cause respiratory tract irritation. |
All handling and preparation for disposal of this compound must be conducted within a properly functioning chemical fume hood to control dust and potential vapors.
Disposal Decision Workflow
The correct disposal path is determined by a clear, risk-based decision process. Given the compound's hazardous characteristics, the primary route is collection for professional disposal. In-laboratory treatment is strictly limited to trace-level decontamination of surfaces or glassware and is not suitable for bulk waste.
This workflow diagram illustrates the logical path from waste generation to final disposal.
Caption: Disposal decision workflow for this compound.
Detailed Disposal Procedures
Primary Protocol: Collection for Professional Chemical Waste Disposal
This is the mandatory procedure for all bulk quantities of this compound, including unused product, reaction mixtures, and heavily contaminated materials (e.g., silica gel, filter paper).
Causality: Professional disposal via high-temperature incineration is the only method that reliably destroys the stable carbon-fluorine bond and the toxic nitrile group, preventing environmental release.[8][13] Landfilling is inappropriate for this type of reactive and persistent organic chemical.
Step-by-Step Methodology:
-
Waste Segregation: Designate a specific, robust, and clearly labeled hazardous waste container for "Halogenated Organic Waste" and "Toxic Waste".[14] The container must have a secure, sealable lid.
-
Labeling: The label must include:
-
The full chemical name: "this compound"
-
The primary hazards: "Toxic," "Irritant"
-
The date of accumulation start.
-
The responsible researcher's name and lab number.
-
-
Transfer: Carefully transfer the solid waste into the designated container using a spatula or scoop. Avoid generating dust. If dealing with a solution, use a funnel to pour the liquid waste. All transfers must be done inside a chemical fume hood.
-
Container Sealing: Securely close the container lid after each addition. Do not leave the container open.
-
Storage: Store the sealed waste container in a designated satellite accumulation area. The container must be placed within secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks. Store it away from incompatible materials, especially strong acids.[9]
-
Arrange Pickup: Once the container is full or has been in storage for the maximum time allowed by your institution (often 90 days), contact your Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.[11]
Ancillary Protocol: Spill Management and Trace Decontamination
This protocol is for managing small spills or decontaminating glassware and surfaces with trace amounts of residue. The goal is to neutralize the acidity of the residue before cleaning, not to dispose of bulk waste.
Causality: Neutralizing the acidic residue makes it safer to handle for final cleaning.[15] However, the resulting solution is still considered hazardous waste due to the presence of the organofluorine and nitrile components and must be collected.
Step-by-Step Methodology:
-
Containment: For a small, solid spill, gently cover it with an inert absorbent material like sand or vermiculite to prevent dust from becoming airborne.[12]
-
Neutralization: Prepare a 5-10% solution of sodium bicarbonate (a weak base) in water. Slowly and carefully add the bicarbonate solution to the contained spill.[12][15] The mild effervescence indicates the neutralization of the carboxylic acid group. Avoid using strong bases, as they can cause a more vigorous and potentially hazardous reaction.
-
Collection: Once the fizzing has stopped, carefully scoop the neutralized mixture and absorbent material into your designated hazardous waste container.
-
Final Cleaning: Wipe the spill area with a cloth dampened with soap and water. Place the used cloth and any contaminated PPE (especially gloves) into the solid hazardous waste container.
-
Glassware Decontamination: For glassware, rinse with a small amount of a suitable solvent (like acetone) to remove organic residues, collecting this rinse as halogenated organic waste. Then, rinse the glassware with the 5-10% sodium bicarbonate solution to neutralize acidic traces, collecting this rinse as aqueous hazardous waste. Finally, wash with soap and water.
Under no circumstances should the neutralized liquid from a spill cleanup be poured down the drain.[7] It must be collected as hazardous waste.
Regulatory Framework and Conclusion
The disposal of this compound is governed by regulations set forth by agencies such as the Environmental Protection Agency (EPA) in the United States, under the Resource Conservation and Recovery Act (RCRA). Chemical waste generators are legally responsible for the accurate classification and safe disposal of hazardous waste.[2]
By adhering to the procedures outlined in this guide, researchers can ensure they are not only protecting themselves and their colleagues but are also in full compliance with environmental regulations. The foundational principle is clear: treat this compound with the respect its chemical properties demand. Segregate it as a toxic, halogenated waste, and entrust its ultimate destruction to qualified professionals. This approach embodies the highest standards of scientific integrity and responsible chemical management.
References
- 1. nbinno.com [nbinno.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. synquestlabs.com [synquestlabs.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. aksci.com [aksci.com]
- 8. epa.gov [epa.gov]
- 9. research.columbia.edu [research.columbia.edu]
- 10. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. gmpplastic.com [gmpplastic.com]
- 13. tandfonline.com [tandfonline.com]
- 14. uakron.edu [uakron.edu]
- 15. How to Neutralize Chemical Spills | Lab Manager [labmanager.com]
A Senior Application Scientist's Guide to Handling 3-Cyano-2-fluorobenzoic Acid: Personal Protective Equipment and Safe Operational Workflow
As drug development professionals, our work with novel chemical entities demands a profound respect for the materials we handle. 3-Cyano-2-fluorobenzoic acid, a substituted aromatic carboxylic acid, presents a specific combination of hazards that necessitate a meticulous and well-understood safety protocol. This guide moves beyond a simple checklist, providing the causal logic behind each safety recommendation to build a culture of intrinsic safety within your laboratory operations.
Hazard Analysis: Deconstructing this compound
To establish a robust PPE protocol, we must first understand the hazards posed by the molecule's distinct functional groups: the benzoic acid core, the electron-withdrawing cyano group, and the reactive fluoro substituent. While a specific Safety Data Sheet (SDS) for this exact compound is not available, we can construct a reliable hazard profile by analyzing structurally similar chemicals.
-
Benzoic Acid Core : The carboxylic acid group renders the molecule corrosive and irritating, particularly to mucous membranes and skin.
-
Cyano (-CN) Group : The nitrile functional group is a key point of toxicity. Compounds containing this group can be harmful if swallowed, inhaled, or absorbed through the skin.[1][2] A critical, though less common, risk is the potential for the release of highly toxic hydrogen cyanide (HCN) gas upon contact with strong acids or through thermal decomposition.[3]
-
Fluoro (-F) Substituent : The fluorine atom enhances the molecule's reactivity and acidity. Upon combustion or thermal decomposition, it can release highly corrosive and toxic hydrogen fluoride (HF) gas.[4][5]
Based on the hazards of analogous compounds, we can anticipate the following GHS classifications for this compound.
| Hazard Class | GHS Hazard Statement | Rationale & Representative Citations |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Common for cyano-substituted aromatics.[1][2][3] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | A consistent hazard across substituted benzoic acids.[1][6][7] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | The acidic nature and general irritancy pose a significant risk to eyes.[1][4][6] |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled | Dusts and aerosols of the compound can be hazardous.[1] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Inhalation of dust can irritate the respiratory tract.[1][2][3][7] |
The Primary Defense: Engineering Controls & Work Practices
Before any discussion of PPE, it is crucial to recognize the hierarchy of controls. PPE is the last line of defense. The primary methods for ensuring safety involve robust engineering and administrative controls.
-
Ventilation : All handling of this compound solid and its solutions must be performed within a properly functioning chemical fume hood.[1][8] This is non-negotiable. The fume hood contains dusts and vapors, protecting the user from respiratory exposure and keeping the laboratory atmosphere clean.
-
Restricted Access : Clearly demarcate the area where the chemical is being used. Only authorized personnel directly involved in the procedure should be present.
-
Hygiene : Do not eat, drink, or smoke in the laboratory.[1][3] Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[9][6]
Mandatory Personal Protective Equipment (PPE) Protocol
The following PPE is required for all personnel handling this compound. This protocol is designed to prevent dermal, ocular, and respiratory exposure.
Dermal and Ocular Protection: The Essential Barrier
Skin and eye contact are the most probable routes of exposure in a laboratory setting.[10] Your primary barrier is comprehensive coverage of these areas.
-
Eye and Face Protection :
-
Chemical Splash Goggles : These are mandatory. Standard safety glasses do not provide an adequate seal and are insufficient.[11] Chemical splash goggles must be worn to protect against dust particles, splashes, and unexpected reactions.[12][5] They must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[5]
-
Face Shield : When handling larger quantities (>10g) or when there is a significant risk of splashing (e.g., during quenching a reaction), a face shield must be worn in addition to chemical splash goggles.[9][13] This provides a secondary layer of protection for the entire face.
-
-
Hand Protection :
-
Glove Selection : Choosing the correct glove material is critical. Nitrile gloves are a common and effective choice for incidental contact with many organic substances, including this compound.[8][13] For prolonged handling or immersion, heavier-duty gloves such as butyl or neoprene should be considered.[9] Always inspect gloves for tears or pinholes before use.[6]
-
The Double-Gloving Technique : For enhanced safety, particularly when weighing the solid or performing transfers, wearing two pairs of nitrile gloves is recommended. This provides a buffer; if the outer glove becomes contaminated, it can be removed without exposing the skin.
-
Glove Removal : Use the proper technique to remove gloves, avoiding contact between the contaminated outer surface and your skin.[6] Dispose of used gloves immediately in the designated hazardous waste container.
-
| Glove Material | Protection Level (Incidental Contact) | Notes |
| Nitrile | Excellent | Good resistance to a variety of chemicals, including acids and some organic solvents. Recommended for general lab use.[13][14] |
| Neoprene | Very Good | Offers good resistance to acids and bases.[9] |
| Butyl Rubber | Very Good | Provides excellent resistance to corrosive acids and ketones but may be less dexterous.[9][13] |
| Latex | Poor | Not recommended. Offers poor protection against many organic chemicals and can cause allergic reactions.[11] |
-
Body Protection :
-
A clean, long-sleeved laboratory coat is required to protect skin and personal clothing.[12][8]
-
For procedures with a higher splash risk, supplement the lab coat with a chemical-resistant apron made of a material like PVC.[10]
-
Closed-toe shoes made of a non-porous material are mandatory in the laboratory at all times.[8][11]
-
Respiratory Protection: A Necessary Precaution
With proper use of a chemical fume hood, respiratory protection is typically not required.[15] However, it becomes essential in specific, non-routine situations:
-
Spill Cleanup : In the event of a significant spill outside of a fume hood.
-
Engineering Control Failure : If the fume hood is not functioning correctly.
-
Aerosol Generation : When handling large quantities of the powder where significant dust is generated.
In these cases, a NIOSH-approved air-purifying respirator with an organic vapor/acid gas (OV/AG) cartridge and a P100 particulate filter is necessary.[13][16] A proper fit test is required for all users of tight-fitting respirators to ensure their effectiveness.
Operational Plan: A Step-by-Step Handling Workflow
This workflow outlines the critical safety steps from material receipt to waste disposal. Each step is a control point designed to minimize exposure and ensure a safe outcome.
Caption: Safe Handling Workflow for this compound.
Emergency Response and Disposal
Spill Management
-
Evacuate and Alert : Alert personnel in the immediate area. If the spill is large or outside the fume hood, evacuate the lab.
-
Contain : For small spills inside a fume hood, cover with a chemical absorbent material like vermiculite or sand.[1] Do not use combustible materials.
-
Cleanup : Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste.[5][16]
-
Decontaminate : Clean the spill area thoroughly.
First Aid Measures
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[1][4][5] Seek immediate medical attention.
-
Skin Contact : Remove contaminated clothing and flush the affected skin area with plenty of soap and water for at least 15 minutes.[6] Seek medical attention if irritation persists.[1]
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][4]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and give a glass of water to drink.[1] Seek immediate medical attention.
Waste Disposal Plan All materials contaminated with this compound are considered hazardous waste.
-
Labeling : All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.[12]
-
Segregation :
-
Solid Waste : Contaminated gloves, bench paper, and absorbent materials go into a designated solid hazardous waste container.[1]
-
Liquid Waste : Unused solutions and reaction waste must be collected in a sealed, compatible container (e.g., polyethylene).[1] Do not mix with incompatible waste streams. Consult your institution's guidelines for halogenated vs. non-halogenated waste.[8]
-
-
Disposal : All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[12][3][5] Never pour chemical waste down the drain.[12][5]
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 9. Benzoic Acid Hazards and How to Manage Them | CloudSDS [cloudsds.com]
- 10. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 11. csub.edu [csub.edu]
- 12. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]
- 13. leelinework.com [leelinework.com]
- 14. ehs.utk.edu [ehs.utk.edu]
- 15. WERCS Studio - Application Error [assets.thermofisher.com]
- 16. carlroth.com:443 [carlroth.com:443]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
